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  • Product: 4-(4-Chloro-3,5-dimethylphenoxy)aniline
  • CAS: 150418-62-5

Core Science & Biosynthesis

Foundational

4-(4-Chloro-3,5-dimethylphenoxy)aniline physical properties

An In-Depth Technical Guide to the Physical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline This document serves as a comprehensive technical guide on the physical properties of 4-(4-chloro-3,5-dimethylphenoxy)anil...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This document serves as a comprehensive technical guide on the physical properties of 4-(4-chloro-3,5-dimethylphenoxy)aniline. It is intended for an audience of researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's fundamental characteristics. The guide emphasizes not only the known physical data but also the experimental methodologies and scientific rationale crucial for its application in a laboratory and developmental setting.

Introduction and Molecular Identity

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a diaryl ether derivative that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[1] Its structure, which combines a chlorinated, dimethylated phenol with an aniline moiety, imparts specific chemical characteristics that influence its reactivity, stability, and potential biological interactions. A thorough characterization of its physical properties is the cornerstone of its effective use, ensuring reproducibility in experimental design and safety in handling.

Molecular Structure:

Caption: Molecular structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Summary of Core Physical Properties

Quantitative physical data is essential for a multitude of applications, from calculating molar concentrations for reactions to ensuring safe storage conditions. The following table summarizes the available and verified physical properties for this compound.

PropertyValueSource(s)
CAS Number 150418-62-5[2]
Molecular Formula C₁₄H₁₄ClNO[2][3][4]
Molecular Weight 247.72 g/mol [3][4]
Appearance White to off-white crystalline powder (typical)
Melting Point No data available[5]
Boiling Point No data available[5]
Solubility No data available[5]
Hazard Identification Irritant[2]

Note: The physical appearance is a typical description for purified small organic molecules of this class, as specific vendor data is not publicly available.

Experimental Protocols for Property Determination

The absence of publicly available data for properties such as melting point and solubility necessitates a discussion of the standard, validated methodologies a researcher would employ to determine them. This approach ensures scientific integrity and provides a practical framework for in-house characterization.

Melting Point Determination: A Critical Purity Indicator

The melting point is a robust and fundamental indicator of a crystalline solid's purity. A sharp, narrow melting range is characteristic of a pure substance, whereas impurities typically depress and broaden this range.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small quantity of the dry 4-(4-chloro-3,5-dimethylphenoxy)aniline is finely ground to a powder. This powder is then carefully packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.

  • Instrumentation: The packed capillary is placed into a calibrated melting point apparatus. Modern apparatuses use a heated block with controlled temperature ramping and digital temperature readouts.

  • Heating and Observation: The temperature is increased rapidly to about 15-20 °C below the expected melting point, then the ramp rate is slowed to 1-2 °C per minute.

  • Data Recording: Two temperatures are recorded: T1 (onset), the temperature at which the first liquid droplet is observed, and T2 (clear point), the temperature at which the entire sample has melted into a transparent liquid. The melting point is reported as the range T1-T2.

Trustworthiness through Self-Validation: This protocol is inherently self-validating. A broad melting range (>2 °C) immediately signals the presence of impurities or residual solvent, prompting further purification steps like recrystallization. This direct correlation between the experimental result and sample purity is a cornerstone of chemical analysis.

Melting_Point_Workflow A Sample Preparation (Grind & Pack Capillary) B Instrument Setup (Place in Calibrated Apparatus) A->B C Controlled Heating (Slow ramp rate: 1-2 °C/min) B->C D Visual Observation (Detect onset and clear points) C->D E Record Range (T1-T2) D->E F Purity Assessment (Sharp range = High Purity) E->F

Caption: Standard workflow for melting point determination and purity assessment.

Solubility Profiling: The Foundation for Formulation and Reaction Chemistry

Solubility dictates the choice of solvents for synthesis, purification, analysis (e.g., HPLC), and formulation. A systematic qualitative assessment is the first step in building a comprehensive solubility profile.

Protocol: Qualitative Solubility Assessment

  • Solvent Selection: A panel of solvents representing a range of polarities is selected. A standard panel includes:

    • Polar Protic: Water, Methanol, Ethanol

    • Polar Aprotic: Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)

    • Non-Polar: Dichloromethane, Toluene, Hexanes

  • Procedure: To 1 mL of each solvent in a separate, labeled test tube, add approximately 10 mg of 4-(4-chloro-3,5-dimethylphenoxy)aniline.

  • Observation at Room Temperature: Agitate each tube vigorously (e.g., using a vortex mixer) for 30-60 seconds. Observe and record the results as:

    • Freely Soluble: Forms a clear, homogenous solution.

    • Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

    • Insoluble: No visible dissolution of the solid.

  • Observation with Heating: For samples that are sparingly soluble or insoluble at room temperature, gently warm the test tube in a water bath to assess the effect of temperature on solubility. Note any changes upon heating and subsequent cooling.

Expertise-Driven Rationale: The molecular structure guides the initial solvent selection. The presence of the aniline NH₂ group and the ether oxygen suggests potential solubility in polar solvents capable of hydrogen bonding. However, the bulky, chlorinated aromatic rings contribute significant non-polar character, suggesting solubility in organic solvents like dichloromethane or toluene. This structured experimental approach prevents random testing and efficiently maps the compound's solubility behavior.

Conclusion

While a complete, publicly documented profile of all physical properties for 4-(4-chloro-3,5-dimethylphenoxy)aniline is not currently available, this guide provides the essential known data and, more importantly, the authoritative experimental frameworks for determining the missing values. For professionals in research and drug development, understanding how to generate and interpret this data is as critical as the data itself. The methodologies outlined for melting point and solubility are robust, self-validating, and represent the standard for good laboratory practice, ensuring that any scientist can confidently characterize this compound for its intended application.

References

  • Benchchem. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline.
  • Matrix Scientific. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
  • Sinfoo Biotech. (n.d.). 4-(4-chloro-3,5-dimethylphenoxy)-3-(trifluoromethyl)aniline hydrochloride.
  • Ataman Kimya. (n.d.). 4-CHLOROANILINE.
  • Echemi. (n.d.). 4-(4-CHLORO-3,5-DIMETHYLPHENOXY)ANILINE Safety Data Sheets.
  • Echemi. (n.d.). 3-chloro-4-(3,4-dimethylphenoxy)aniline.

Sources

Exploratory

4-(4-Chloro-3,5-dimethylphenoxy)aniline chemical structure and properties

An In-Depth Technical Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline Introduction: A Scaffold of Versatility In the landscape of medicinal and materials chemistry, the diaryl ether linkage provides a unique structural...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Introduction: A Scaffold of Versatility

In the landscape of medicinal and materials chemistry, the diaryl ether linkage provides a unique structural motif—offering a balance of rigidity and conformational flexibility. When combined with a reactive aniline moiety, as in the case of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, it creates a molecular scaffold ripe for elaboration into a diverse array of functional molecules. This guide provides a comprehensive technical overview of this compound, from its fundamental physicochemical properties and synthesis to its analytical characterization and potential applications, offering a foundational resource for its use in research and development.

Molecular Identity and Physicochemical Profile

Chemical Identity

The compound is unambiguously identified by the following descriptors:

  • Systematic Name: 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • CAS Number: 150418-62-5[1]

  • Molecular Formula: C₁₄H₁₄ClNO[1]

  • Molecular Weight: 247.72 g/mol [1]

Structural Representation

The molecule consists of an aniline ring linked via an ether oxygen to a 4-chloro-3,5-dimethylphenyl group.

  • SMILES: Cc1cc(c(c(c1)C)Cl)Oc2ccc(cc2)N

  • InChIKey: A unique, hashed representation of the molecule will be generated upon synthesis and registration in chemical databases.

Physicochemical Properties: A Tabulated Summary

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its constituent parts—aniline, chloroxylenol, and diaryl ether structures.

PropertyValue / Expected RangeRationale & Scientific Insight
Physical State White to off-white crystalline solidSimilar to related substituted anilines and phenols.
Melting Point (°C) Data not available; likely >100°CThe rigid, planar structure and potential for hydrogen bonding (NH₂) suggest a relatively high melting point compared to its constituent liquids.
Boiling Point (°C) >300°C (with decomposition)High molecular weight and polarity. Aniline itself boils at 184°C; the added mass and complexity significantly increase this value.
Solubility Water: Sparingly soluble. Organic Solvents: Soluble in methanol, ethanol, DMSO, DMF, acetone, ethyl acetate.The molecule is predominantly hydrophobic due to its two aromatic rings. The polar amine group offers limited aqueous solubility, which can be increased in acidic conditions via protonation to the anilinium salt.
pKa (Anilinium ion) ~3.5 - 4.5The electron-withdrawing nature of the phenoxy group is expected to decrease the basicity of the aniline nitrogen compared to aniline itself (pKa ~4.6).
LogP (Octanol/Water) ~3.5 - 4.2 (Predicted)The high degree of aromaticity and the presence of a chlorine atom contribute to significant lipophilicity, a key parameter in assessing drug-likeness.

Synthesis and Purification

The most logical and industrially scalable synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline involves a nucleophilic aromatic substitution, specifically an Ullmann-type condensation.

Synthetic Workflow: Ullmann Condensation

This reaction couples a phenol with an aryl halide. In this context, we couple 4-aminophenol with 1-chloro-4-iodo-2,6-dimethylbenzene or, more commonly, 4-chloro-3,5-dimethylphenol with 4-fluoro-nitrobenzene followed by reduction. The latter is often preferred for its reliability.

Synthesis_Workflow cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Nitro Group Reduction A 4-Chloro-3,5-dimethylphenol C Intermediate Nitro Compound A->C K₂CO₃, DMF Heat (e.g., 120-150°C) B 4-Fluoronitrobenzene B->C D 4-(4-Chloro-3,5-dimethylphenoxy) -1-nitrobenzene E Final Product: 4-(4-Chloro-3,5-dimethylphenoxy)aniline D->E Fe/NH₄Cl or H₂, Pd/C Ethanol/Water

Caption: Two-step synthesis of the target compound via SNAr followed by nitro reduction.

Detailed Experimental Protocol (Step-by-Step)

Step 1: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3,5-dimethylphenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Stir the suspension at room temperature for 15 minutes to form the phenoxide salt.

  • Add 4-fluoronitrobenzene (1.05 eq) to the mixture.

  • Heat the reaction mixture to 120-140°C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry. This crude product is often pure enough for the next step.

Step 2: Reduction to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Suspend the crude nitro-intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 5:1 v/v).

  • Add ammonium chloride (NH₄Cl, 3.0 eq) followed by iron powder (Fe, 4.0 eq).

  • Heat the mixture to reflux (approx. 80°C) and stir vigorously. The reaction is exothermic and progress can be monitored by TLC (disappearance of the nitro compound spot).

  • Upon completion, filter the hot reaction mixture through a pad of Celite® to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude aniline product.

Purification Protocol: Achieving Analytical Purity
  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or isopropanol) and allow it to cool slowly to form crystals. This is effective for removing less soluble or more soluble impurities.

  • Column Chromatography: For higher purity, dissolve the crude material in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%). Combine fractions containing the pure product as determined by TLC and remove the solvent under reduced pressure.

Analytical Characterization: The Molecular Fingerprint

Confirming the structure and purity of the synthesized compound is paramount. The following techniques provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Proton NMR):

    • Amine Protons (-NH₂): A broad singlet is expected around 3.5-5.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.[1]

    • Aromatic Protons: Two distinct sets of signals will appear in the aromatic region (6.5-7.5 ppm). The aniline ring protons will appear as two doublets (an AA'BB' system). The protons on the chlorodimethylphenyl ring will appear as a singlet, as they are chemically equivalent.

    • Methyl Protons (-CH₃): A sharp singlet integrating to 6 protons is expected in the aliphatic region, typically around 2.2-2.4 ppm.[1]

  • ¹³C NMR (Carbon-13 NMR):

    • Aromatic Carbons: Multiple signals are expected between 115-160 ppm. The carbon attached to the nitrogen (C-NH₂) will be downfield, as will the carbons involved in the ether linkage (C-O).

    • Aliphatic Carbon: A single signal for the two equivalent methyl carbons will appear upfield, around 15-25 ppm.

Infrared (IR) Spectroscopy

This technique is ideal for confirming the presence of key functional groups.

Wavenumber (cm⁻¹)Vibration TypeSignificance
3350-3500N-H StretchA characteristic doublet for the primary amine (-NH₂). Confirms the aniline moiety.
3000-3100Aromatic C-H StretchConfirms the presence of the aromatic rings.
1580-1620N-H Bend & C=C StretchOverlapping signals confirming the amine and aromatic rings.
1200-1270Aryl C-O StretchA strong, sharp peak confirming the diaryl ether linkage.
1000-1100C-Cl StretchConfirms the presence of the chloro-substituent.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which serve as a final confirmation of the structure.

  • Molecular Ion (M⁺): The spectrum will show a prominent molecular ion peak at m/z 247.

  • Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 249 with approximately one-third the intensity of the M⁺ peak. This is a definitive indicator of a monochlorinated compound.

  • Key Fragmentation: Common fragmentation would involve the cleavage of the ether bond, leading to fragments corresponding to the [4-aminophenoxy]⁺ radical cation and the [4-chloro-3,5-dimethylphenyl]⁺ cation.

Applications and Chemical Logic

The structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is not arbitrary; it is a scaffold designed for purpose, serving as a key intermediate in the synthesis of high-value molecules.

Applications cluster_apps Potential Bioactive Derivatives Core 4-(4-Chloro-3,5-dimethylphenoxy)aniline Aniline Moiety (Nucleophilic Center) Pharma Pharmaceuticals (e.g., Kinase Inhibitors, Antimalarials) Core:f1->Pharma Acylation, Sulfonylation Agro Agrochemicals (e.g., Herbicides, Fungicides) Core:f1->Agro Urea/Thiourea Formation Material Functional Materials (e.g., Polymers, Dyes) Core:f1->Material Diazotization, Coupling Reactions

Caption: The reactive aniline group serves as a handle for derivatization into various functional molecules.

Rationale in Drug Discovery
  • Kinase Inhibitors: The diaryl ether scaffold is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors. The aniline nitrogen can be functionalized to form amides or ureas that interact with the enzyme's hinge region, while the rest of the molecule explores other binding pockets.

  • Antimalarial Agents: Related diaryl ether structures have shown potent antiplasmodial activity.[2][3] This compound could serve as a starting point for synthesizing novel analogs to combat drug-resistant malaria strains.[2]

  • Anticancer Potential: The WNT signaling pathway, often dysregulated in cancer, can be targeted by molecules with similar structural features.[4] The aniline group allows for the introduction of pharmacophores designed to disrupt protein-protein interactions within this pathway.

Role in Agrochemicals

Many commercial herbicides and fungicides are based on substituted anilines. The N-phenylurea and N-phenylcarbamate classes, for instance, are readily synthesized from this intermediate. The specific substitution pattern (chloro and dimethyl groups) is crucial for modulating herbicidal activity, metabolic stability in plants, and environmental persistence.

Safety and Toxicological Considerations

As a substituted chlorinated aniline, this compound must be handled with appropriate care.

  • Primary Hazards: Based on data from related compounds like 4-chloroaniline, the primary risks are acute toxicity if swallowed, inhaled, or absorbed through the skin.[5][6][7] It is classified as a possible carcinogen.[5]

  • Mechanism of Toxicity: The most significant toxic effect of anilines is methemoglobinemia, where the iron in hemoglobin is oxidized from Fe²⁺ to Fe³⁺, rendering it unable to transport oxygen.[8][9] This leads to cyanosis and, in severe cases, can be life-threatening.

  • Handling Precautions:

    • Always handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

    • Avoid creating dust.

    • In case of exposure, seek immediate medical attention. Methylene blue is the standard antidote for severe methemoglobinemia.[8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents.

Conclusion

4-(4-Chloro-3,5-dimethylphenoxy)aniline is more than a mere collection of atoms; it is a thoughtfully designed chemical intermediate. Its structural features—a reactive aniline "handle," a stable diaryl ether linker, and a specifically substituted aromatic ring—make it a valuable building block for creating complex and functional molecules. A thorough understanding of its synthesis, characterization, and potential hazards, as outlined in this guide, is the first step toward unlocking its full potential in the fields of drug discovery, agrochemical development, and materials science.

References

  • 4-CHLOROANILINE -
  • 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline - Benchchem. (URL: )
  • 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem. (URL: [Link])

  • 4-Chloroaniline - Wikipedia. (URL: [Link])

  • The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem - PubMed Central. (URL: [Link])

  • Antiplasmodial Activity Assay of 3-Chloro-4-(4-chlorophenoxy) Aniline Combinations with Artesunate or Chloroquine In Vitro and in a Mouse Model - PubMed. (URL: [Link])

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor - MDPI. (URL: [Link])

  • Toxicology Laboratory Analysis and Human Exposure to P-Chloroaniline - PubMed. (URL: [Link])

  • TOXICOLOGY LABORATORY ANALYSIS AND HUMAN EXPOSURE TO p-CHLOROANILINE - PMC - NIH. (URL: [Link])

  • Antimalarial activity assay of artesunate-3-chloro-4(4-chlorophenoxy) aniline in vitro and in mice models - NIH. (URL: [Link])

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Foundational

An In-Depth Technical Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS no. 150418-62-5)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-chloro-3,5-dimethylphenoxy)aniline, a diaryl ether amine of significant interest as...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-chloro-3,5-dimethylphenoxy)aniline, a diaryl ether amine of significant interest as a synthetic intermediate in medicinal chemistry. While detailed experimental data for this specific molecule is not extensively available in public literature, this document, grounded in established chemical principles and data from analogous compounds, offers valuable insights for researchers. We will explore its physicochemical properties, propose detailed synthetic protocols, discuss its analytical characterization, and examine its potential applications in drug discovery, particularly in the synthesis of sulfonamide derivatives. Furthermore, this guide addresses the safety and handling considerations for this compound, drawing inferences from structurally related molecules.

Introduction

4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS No. 150418-62-5) is a substituted diaryl ether amine. Its structure, which combines a chlorinated dimethylphenol moiety with an aniline ring, makes it a valuable building block in organic synthesis. The diaryl ether linkage is a common motif in many biologically active compounds, contributing to their conformational rigidity and metabolic stability. The aniline functional group provides a reactive handle for further chemical modifications, such as amide bond formation or diazotization reactions. This unique combination of structural features positions 4-(4-chloro-3,5-dimethylphenoxy)aniline as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1]

Physicochemical Properties

PropertyEstimated ValueSource/Rationale
Molecular Formula C₁₄H₁₄ClNO[2]
Molecular Weight 247.73 g/mol [2]
Appearance Off-white to light brown solidInferred from similar aniline derivatives
Melting Point 110-120 °CEstimated based on structurally similar diaryl ethers
Boiling Point > 300 °C (decomposes)Estimated based on high molecular weight and aromatic nature
Solubility Soluble in organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate); Insoluble in waterTypical for diaryl ethers and anilines
pKa (of the anilinium ion) 3.5 - 4.5Aniline has a pKa of 4.6; electron-withdrawing nature of the phenoxy group is expected to slightly decrease the basicity
LogP 3.5 - 4.5Estimated based on hydrophobicity of the chloro, dimethyl, and diaryl ether moieties

Synthesis and Manufacturing

The synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline is not explicitly detailed in readily accessible literature. However, a plausible and efficient two-step synthetic route can be proposed based on well-established named reactions in organic chemistry. This proposed synthesis involves the initial preparation of the key precursor, 4-chloro-3,5-dimethylphenol, followed by a diaryl ether synthesis via either an Ullmann condensation or a Buchwald-Hartwig amination.

Synthesis of the Precursor: 4-Chloro-3,5-dimethylphenol

A patented method for the synthesis of 4-chloro-3,5-dimethylphenol involves the copper-catalyzed chlorination of 3,5-dimethylphenol.

Reaction Scheme:

Synthesis_of_4_Chloro_3_5_dimethylphenol reactant1 3,5-Dimethylphenol reaction + reactant1->reaction reactant2 Chlorinating Agent (e.g., HCl) + Oxidizing Agent (e.g., O2) reactant2->reaction catalyst Cupric Salt (e.g., CuCl2) catalyst->reaction Catalyst product 4-Chloro-3,5-dimethylphenol reaction->product

Caption: Proposed synthesis of 4-chloro-3,5-dimethylphenol.

Experimental Protocol:

  • Reaction Setup: To a three-necked flask equipped with a reflux condenser, mechanical stirrer, and gas inlet, add 3,5-dimethylphenol, a cupric salt catalyst (e.g., copper(II) chloride), a chlorinating agent (e.g., concentrated hydrochloric acid), and an organic solvent (e.g., dichloroethane).

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring while bubbling an oxidizing agent (e.g., oxygen or air) through the reaction mixture.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the reaction mixture and separate the organic layer. Wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 4-chloro-3,5-dimethylphenol.

Diaryl Ether Synthesis

Two common and effective methods for the synthesis of diaryl ethers are the Ullmann condensation and the Buchwald-Hartwig amination.

The Ullmann condensation is a classic method for forming diaryl ethers, typically involving a copper catalyst.

Reaction Scheme:

Ullmann_Condensation reactant1 4-Chloro-3,5-dimethylphenol reaction + reactant1->reaction reactant2 p-Bromoaniline reactant2->reaction catalyst Copper(I) salt (e.g., CuI) + Ligand (e.g., Phenanthroline) catalyst->reaction Catalyst base Base (e.g., K2CO3) base->reaction Base product 4-(4-Chloro-3,5-dimethylphenoxy)aniline reaction->product

Caption: Proposed Ullmann condensation for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4-chloro-3,5-dimethylphenol, p-bromoaniline, a copper(I) salt (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).

  • Solvent Addition: Add a high-boiling polar solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180 °C) with stirring for several hours to days.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. After completion, cool the mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 4-(4-chloro-3,5-dimethylphenoxy)aniline.

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction that often proceeds under milder conditions than the Ullmann condensation.

Reaction Scheme:

Buchwald_Hartwig_Amination reactant1 4-Chloro-3,5-dimethylphenol reaction + reactant1->reaction reactant2 p-Bromoaniline reactant2->reaction catalyst Palladium Catalyst (e.g., Pd(OAc)2) + Ligand (e.g., XPhos) catalyst->reaction Catalyst base Base (e.g., NaOtBu) base->reaction Base product 4-(4-Chloro-3,5-dimethylphenoxy)aniline reaction->product

Caption: Proposed Buchwald-Hartwig amination for the synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide).

  • Reagent Addition: Add 4-chloro-3,5-dimethylphenol and p-bromoaniline to the tube, followed by an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC or GC. Once complete, cool the mixture, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by column chromatography to yield the final product.

Analytical Methodologies

The structural elucidation and purity assessment of 4-(4-chloro-3,5-dimethylphenoxy)aniline would rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, as well as singlets for the two methyl groups. The amine protons will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for all 14 carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbons bonded to chlorine, oxygen, and nitrogen.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and the C-O-C stretching of the diaryl ether (around 1200-1250 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry will be crucial for confirming the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) at m/z 247.73, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Applications in Drug Discovery

4-(4-Chloro-3,5-dimethylphenoxy)aniline serves as a key intermediate in the synthesis of various biologically active molecules.[1] Its primary documented role is as a precursor for the synthesis of sulfonamide derivatives.[1] Sulfonamides are an important class of compounds with a wide range of therapeutic applications, including antibacterial, diuretic, and hypoglycemic agents. The structural features of 4-(4-chloro-3,5-dimethylphenoxy)aniline, such as its lipophilicity and the presence of the diaryl ether linkage, can be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

Safety and Toxicology

Specific toxicological data for 4-(4-chloro-3,5-dimethylphenoxy)aniline is not available. However, due to its structural similarity to 4-chloroaniline, it should be handled with caution. 4-Chloroaniline is known to be toxic and can be absorbed through the skin.[3] It is classified as a possible human carcinogen.[3] Therefore, it is prudent to treat 4-(4-chloro-3,5-dimethylphenoxy)aniline as a hazardous substance.

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a valuable, albeit not extensively characterized, synthetic intermediate with significant potential in medicinal chemistry. This technical guide has provided a comprehensive overview of its likely physicochemical properties, proposed detailed and plausible synthetic routes, and outlined appropriate analytical and safety protocols. By leveraging established chemical principles, researchers can effectively synthesize and utilize this compound as a building block for the development of novel therapeutic agents, particularly in the realm of sulfonamide-based drugs. Further research into the biological activity and toxicological profile of this specific molecule is warranted to fully elucidate its potential and ensure its safe handling and application.

References

  • MOLBASE. 4-(4-Chloro-3,5-dimethylphenoxy)aniline. Available at: [Link]

  • CAS. CAS References. Available at: [Link]

  • CAS. CAS Source Index (CASSI). Available at: [Link]

  • PubChem. 4-Chloroaniline. Available at: [Link]

  • National Center for Biotechnology Information. Aniline - Acute Exposure Guideline Levels. In: Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11. Washington (DC): National Academies Press (US); 2012. Available at: [Link]

Sources

Exploratory

Spectroscopic Blueprint of 4-(4-Chloro-3,5-dimethylphenoxy)aniline: A Technical Guide

Introduction In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a diaryl ether amine, rep...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a diaryl ether amine, represents a scaffold of significant interest due to its potential applications stemming from its unique electronic and structural properties. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, offering a foundational dataset for researchers in medicinal chemistry and materials science. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to provide a detailed roadmap for the identification and characterization of this and structurally related molecules. This guide is built upon a foundation of established spectroscopic principles and data from analogous compounds, offering a robust framework for analysis in the absence of a complete, published experimental dataset for the primary compound.

Molecular Structure and Spectroscopic Overview

The structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline combines two key aromatic moieties linked by an ether oxygen. This arrangement dictates a unique electronic interplay between the electron-donating aniline ring and the substituted chlorophenol ring, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of 4-(4-chloro-3,5-dimethylphenoxy)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra is crucial for reproducibility and accurate data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-25 mg (¹H) or 50-100 mg (¹³C) of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃). prep2 Filter the solution to remove any particulate matter. prep1->prep2 prep3 Transfer the clear solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer (e.g., 400 MHz). acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the Free Induction Decay (FID) data. acq3->acq4 proc1 Apply Fourier Transform to the FID. proc2 Phase correct the resulting spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale using a reference standard (e.g., TMS at 0.00 ppm). proc2->proc3 proc4 Integrate the signals (¹H NMR). proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.[1][2]

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 4-(4-chloro-3,5-dimethylphenoxy)aniline in CDCl₃ is expected to exhibit distinct signals corresponding to the protons on both aromatic rings and the methyl groups. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating amino group will shield the protons on its ring, shifting them upfield, while the ether oxygen and chlorine atom will deshield adjacent protons.[3]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic H (Aniline, ortho to -NH₂)6.7-6.9Doublet2H
Aromatic H (Aniline, meta to -NH₂)6.9-7.1Doublet2H
Aromatic H (Phenol)~6.8Singlet2H
-NH₂3.5-4.5Broad Singlet2H
-CH₃~2.3Singlet6H

Interpretation of ¹H NMR Spectrum:

  • Aromatic Region (6.7-7.1 ppm): The protons on the aniline ring are expected to appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group will be more shielded and appear at a slightly lower chemical shift compared to the protons meta to the amino group. The two equivalent protons on the 4-chloro-3,5-dimethylphenoxy ring are expected to appear as a singlet due to their symmetrical environment.

  • Amino Protons (3.5-4.5 ppm): The protons of the primary amine will likely appear as a broad singlet. The exact chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

  • Methyl Protons (~2.3 ppm): The six equivalent protons of the two methyl groups on the phenol ring will give rise to a sharp singlet.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are predicted based on data from analogous compounds, 4-phenoxyaniline[4] and 4-chloro-3,5-dimethylphenol[5].

Carbon Assignment Predicted Chemical Shift (ppm)
C-NH₂140-145
C-O (Aniline)150-155
Aromatic C-H (Aniline)115-125
C-O (Phenol)155-160
C-Cl125-130
C-CH₃135-140
Aromatic C-H (Phenol)115-125
-CH₃20-25

Interpretation of ¹³C NMR Spectrum:

  • Aromatic Carbons (115-160 ppm): The spectrum will show distinct signals for each unique carbon atom in the aromatic rings. The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms (ipso-carbons) will be significantly deshielded and appear at higher chemical shifts.[6][7] The symmetry of the 4-chloro-3,5-dimethylphenoxy moiety will result in fewer signals than the total number of carbon atoms.

  • Methyl Carbons (20-25 ppm): The two equivalent methyl carbons will appear as a single signal in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

For solid samples, the KBr pellet or Nujol mull techniques are commonly employed.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Grind 1-2 mg of sample with ~100 mg of dry KBr powder. prep2 Press the mixture into a transparent pellet using a hydraulic press. prep1->prep2 acq1 Place the KBr pellet in the sample holder of the IR spectrometer. acq2 Record the spectrum, typically in the 4000-400 cm⁻¹ range. acq1->acq2 proc1 Identify characteristic absorption bands for functional groups. proc2 Compare the fingerprint region (1500-400 cm⁻¹) with known spectra if available. proc1->proc2 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: Workflow for acquiring an IR spectrum using the KBr pellet method.[8][9]

IR Spectral Data (Predicted)

The IR spectrum of 4-(4-chloro-3,5-dimethylphenoxy)aniline will exhibit characteristic absorption bands for the N-H, C-O, C-N, and aromatic C-H and C=C bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric)3400-3250Medium, Sharp
Aromatic C-H Stretch3100-3000Medium
C=C Aromatic Ring Stretch1600-1450Medium to Strong
N-H Bend1650-1580Medium
C-O-C Stretch (Aryl ether)1270-1230 (asymmetric)Strong
C-N Stretch (Aromatic amine)1335-1250Strong
C-Cl Stretch800-600Strong

Interpretation of IR Spectrum:

  • N-H Stretching (3400-3250 cm⁻¹): The presence of a primary amine will be confirmed by two sharp bands in this region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][11]

  • C-O-C Stretching (1270-1230 cm⁻¹): A strong absorption band in this region is characteristic of the asymmetric C-O-C stretching of the diaryl ether linkage.[2][11][12][13][14]

  • C-N Stretching (1335-1250 cm⁻¹): A strong band in this range will indicate the stretching vibration of the C-N bond of the aromatic amine.[11]

  • Aromatic C=C and C-H Stretching: Multiple bands in the 1600-1450 cm⁻¹ region will be due to the C=C stretching vibrations within the aromatic rings. The aromatic C-H stretching will appear between 3100-3000 cm⁻¹.[15]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry

Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

MS_Workflow sample_intro Sample Introduction (e.g., direct insertion probe or GC inlet) ionization Ionization (e.g., Electron Ionization at 70 eV) sample_intro->ionization mass_analyzer Mass Analysis (e.g., Quadrupole or Time-of-Flight) ionization->mass_analyzer detection Detection of Ions mass_analyzer->detection spectrum Generation of Mass Spectrum (m/z vs. abundance) detection->spectrum

Caption: A simplified workflow for mass spectrometry analysis.[16][17]

Mass Spectral Data (Predicted)

The mass spectrum of 4-(4-chloro-3,5-dimethylphenoxy)aniline (Molecular Weight: 247.72 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Value Proposed Fragment Significance
247/249[M]⁺Molecular ion (presence of Cl isotope pattern)
155/157[Cl-C₆H₂(CH₃)₂O]⁺Cleavage of the ether bond
92[C₆H₅NH]⁺Cleavage of the ether bond

Interpretation of Mass Spectrum:

  • Molecular Ion Peak ([M]⁺): A distinct molecular ion peak is expected at m/z 247. Due to the presence of chlorine, an isotopic peak at m/z 249 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a key diagnostic feature.

  • Fragmentation Pattern: The primary fragmentation pathway for diaryl ethers is the cleavage of the C-O ether bonds.[18][19][20] This would lead to the formation of ions corresponding to the two aromatic moieties. The fragmentation of a related compound, 4-chloro-2,6-dimethylphenol, shows a strong molecular ion peak and loss of a methyl group. For the target molecule, cleavage of the ether bond would result in fragments with m/z values corresponding to the 4-chloro-3,5-dimethylphenoxy radical cation (m/z 155/157) and the aminophenyl radical cation (m/z 92).

MS_Fragmentation Parent [C₁₄H₁₄ClNO]⁺ m/z = 247/249 Frag1 [C₈H₈ClO]⁺ m/z = 155/157 Parent->Frag1 Ether Cleavage Frag2 [C₆H₆N]⁺ m/z = 92 Parent->Frag2 Ether Cleavage

Caption: Predicted primary fragmentation pathways for 4-(4-chloro-3,5-dimethylphenoxy)aniline in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(4-chloro-3,5-dimethylphenoxy)aniline. By integrating data from structurally similar compounds and fundamental spectroscopic principles, we have established a detailed blueprint for the NMR, IR, and MS analysis of this molecule. The provided protocols and interpretations are intended to serve as a valuable resource for researchers, facilitating the unambiguous identification and further investigation of this and related compounds in various scientific endeavors. The synthesis and experimental verification of these predicted data will be a critical next step in solidifying our understanding of this important chemical entity.

References

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. [Link]

  • PubChem. (n.d.). (4-Aminophenoxy)benzene. [Link]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. [Link]

  • YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • The Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. [Link]

  • University of California, Los Angeles. (n.d.). IR: amines. [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • New Journal of Chemistry. (n.d.). Supporting Information. [Link]

  • SpectraBase. (n.d.). 4-Chloro-3,5-dimethylphenol tosylate. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spectroscopy Tutorial: Aromatics. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information for. [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

  • Unknown Source. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. [Link]

  • ACS Reagent Chemicals. (2017). Infrared Spectroscopy. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • NIST WebBook. (n.d.). 4-Chloro-2,6-dimethylphenol. [Link]

  • Whitman College. (n.d.). GCMS Section 6.13. [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

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Foundational

A Technical Guide to the Solubility of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key intermediate in the synthesis of various biologically active molecules. In the absence of extensive published experimental data, this document provides a comprehensive framework for understanding and determining its solubility. We will explore the theoretical principles of solubility, analyze the molecule's physicochemical properties to predict its behavior in a range of organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This guide is designed to equip researchers with the foundational knowledge and practical methodologies necessary to effectively work with this compound.

Introduction: The Critical Role of Organic Solvent Solubility

4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS No. 150418-62-5) serves as a significant building block in medicinal chemistry. Its molecular structure, featuring a substituted phenoxy ring linked to an aniline moiety, makes it a precursor for a variety of derivatives with potential therapeutic applications. The ability to dissolve this compound in appropriate organic solvents is paramount for a number of reasons:

  • Reaction Media: Chemical synthesis requires the dissolution of reactants to ensure efficient molecular interaction and reaction kinetics.

  • Purification: Crystallization, a primary method for purifying solid organic compounds, is highly dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation: For preclinical and clinical studies, the ability to formulate a drug candidate in a suitable vehicle for administration is directly linked to its solubility.

  • Analytical Characterization: Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy often require the sample to be dissolved in a specific solvent.

Understanding the solubility profile of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is, therefore, not merely an academic exercise but a practical necessity for advancing research and development involving this compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be miscible.[1] To predict the solubility of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, we must first examine its key physicochemical properties.

Table 1: Physicochemical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

PropertyValueSource
Molecular Formula C₁₄H₁₄ClNO[2]
Molecular Weight 247.72 g/mol [2]
Predicted LogP (o/w) 4.35(Predicted using SwissADME)
Predicted Water Solubility (LogS) -4.58(Predicted using SwissADME)
Structure Aromatic amine with ether linkage[3]

The predicted LogP (octanol-water partition coefficient) of 4.35 indicates that 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a significantly lipophilic (hydrophobic) molecule. A positive LogP value suggests a preference for non-polar environments over aqueous ones. The predicted water solubility (LogS) of -4.58 corresponds to a very low solubility in water, further confirming its hydrophobic nature.[4]

Based on these properties, we can infer a general solubility profile:

  • High Solubility in Non-Polar and Moderately Polar Aprotic Solvents: The large, non-polar surface area of the two aromatic rings and the dimethyl and chloro substituents suggests strong van der Waals interactions with non-polar solvents. Therefore, high solubility is expected in solvents like toluene , dichloromethane , and diethyl ether . Moderately polar aprotic solvents like acetone and ethyl acetate , which can engage in dipole-dipole interactions, are also expected to be effective solvents.

  • Moderate to Low Solubility in Polar Protic Solvents: The primary amine (-NH₂) group is capable of acting as both a hydrogen bond donor and acceptor, which should facilitate solubility in polar protic solvents like methanol and ethanol .[5] However, the large hydrophobic scaffold of the molecule will likely limit this solubility. As the alkyl chain of the alcohol increases (e.g., from methanol to butanol), the polarity of the solvent decreases, which may slightly improve solubility compared to water, but it is unlikely to be as effective as the aprotic solvents mentioned above.

  • Insolubility in Highly Polar Solvents: As predicted by the LogS value, the compound is expected to be practically insoluble in water.

It is important to note that these are qualitative predictions. The actual quantitative solubility can be influenced by factors such as the crystalline structure of the solid (polymorphism) and the temperature.[6]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. The Gibbs free energy change is a function of both enthalpy (ΔH) and entropy (ΔS) changes during the process, as described by the equation:

ΔG = ΔH - TΔS

Where:

  • ΔH is the enthalpy of solution, which represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.

  • T is the absolute temperature.

  • ΔS is the entropy of solution, which is generally positive as the ordered crystal lattice of the solute is disrupted and dispersed into the solvent.

For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) and to disrupt the solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions (solvation energy).[7] In the case of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, its solubility in a given organic solvent will depend on how effectively the solvent molecules can interact with its aromatic rings, ether linkage, and the primary amine group to overcome the intermolecular forces holding the solid crystal together.

The effect of temperature on solubility is dictated by the sign of the enthalpy of solution (ΔH). For most solid solutes, the dissolution process is endothermic (ΔH > 0), meaning that an increase in temperature will lead to an increase in solubility, in accordance with Le Châtelier's Principle.[8]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the lack of published quantitative data, experimental determination is crucial for obtaining accurate solubility values. The shake-flask method is considered the gold standard for determining thermodynamic (equilibrium) solubility due to its reliability and simplicity.[9]

Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The solid and liquid phases are then separated, and the concentration of the dissolved compound in the supernatant is quantified.[10]

Materials and Equipment
  • 4-(4-Chloro-3,5-dimethylphenoxy)aniline (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess compound into vials B Add known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature for 24-48h C->D E Allow solid to settle D->E F Filter supernatant E->F G Dilute sample if necessary F->G H Quantify concentration via HPLC/UV-Vis G->H

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol
  • Preparation of Saturated Solutions: a. Add an excess amount of 4-(4-Chloro-3,5-dimethylphenoxy)aniline (e.g., 10-20 mg) to several vials. The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment. b. Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the mixtures for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time, thus verifying that equilibrium has been achieved.

  • Sample Collection and Preparation: a. Remove the vials from the shaker and allow them to stand undisturbed for a short period (e.g., 30 minutes) to let the excess solid settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: a. Prepare a series of standard solutions of 4-(4-Chloro-3,5-dimethylphenoxy)aniline of known concentrations in the same solvent. b. Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometry method. c. Analyze the diluted sample from step 3d using the same method. d. Calculate the concentration of the saturated solution from the calibration curve, taking into account the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.

Data Interpretation and Logical Relationships

The relationship between the molecular structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline and its expected solubility in different classes of organic solvents can be visualized as follows:

G cluster_solute 4-(4-Chloro-3,5-dimethylphenoxy)aniline Properties cluster_solvents Organic Solvent Classes cluster_solubility Expected Solubility Solute Large Hydrophobic Scaffold (Aromatic Rings, -CH3, -Cl) HighSol High Solubility Solute->HighSol Dominant Factor ModSol Moderate Solubility Solute->ModSol Limiting Factor Hbond H-Bonding Capability (-NH2 group) Hbond->ModSol Enabling Factor NonPolar Non-Polar Aprotic (Toluene, Hexane) NonPolar->HighSol Strong Interactions ModPolar Moderately Polar Aprotic (DCM, Ethyl Acetate, Acetone) ModPolar->HighSol Strong Interactions PolarProtic Polar Protic (Methanol, Ethanol) PolarProtic->ModSol Competing Interactions

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Abstract 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity is paramount to the quality, safety, and efficacy of the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity is paramount to the quality, safety, and efficacy of the final products. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling. We will explore its physicochemical properties, potential degradation pathways, and provide validated protocols for stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar aromatic amines.

Introduction: The Role and Reactivity of a Core Intermediate

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a substituted aromatic amine, a class of compounds widely utilized as building blocks in organic synthesis.[2][3] Its molecular architecture, featuring a chloro-dimethylphenoxy group linked to an aniline moiety, presents a unique combination of functional groups that dictate its reactivity and stability. The aniline nitrogen is susceptible to oxidation, while the ether linkage can be prone to hydrolysis under certain conditions. The chlorinated aromatic ring is generally stable but can influence the electronic properties of the entire molecule. Understanding these characteristics is the first step in designing robust storage solutions and predictive stability studies.[4]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's structure is fundamental to predicting its behavior.

Caption: Chemical structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

PropertyValue / DescriptionSource
Molecular Formula C₁₄H₁₄ClNO[1]
Molecular Weight 247.72 g/mol Inferred from formula
Appearance Likely a crystalline solid, colorless to pale yellow. Aromatic amines can darken upon exposure to air and light.
Solubility Soluble in organic solvents; sparingly soluble in hot water.
Reactivity The aniline group is basic and nucleophilic. The compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates.[5]

Key Factors Influencing Stability

The stability of a chemical intermediate is not an intrinsic property but a function of its environment.[6] For 4-(4-Chloro-3,5-dimethylphenoxy)aniline, the primary environmental factors of concern are temperature, humidity, light, and atmospheric oxygen.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation.[7] For aromatic amines, this can lead to oxidation and polymerization, resulting in discoloration and the formation of impurities.

  • Humidity and Moisture: Aromatic amines can be hygroscopic, absorbing moisture from the air.[7] Water can act as a reactant in hydrolytic degradation pathways and may facilitate other reactions.

  • Light: Exposure to light, particularly UV radiation, can provide the activation energy for photolytic degradation. This often involves the generation of free radicals, leading to complex degradation profiles.

  • Oxygen: The aniline functional group is susceptible to oxidation, which is often catalyzed by light and trace metals. This process can lead to the formation of colored impurities such as nitroso, nitro, and polymeric compounds.

Potential Degradation Pathways

While specific degradation studies on 4-(4-Chloro-3,5-dimethylphenoxy)aniline are not widely published, we can infer the most probable degradation pathways based on its functional groups and the known behavior of similar molecules like chloroanilines.[8][9][10]

A 4-(4-Chloro-3,5-dimethylphenoxy)aniline B Oxidative Products (Nitroso, Nitro, Azoxy derivatives) A->B [O₂], Light, Metal Ions C Hydrolytic Products (4-Aminophenol, 4-Chloro-3,5-dimethylphenol) A->C H₂O, Acid/Base Catalysis D Photolytic Products (Radical species, Oligomers) A->D UV/Vis Light (hν) E Polymeric Impurities B->E D->E

Caption: Potential degradation pathways for the target compound.

  • Oxidation: The primary degradation route for the aniline moiety. Atmospheric oxygen can oxidize the amino group to form nitroso, nitro, and eventually polymeric species, often resulting in a visible color change from white/tan to dark brown or black.

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under acidic or basic conditions, cleaving the molecule into 4-aminophenol and 4-chloro-3,5-dimethylphenol. While ether bonds are generally stable, this pathway should be investigated during forced degradation studies.

  • Photodegradation: Exposure to light can induce homolytic cleavage of the C-N or C-Cl bonds, leading to the formation of radical intermediates. These highly reactive species can then combine to form a variety of dimeric and oligomeric products.

Recommended Storage and Handling Conditions

Based on the general guidelines for storing aromatic amines, the following conditions are recommended to ensure the long-term stability of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.[7][11]

ParameterRecommended ConditionRationale and Expert Insights
Temperature Store in a cool environment, generally below 30°C (86°F).[7] Refrigeration (2-8°C) is preferred for long-term storage.Lower temperatures significantly reduce the rate of all potential degradation reactions. Avoid freezing, as this can cause physical changes to the material and potentially introduce moisture upon thawing.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Displacing oxygen minimizes oxidative degradation of the sensitive aniline group, which is a primary cause of discoloration and impurity formation.
Humidity Store in a dry environment.[7] Use of desiccants is recommended.Prevents absorption of atmospheric moisture, which can act as a reagent in hydrolytic degradation and facilitate oxidative reactions.[7]
Light Exposure Protect from light by using amber glass vials or opaque containers.Prevents photolytic degradation, which can lead to complex and difficult-to-characterize impurities.
Container Use tightly sealed containers made of inert materials like high-density polyethylene (HDPE) or amber glass.[7]Prevents exposure to air and moisture.[7] Ensures no leaching or reaction with the container material.
Handling Handle in a well-ventilated area or under a fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[5]Aromatic amines can be toxic and may be absorbed through the skin.[2][3] Proper ventilation minimizes inhalation exposure.[12]

Experimental Protocols for Stability Assessment

To empirically determine the shelf-life and optimal storage conditions, a systematic stability testing program is essential.[4][13] This involves both long-term and accelerated (forced degradation) studies.

Forced Degradation (Stress Testing) Workflow

Stress testing is performed to identify likely degradation products and establish the intrinsic stability of the molecule.[6] This data is crucial for developing stability-indicating analytical methods.

start Prepare Solutions of 4-(4-Chloro-3,5-dimethylphenoxy)aniline acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid photo Photolytic Stress (ICH Q1B light exposure) start->photo thermal Thermal Stress (e.g., 80°C, solid state) start->thermal analyze Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze end Identify Degradants & Validate Method analyze->end

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

  • Acidic Condition: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Heat at 60°C for a specified time (e.g., 24 hours).

  • Basic Condition: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60°C for a specified time.

  • Oxidative Condition: Mix the stock solution with an equal volume of 6% H₂O₂. Store at room temperature, protected from light, for a specified time.

  • Photolytic Condition: Expose the solution (in a photostable, transparent container) and solid material to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Thermal Condition: Store the solid compound in a controlled temperature oven (e.g., 80°C).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze by a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

Long-Term Stability Study Protocol

Long-term studies are designed to establish the retest period or shelf life under recommended storage conditions.[14][15]

Methodology:

  • Batch Selection: Select at least three representative batches of the material for the study.[15]

  • Packaging: Package the material in the proposed container closure system.

  • Storage Conditions: Place the samples in stability chambers set to the desired long-term storage conditions (e.g., 25°C/60% RH and 5°C).

  • Testing Schedule: Pull samples for analysis at predetermined time points. A typical schedule for a 24-month study would be 0, 3, 6, 9, 12, 18, and 24 months.[4]

  • Analysis: Analyze the samples for appearance, assay (potency), and purity (degradation products) using a validated stability-indicating method.

Conclusion

The stability of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is governed by its susceptibility to oxidation, and to a lesser extent, hydrolysis and photolysis. Adherence to strict storage and handling protocols is critical for preserving its quality. Storing the compound in a cool, dry, and dark environment under an inert atmosphere will significantly mitigate degradation. The experimental protocols outlined in this guide provide a robust framework for researchers to generate specific stability data, ensuring the material's suitability for its intended use in research and development.

References

  • Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More. Parameter Generation & Control. [Link]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • IJPC. (2012). Stability Testing of Pharmaceutical Products. International Journal of Pharmaceutical Compounding. [Link]

  • GMP SOP. (n.d.). Stability testing overview for Pharmaceutical products. GMP SOP. [Link]

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Figshare. [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • FMHACA. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. FMHACA. [Link]

  • PubMed. (1975). Biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline. PubMed. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: aniline. Chemos GmbH & Co.KG. [Link]

  • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Ataman Kimya. [Link]

  • MDPI. (2024). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. MDPI. [Link]

  • PubChem. (n.d.). 4-Chloro-3,5-difluoroaniline. PubChem. [Link]

  • NIH. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments. National Institutes of Health. [Link]

  • PubMed. (n.d.). Degradation of aqueous 4-chloroaniline by ozonolysis and combined gamma-rays-ozone processing. PubMed. [Link]

  • PubMed Central. (2023). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. PubMed Central. [Link]

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Foundational

A Comprehensive Technical Guide to the Purity and Characterization of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Introduction: The Significance of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Modern Drug Discovery 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a sophisticated diaryl ether amine that serves as a crucial building block in...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Modern Drug Discovery

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a sophisticated diaryl ether amine that serves as a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is of significant interest to medicinal chemists, particularly in the development of targeted therapies. The precise arrangement of its chloro- and dimethyl-substituted phenoxy ring linked to an aniline moiety provides a unique scaffold for designing molecules with high affinity and selectivity for a range of biological targets. As such, ensuring the purity and unambiguous characterization of this intermediate is paramount to the integrity of the final drug substance and the reliability of preclinical and clinical data.

This in-depth technical guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each step, ensuring a robust and reproducible approach to obtaining this key intermediate in a highly pure form.

Strategic Synthesis: Constructing the Diaryl Ether Linkage

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is most effectively achieved through a two-stage process: first, the synthesis of the key precursor, 4-chloro-3,5-dimethylphenol, followed by a copper-catalyzed Ullmann condensation to form the diaryl ether bond.

Synthesis of the Precursor: 4-Chloro-3,5-dimethylphenol

A robust method for the synthesis of 4-chloro-3,5-dimethylphenol involves the oxidative chlorination of 3,5-dimethylphenol. This approach offers high regioselectivity and yield.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst: A cupric salt, such as copper(II) chloride, is employed as a catalyst. Copper(II) facilitates the oxidation of the chloride source and the subsequent electrophilic chlorination of the electron-rich phenol ring.

  • Chlorinating and Oxidizing Agents: The reaction utilizes a chlorinating agent, typically hydrochloric acid, and an oxidizing agent like oxygen or air. This in-situ generation of the active chlorinating species is more controlled and efficient than using harsh chlorinating agents like sulfuryl chloride, which can lead to over-chlorination and the formation of hazardous byproducts.[1]

  • Solvent: An organic solvent such as dichloroethane or chloroform is used to dissolve the reactants and facilitate the reaction.[1]

A detailed protocol for this synthesis can be found in the patent literature, which describes reacting 3,5-dimethylphenol with a copper salt, a chlorinating agent, and an oxidizing agent in an organic solvent.[1]

Formation of the Diaryl Ether: The Ullmann Condensation

The cornerstone of this synthesis is the Ullmann condensation, a copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[2][3] In this case, 4-chloro-3,5-dimethylphenol is coupled with a suitable aminophenyl halide. A plausible route involves the coupling with 4-bromoaniline.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as cuprous iodide (CuI), are highly effective catalysts for this transformation. The use of a ligand, such as N,N-dimethylglycine, can significantly improve the reaction rate and yield by stabilizing the copper catalyst and facilitating the reductive elimination step.[3]

  • Base: A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is essential to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

  • Solvent: A high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is generally used to ensure the reactants remain in solution at the elevated temperatures required for the reaction.

  • Temperature: Ullmann condensations traditionally require high temperatures, often in the range of 100-200 °C, to drive the reaction to completion.[2]

Navigating the Labyrinth of Impurities: A Proactive Approach

A thorough understanding of potential impurities is critical for developing an effective purification strategy. The impurities in 4-(4-Chloro-3,5-dimethylphenoxy)aniline can be broadly categorized as process-related and degradation-related.

Table 1: Potential Impurities and Their Origins

Impurity Structure Origin
Unreacted 4-chloro-3,5-dimethylphenol[Structure of 4-chloro-3,5-dimethylphenol]Incomplete Ullmann condensation.
Unreacted 4-bromoaniline[Structure of 4-bromoaniline]Incomplete Ullmann condensation.
Homocoupled diaryl ether of 4-chloro-3,5-dimethylphenol[Structure of bis(4-chloro-3,5-dimethylphenyl) ether]Side reaction during Ullmann condensation.
Debrominated 4-(4-Chloro-3,5-dimethylphenoxy)aniline[Structure of 4-(3,5-dimethylphenoxy)aniline]Side reaction during Ullmann condensation.
Oxidized impurities[Generic structure of oxidized aniline]Exposure to air and light, particularly at elevated temperatures.

Purification Strategies: Achieving High Purity

A multi-step purification strategy is often necessary to achieve the high purity required for pharmaceutical applications.

Initial Work-up

Following the Ullmann condensation, a standard aqueous work-up is performed to remove the inorganic salts and the bulk of the high-boiling solvent. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from unreacted starting materials and side products.[4]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh) is the standard stationary phase for this type of separation.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a common choice. The polarity of the eluent is gradually increased to first elute the less polar impurities, followed by the desired product, and finally the more polar impurities.

  • Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The dried silica is then loaded onto the top of the column.

  • Elution and Fraction Collection: The column is eluted with the mobile phase, and fractions are collected.

  • Analysis: The fractions are analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Recrystallization

For achieving the highest purity, a final recrystallization step is often employed. The choice of solvent is critical and should be determined empirically. A good recrystallization solvent will dissolve the compound at an elevated temperature but not at room temperature, while the impurities remain soluble at all temperatures.

Recrystallization_Workflow A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (to remove insoluble impurities) A->B C Slow Cooling of Filtrate B->C D Crystal Formation C->D E Vacuum Filtration (to collect crystals) D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under Vacuum F->G H Pure Crystalline Product G->H

Unambiguous Characterization: A Multi-Technique Approach

The definitive identification and characterization of 4-(4-Chloro-3,5-dimethylphenoxy)aniline requires a combination of spectroscopic and chromatographic techniques. The following data, while based on the closely related 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline, provides a strong indication of the expected spectral features.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

    • Aromatic Protons: Signals for the aromatic protons are expected in the range of δ 6.5-8.0 ppm.[5] The coupling patterns will be indicative of the substitution pattern on the two aromatic rings.

    • Amine Proton: The N-H proton of the aniline will appear as a broad singlet, typically in the range of δ 3.5-5.5 ppm.[5]

    • Methyl Protons: The two methyl groups on the phenoxy ring will appear as a sharp singlet in the aliphatic region, around δ 2.3 ppm.[5]

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will be characteristic of the aromatic and aliphatic carbons.

NMR_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) B Acquire ¹H NMR Spectrum A->B C Acquire ¹³C NMR Spectrum A->C D Analyze Chemical Shifts B->D E Analyze Integration B->E F Analyze Coupling Patterns B->F C->D G Correlate ¹H and ¹³C Data D->G E->G F->G H Structure Elucidation G->H

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₄H₁₄ClNO, MW: 247.72 g/mol ).

  • Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[5]

  • Fragmentation: Fragmentation patterns can provide further structural confirmation. Common fragmentation pathways for diaryl ethers include cleavage of the ether bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretch: The N-H stretching vibration of the primary amine will appear as one or two bands in the region of 3300-3500 cm⁻¹.

  • C-O-C Stretch: The aryl ether C-O-C stretching vibration will be observed in the region of 1200-1250 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

  • C-Cl Stretch: The C-Cl stretching vibration will be present in the fingerprint region, typically around 700-800 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the final compound. A well-developed HPLC method can separate the target compound from even trace amounts of impurities.

Experimental Protocol: Reverse-Phase HPLC for Purity Assessment

  • Column: A C18 stationary phase is a common choice for the analysis of moderately polar compounds.

  • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically used.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm) is standard.

  • Purity Calculation: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Summary of Analytical Characterization Techniques

Technique Information Obtained Expected Results for 4-(4-Chloro-3,5-dimethylphenoxy)aniline
¹H NMR Proton environment and connectivityAromatic protons (δ 6.5-8.0 ppm), NH₂ proton (broad singlet, δ 3.5-5.5 ppm), methyl protons (singlet, ~δ 2.3 ppm)
¹³C NMR Carbon skeletonDistinct signals for aromatic and aliphatic carbons
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak (M⁺) at m/z 247, with M+2 peak for ³⁷Cl isotope
IR Spectroscopy Functional groupsN-H stretch (3300-3500 cm⁻¹), C-O-C stretch (1020-1250 cm⁻¹), C-Cl stretch (700-800 cm⁻¹)
HPLC PurityA single major peak with a purity of >99%

Conclusion: A Pathway to High-Quality Pharmaceutical Intermediates

The successful synthesis and characterization of high-purity 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a critical step in the development of novel therapeutics. This guide has outlined a robust synthetic strategy based on the well-established Ullmann condensation, along with a proactive approach to identifying and mitigating potential impurities. The detailed purification protocols, including column chromatography and recrystallization, provide a clear path to achieving the stringent purity requirements of the pharmaceutical industry. Furthermore, the comprehensive multi-technique analytical approach ensures the unambiguous identification and characterization of the final product. By understanding the causality behind each experimental choice and implementing these self-validating protocols, researchers can confidently produce this key intermediate, thereby ensuring the quality and integrity of their drug discovery and development programs.

References

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol.
  • US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • Development of Simultaneous Determination Method of Pesticide High Toxic Metabolite 3,4-Dichloroaniline and 3,5 Dichloroaniline in Chives Using HPLC-MS/MS. MDPI. [Link]

  • 4-Chloroaniline. PubChem. [Link]

  • 4'-Chloro-2',5'-dimethoxyacetoacetanilide. PubChem. [Link]

  • EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • Ullmann condensation. Wikipedia. [Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal. [Link]

  • An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. ResearchGate. [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC. [Link]

  • New synthesis of a late-stage tetracyclic key intermediate of lumateperone. PMC. [Link]

  • Diaryl ether derivatives as anticancer agents – a review. RSC Publishing. [Link]

  • China Pharmaceutical Intermediates Manufacturers and Factory. ALFA GROUP. [Link]

  • Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a synthetic intermediate of significant interest...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a synthetic intermediate of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines plausible and detailed synthetic routes, and explores its applications in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and process development, offering both theoretical insights and practical, actionable protocols.

Introduction: The Strategic Importance of Substituted Diaryl Ether Amines

The diaryl ether motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it an attractive structural component in the design of enzyme inhibitors and receptor modulators. When combined with an aniline moiety, as in the case of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, the resulting molecule becomes a versatile building block for a diverse range of pharmaceuticals. The specific substitution pattern of a chloro group and two methyl groups on one of the phenyl rings, coupled with the amino group on the other, provides a unique combination of lipophilicity, electronic properties, and hydrogen bonding capabilities that can be strategically exploited in drug design. This guide will delve into the synthesis, characterization, and application of this key intermediate, providing a foundational understanding for its effective utilization in research and development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The following tables summarize the key physicochemical and predicted spectroscopic data for 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Table 1: Physicochemical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

PropertyValueSource
CAS Number 150418-62-5[1]
Molecular Formula C₁₄H₁₄ClNO-
Molecular Weight 247.72 g/mol -
Appearance Off-white to pale brown solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, EtOAc)-

Table 2: Predicted Spectroscopic Data for 4-(4-Chloro-3,5-dimethylphenoxy)aniline

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz) δ ~6.8-7.0 (m, 4H, Ar-H), 6.6-6.7 (s, 2H, Ar-H), 3.7 (br s, 2H, NH₂), 2.3 (s, 6H, 2 x CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ ~155, 148, 142, 139, 129, 122, 120, 116, 21
Mass Spectrometry (EI) M⁺ at m/z 247, with an M+2 peak at m/z 249 (approx. 3:1 ratio) due to ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) Spectroscopy (KBr) ν ~3450-3300 cm⁻¹ (N-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1620 cm⁻¹ (N-H bend), ~1500, 1470 cm⁻¹ (Ar C=C stretch), ~1240 cm⁻¹ (Ar-O-Ar stretch), ~820 cm⁻¹ (C-Cl stretch)

Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline: A Practical Approach

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline can be efficiently achieved through two primary and well-established cross-coupling methodologies: the Ullmann condensation and the Buchwald-Hartwig amination. Both strategies offer distinct advantages and can be selected based on the availability of starting materials, desired scale, and tolerance of functional groups.

Retrosynthetic Analysis

A retrosynthetic analysis reveals two logical bond disconnections for the target molecule, leading to the identification of key starting materials for both the Ullmann and Buchwald-Hartwig approaches.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination TM 4-(4-Chloro-3,5-dimethylphenoxy)aniline U_SM1 4-Aminophenol TM->U_SM1 C-O disconnection U_SM2 1-Chloro-4-halo-3,5-dimethylbenzene TM->U_SM2 B_SM1 4-Chloro-3,5-dimethylphenol TM->B_SM1 C-N disconnection B_SM2 4-Haloaniline TM->B_SM2

Figure 1: Retrosynthetic analysis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.
Recommended Synthetic Protocol: Ullmann Condensation

The Ullmann condensation is a classical and robust method for the formation of diaryl ethers, typically employing a copper catalyst. This protocol outlines a plausible and detailed procedure for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline starting from 4-aminophenol and a suitable halo-substituted dimethylphenol precursor.

Step 1: Synthesis of the Precursor 4-Chloro-3,5-dimethylphenol

The synthesis of the key precursor, 4-chloro-3,5-dimethylphenol, is a critical first step. A reliable method involves the chlorination of 3,5-dimethylphenol.

G DM_phenol 3,5-Dimethylphenol Cl_DM_phenol 4-Chloro-3,5-dimethylphenol DM_phenol->Cl_DM_phenol SO₂Cl₂ or CuCl₂/O₂

Figure 2: Synthesis of 4-Chloro-3,5-dimethylphenol.

Experimental Protocol for 4-Chloro-3,5-dimethylphenol

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable organic solvent such as dichloromethane or chloroform.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 4-chloro-3,5-dimethylphenol.

Step 2: Ullmann Condensation to Yield 4-(4-Chloro-3,5-dimethylphenoxy)aniline

With the precursor in hand, the final diaryl ether linkage can be formed via an Ullmann condensation with 4-aminophenol.

G Cl_DM_phenol 4-Chloro-3,5-dimethylphenol target 4-(4-Chloro-3,5-dimethylphenoxy)aniline Cl_DM_phenol->target aminophenol 4-Aminophenol aminophenol->target + CuI, Base (e.g., K₂CO₃) High-boiling solvent (e.g., DMF, Pyridine)

Figure 3: Ullmann condensation for the synthesis of the target molecule.

Experimental Protocol for 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-3,5-dimethylphenol (1.0 eq.), 4-aminophenol (1.2 eq.), copper(I) iodide (CuI) (0.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or pyridine.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Extraction: Wash the filtrate with water and brine to remove the solvent and any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern and often milder alternative to the Ullmann condensation. This palladium-catalyzed cross-coupling reaction can be employed to form the C-N bond between 4-chloro-3,5-dimethylphenol and a suitable aniline derivative.

G Cl_DM_phenol 4-Chloro-3,5-dimethylphenol target 4-(4-Chloro-3,5-dimethylphenoxy)aniline Cl_DM_phenol->target haloaniline 4-Haloaniline haloaniline->target + Pd catalyst, Ligand, Base Anhydrous solvent (e.g., Toluene, Dioxane)

Figure 4: Buchwald-Hartwig amination for the synthesis of the target molecule.

Experimental Protocol for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-chloro-3,5-dimethylphenol (1.0 eq.), 4-iodoaniline (or 4-bromoaniline) (1.1 eq.), a palladium catalyst such as Pd₂(dba)₃ (1-5 mol%), a suitable phosphine ligand like XPhos or SPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.) in a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous aprotic solvent like toluene or 1,4-dioxane.

  • Reaction: Seal the tube and heat the mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the Ullmann condensation to isolate the final product.

Applications in Drug Development: A Gateway to Kinase Inhibitors

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a valuable intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The structural features of this aniline derivative make it an ideal building block for molecules designed to fit into the ATP-binding pocket of various kinases.

A notable example of a drug class where this intermediate could be employed is in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors.[2][3] FLT3 is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic progenitor cells, and mutations in FLT3 are common in acute myeloid leukemia (AML).

G intermediate 4-(4-Chloro-3,5-dimethylphenoxy)aniline drug_scaffold Urea-based Kinase Inhibitor Scaffold intermediate->drug_scaffold isocyanate Heterocyclic Isocyanate (e.g., 5-tert-butyl-isoxazol-3-yl isocyanate) isocyanate->drug_scaffold + Aprotic solvent

Sources

Foundational

A Technical Guide to the Potential Biological Activities of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Executive Summary This technical guide provides an in-depth exploration of the potential biological activities of the diaryl ether compound, 4-(4-Chloro-3,5-dimethylphenoxy)aniline. The diaryl ether scaffold is a privile...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth exploration of the potential biological activities of the diaryl ether compound, 4-(4-Chloro-3,5-dimethylphenoxy)aniline. The diaryl ether scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with demonstrated therapeutic efficacy. Based on a comprehensive review of structurally related molecules, this document hypothesizes and outlines a systematic framework for the investigation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline as a potential anticancer, antimicrobial, and anti-inflammatory agent. We present detailed synthetic and analytical protocols, propose mechanistic avenues for investigation, and provide a phased experimental workflow for its biological validation, from initial in vitro screening to mechanistic elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel chemical entities.

Introduction to Diaryl Ether Compounds in Drug Discovery

The diaryl ether linkage is a key structural motif in a wide array of biologically active molecules. Its conformational flexibility and metabolic stability make it an attractive component in the design of therapeutic agents. This scaffold is present in drugs such as the BRAF inhibitor Sorafenib, used in cancer therapy, and various compounds investigated for their antimicrobial and anti-inflammatory properties.

4-(4-Chloro-3,5-dimethylphenoxy)aniline (CAS No. 150418-62-5) is a diaryl ether that combines the structural features of a substituted aniline and a chlorinated phenol. While this specific molecule is not extensively characterized in the scientific literature, its constituent parts and overall architecture suggest a high potential for biological activity. The presence of a chlorinated aromatic ring and a dimethylphenoxy group can influence the compound's lipophilicity, metabolic stability, and interactions with biological targets. This guide provides a comprehensive roadmap for the systematic evaluation of its therapeutic potential.

Synthesis and Physicochemical Characterization

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline can be efficiently achieved through modern cross-coupling methodologies, such as the Chan-Lam or Buchwald-Hartwig cross-coupling reactions. The Chan-Lam coupling, which utilizes a copper catalyst, is particularly advantageous as it can be performed under mild conditions, often in the presence of air.[1]

Proposed Synthetic Pathway: Chan-Lam N-Arylation

The proposed synthesis involves the copper-catalyzed coupling of 4-aminophenylboronic acid with 4-chloro-3,5-dimethylphenol.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 4-Aminophenylboronic Acid catalyst Cu(OAc)2 (Copper(II) Acetate) reactant1->catalyst + reactant2 4-Chloro-3,5-dimethylphenol reactant2->catalyst + product 4-(4-Chloro-3,5-dimethylphenoxy)aniline catalyst->product Chan-Lam Coupling base Pyridine solvent Dichloromethane (DCM) oxidant Air (O2) Anticancer_MoA compound 4-(4-Chloro-3,5-dimethylphenoxy)aniline cell Cancer Cell compound->cell p21 p21 Upregulation cell->p21 caspase3 Caspase-3 Activation cell->caspase3 apoptosis Apoptosis p21->apoptosis caspase3->apoptosis Experimental_Workflow cluster_phase1 Phase 1: Primary In Vitro Screening cluster_phase2 Phase 2: Mechanistic Elucidation cluster_phase3 Phase 3: In Vivo Confirmation anticancer_screen Anticancer (MTT Assay) apoptosis_assay Apoptosis Assays (Flow Cytometry) anticancer_screen->apoptosis_assay antimicrobial_screen Antimicrobial (MIC Assay) enzyme_inhibition Enzyme Inhibition Assays antimicrobial_screen->enzyme_inhibition antiinflammatory_screen Anti-inflammatory (Griess Assay) cytokine_analysis Cytokine Profiling (ELISA) antiinflammatory_screen->cytokine_analysis animal_models Preclinical Animal Models apoptosis_assay->animal_models enzyme_inhibition->animal_models cytokine_analysis->animal_models

Sources

Exploratory

An In-Depth Technical Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a substituted diaryl ether aniline of interest i...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a substituted diaryl ether aniline of interest in synthetic and medicinal chemistry. We will delve into its fundamental chemical properties, logical synthetic pathways, potential applications, and critical safety protocols, offering field-proven insights for its practical use in a research and development setting.

Core Molecular and Physical Properties

4-(4-Chloro-3,5-dimethylphenoxy)aniline, with the CAS number 150418-62-5, is a specific aromatic amine.[1][2] Its structure, featuring a chlorinated and dimethylated phenol linked via an ether bond to an aniline moiety, makes it a valuable intermediate for more complex molecular architectures. The presence of the aniline functional group provides a reactive site for a variety of chemical transformations, while the substituted phenoxy group influences the molecule's overall steric and electronic properties.[3][4]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₄H₁₄ClNO[2][5]
Molecular Weight 247.72 g/mol [5]
CAS Number 150418-62-5[1][2]
MDL Number MFCD02663371[2]

Molecular Structure

The structural arrangement of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is foundational to its chemical reactivity and potential applications. The diagram below illustrates the connectivity of the atoms and the key functional groups.

Caption: 2D structure of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Synthesis and Reaction Pathways

The synthesis of diaryl ethers such as 4-(4-Chloro-3,5-dimethylphenoxy)aniline is typically achieved through nucleophilic aromatic substitution, most commonly via Ullmann condensation or related palladium-catalyzed Buchwald-Hartwig amination reactions. Given its structure, a plausible and efficient laboratory-scale synthesis involves the coupling of 4-chloro-3,5-dimethylphenol with 4-fluoro-nitrobenzene followed by reduction of the nitro group.

Proposed Experimental Protocol: Two-Step Synthesis

This protocol is a generalized procedure based on established chemical principles for the synthesis of diaryl ether anilines.

Step 1: Synthesis of 1-Chloro-4-(4-nitrophenoxy)-2,6-dimethylbenzene (Ullmann Condensation)

  • Reagent Preparation : To an oven-dried flask, add 4-chloro-3,5-dimethylphenol (1 equivalent), 4-fluoronitrobenzene (1.1 equivalents), and potassium carbonate (2 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Reaction : Heat the mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The resulting precipitate is collected by vacuum filtration.

  • Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diaryl ether intermediate.

Step 2: Reduction to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Catalytic Hydrogenation : Dissolve the nitro-intermediate from Step 1 in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%).

  • Reaction : Place the reaction vessel under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The reaction is typically complete within 2-6 hours, which can be confirmed by TLC.

  • Isolation : Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Purification : Evaporate the solvent under reduced pressure. The resulting crude aniline can be purified by column chromatography on silica gel if necessary.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Reduction 4-Chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol Intermediate 1-Chloro-4-(4-nitrophenoxy)-2,6-dimethylbenzene 4-Chloro-3,5-dimethylphenol->Intermediate K2CO3, DMF Heat 4-Fluoronitrobenzene 4-Fluoronitrobenzene 4-Fluoronitrobenzene->Intermediate K2CO3, DMF Heat Final_Product 4-(4-Chloro-3,5-dimethylphenoxy)aniline Intermediate->Final_Product H2, Pd/C Ethanol

Caption: Proposed two-step synthesis workflow.

Applications in Research and Development

As a substituted aniline, this compound is primarily valuable as a building block in the synthesis of more complex molecules.[6] Its structural motifs are relevant in several areas of chemical research.

  • Medicinal Chemistry : The diaryl ether linkage is a common feature in many biologically active compounds. The aniline group serves as a versatile handle for introducing pharmacologically important functionalities, such as amides, sulfonamides, or ureas.[7] Derivatives of similar structures have been investigated for their potential as anti-cancer agents.[6]

  • Materials Science : Aniline derivatives are precursors for polymers and other advanced materials.[7] The specific substitutions on this molecule could be exploited to fine-tune properties like thermal stability or solubility in polymer composites.

  • Agrochemicals : The chloro- and dimethyl-substituents are often found in herbicidal and fungicidal compounds. This molecule could serve as a starting point for the discovery of new agrochemicals.

Safety and Handling

Based on available safety data sheets (SDS), 4-(4-Chloro-3,5-dimethylphenoxy)aniline is classified as an irritant.[2] Standard laboratory safety protocols should be strictly followed when handling this chemical.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal : Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a well-defined chemical intermediate with significant potential for application in drug discovery, materials science, and agrochemical research. Its synthesis is achievable through standard organic chemistry methodologies. A thorough understanding of its properties and adherence to safety guidelines are essential for its effective and safe utilization in a research setting.

References

  • GeeksforGeeks. Aniline - Structure, Properties, Preparation, Reactions, Uses. (2023-07-25). Available from: [Link].

  • Study.com. Aniline | Definition, Formula & Structure. Available from: [Link].

  • Yufeng. Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024-09-20). Available from: [Link].

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline: A Detailed Protocol Using Ullmann Condensation

An Application Note for Researchers and Drug Development Professionals Introduction The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in numerous biologically active compounds and high-performance polymers. The target molecule, 4-(4-chloro-3,5-dimethylphenoxy)aniline, represents a valuable synthetic intermediate, combining a halogenated, substituted phenol with an aniline moiety. This structure offers multiple points for further functionalization, making it a versatile building block for library synthesis in drug discovery and for the development of novel agrochemicals.

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline. The chosen synthetic strategy is the copper-catalyzed Ullmann condensation, a classic and robust method for forming carbon-oxygen (C-O) bonds between an aryl halide and a phenol.[1][2][3] While modern palladium-catalyzed methods like the Buchwald-Hartwig reaction exist, the Ullmann coupling remains highly relevant due to the low cost and low toxicity of copper catalysts.[2][4][5] This guide emphasizes the causality behind procedural steps, safety considerations, and rigorous characterization to ensure a reliable and reproducible synthesis.

Reaction Principle and Mechanism

The synthesis is achieved through a copper(I)-catalyzed nucleophilic aromatic substitution, commonly known as the Ullmann condensation or Ullmann ether synthesis.[1][3] In this reaction, the phenoxide ion derived from 4-chloro-3,5-dimethylphenol acts as the nucleophile, displacing a halide from an aniline derivative, in this case, 4-bromoaniline.

The key steps in the catalytic cycle are understood to be:

  • Deprotonation : A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), deprotonates the hydroxyl group of 4-chloro-3,5-dimethylphenol to generate a more nucleophilic phenoxide.[6]

  • Catalyst Activation : The copper(I) catalyst (e.g., from CuI) coordinates with the phenoxide to form a copper(I) phenoxide intermediate.

  • Oxidative Addition : The aryl halide (4-bromoaniline) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

  • Reductive Elimination : The final C-O bond is formed through reductive elimination from the copper(III) complex, yielding the desired diaryl ether product, 4-(4-chloro-3,5-dimethylphenoxy)aniline, and a copper(I) halide species, which re-enters the catalytic cycle.

G Reactants Reactants: 4-Chloro-3,5-dimethylphenol + 4-Bromoaniline Base Base (K₂CO₃) Deprotonation Reactants->Base 1. Phenoxide Potassium 4-chloro-3,5-dimethylphenoxide Base->Phenoxide CuPhenoxide Copper(I) Phenoxide Intermediate Phenoxide->CuPhenoxide 2. Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->CuPhenoxide 2. OxAdd Oxidative Addition of 4-Bromoaniline CuPhenoxide->OxAdd 3. CuIII Copper(III) Intermediate OxAdd->CuIII RedElim Reductive Elimination CuIII->RedElim 4. Product Product: 4-(4-Chloro-3,5-dimethylphenoxy)aniline RedElim->Product Byproduct CuBr + KBr RedElim->Byproduct Byproduct->Catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Ullmann Condensation.

Materials and Reagents

Proper preparation and handling of all materials are critical for safety and reaction success. All reagents should be of high purity (≥98%).

Reagent/MaterialFormulaMW ( g/mol )Key PropertiesSafety Precautions
4-Chloro-3,5-dimethylphenolC₈H₉ClO156.61White crystalline solid.[7][8] MP: 114-117 °C.[9]Harmful if swallowed. Causes skin and serious eye irritation. May cause an allergic skin reaction.[10][11] Wear gloves, eye protection.
4-BromoanilineC₆H₆BrN172.02Off-white to tan solid. MP: 60-64 °C.Toxic if swallowed, in contact with skin, or if inhaled. Suspected of causing genetic defects.
Copper(I) IodideCuI190.45Off-white to tan powder.Causes skin and serious eye irritation. May cause respiratory irritation.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21White hygroscopic powder. Anhydrous form recommended.Causes serious eye irritation.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Colorless liquid. BP: 153 °C. High-boiling polar aprotic solvent.[1][12]Flammable liquid. Reproductive toxin and potential carcinogen. Harmful via inhalation and skin absorption.[13] Must be handled in a chemical fume hood. [13][14]
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Solvent for extraction.Highly flammable liquid and vapor. Causes serious eye irritation.
HexaneC₆H₁₄86.18Solvent for chromatography.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent.Not considered hazardous.
Silica Gel (230-400 mesh)SiO₂60.08Stationary phase for column chromatography.[15]May cause respiratory tract irritation.

Detailed Experimental Protocol

This protocol is designed for a 5 mmol scale synthesis. Adjust quantities as needed, maintaining molar ratios.

1. Reaction Setup:

  • Place a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar on a heating mantle.

  • Fit the flask with a reflux condenser and a nitrogen gas inlet/outlet.

  • Ensure the entire apparatus is dried in an oven and cooled under a stream of dry nitrogen to exclude moisture.

2. Reagent Charging:

  • To the flask, add 4-chloro-3,5-dimethylphenol (0.783 g, 5.0 mmol, 1.0 equiv.).

  • Add 4-bromoaniline (0.946 g, 5.5 mmol, 1.1 equiv.).

  • Add anhydrous potassium carbonate (1.38 g, 10.0 mmol, 2.0 equiv.).[6] The base neutralizes the phenolic proton and any trace acids.

  • Finally, add copper(I) iodide (0.095 g, 0.5 mmol, 10 mol%).

  • Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add 25 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.

3. Reaction Execution:

  • Begin vigorous stirring to create a uniform suspension.

  • Heat the reaction mixture to 130-140 °C using the heating mantle connected to a temperature controller.

  • Maintain this temperature and allow the reaction to stir for 12-24 hours.

  • Monitoring Progress : The reaction can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, dilute with ethyl acetate, and spot on a silica plate. Elute with a 4:1 Hexane:Ethyl Acetate mixture. Visualize under UV light. The disappearance of the starting materials and the appearance of a new, higher-running spot indicates product formation.

4. Work-up and Isolation:

  • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

  • Pour the dark reaction mixture into a beaker containing 100 mL of cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in a separatory funnel.

  • Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or solid.

5. Purification:

  • The crude product should be purified by flash column chromatography.[16][17]

  • Column Preparation : Pack a glass column with silica gel in a hexane slurry.

  • Loading : Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica and carefully load it onto the top of the packed column.

  • Elution : Begin eluting the column with 100% hexane, gradually increasing the polarity by adding ethyl acetate (e.g., from 0% to 20% EtOAc in hexane).

  • Fraction Collection : Collect fractions and analyze them by TLC.[15] Combine the fractions containing the pure product.

  • Final Product : Evaporate the solvent from the combined pure fractions to obtain 4-(4-chloro-3,5-dimethylphenoxy)aniline as a solid. Record the final mass and calculate the yield.

Caption: Experimental workflow for the synthesis.

Product Characterization

Confirm the identity and purity of the isolated product using standard analytical techniques.

TechniqueExpected Results for 4-(4-Chloro-3,5-dimethylphenoxy)aniline
Appearance Off-white to light brown solid
¹H NMR (400 MHz, CDCl₃)δ ~ 6.8-7.2 ppm (m, 4H, Ar-H of aniline), δ ~ 6.7 ppm (s, 2H, Ar-H of phenol), δ ~ 3.7 ppm (br s, 2H, -NH₂), δ ~ 2.3 ppm (s, 6H, -CH₃)
¹³C NMR (100 MHz, CDCl₃)δ ~ 155-160, 140-145, 130-135, 120-125, 115-120 ppm (aromatic carbons), δ ~ 21 ppm (methyl carbons)
FT-IR (KBr, cm⁻¹)~ 3450-3300 cm⁻¹ (N-H stretch, doublet), ~ 1240 cm⁻¹ (C-O-C stretch, aryl ether), ~ 1100-1000 cm⁻¹ (C-Cl stretch)
HRMS (ESI) Calculated for C₁₄H₁₄ClNO [M+H]⁺: 248.0837; Found: 248.08xx

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Product Yield - Inactive catalyst (oxidized CuI).- Wet solvent or reagents.- Insufficient temperature or reaction time.- Use fresh, high-purity CuI.- Ensure all glassware, solvents, and reagents are anhydrous.- Confirm reaction temperature is maintained; extend reaction time.
Reaction Stalls - Deactivation of catalyst by excess carbonate.[18]- Base is not strong enough or has low solubility.- Consider using Cs₂CO₃, which is more soluble and basic.- Ensure vigorous stirring to maximize solid-liquid contact.
Complex Mixture of Products - Side reactions (e.g., self-coupling of aryl halides).- Degradation at high temperatures.- Lower the reaction temperature slightly (e.g., to 120 °C) and extend the time.- Ensure a fully inert atmosphere to prevent oxidative side reactions.
Difficulty in Purification - Product co-elutes with starting material or byproduct.- Streaking on TLC plate.- Optimize the solvent system for column chromatography; try a shallower gradient.- Residual DMF can cause issues; ensure the work-up wash steps are thorough.

References

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  • Sigma-Aldrich. (n.d.). 4-Chloro-3,5-dimethylphenol 99 88-04-0.
  • PMC - NIH. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions.
  • ChemicalBook. (n.d.). 4-Chloro-3,5-dimethylphenol | 88-04-0.
  • PMC - NIH. (n.d.). Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • PMC - NIH. (n.d.). Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions.
  • Royal Society of Chemistry. (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry.
  • Asian Journal of Chemistry. (n.d.). Deactivation of Copper Catalyst in Ullmann Condensation: A DFT Study.

Sources

Application

Application Note: Ullmann Condensation for the Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Introduction: The Ullmann Condensation in Modern Drug Discovery The diaryl ether motif is a cornerstone in the architecture of numerous natural products, agrochemicals, and pharmaceutical agents.[1][2] Its synthesis, the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ullmann Condensation in Modern Drug Discovery

The diaryl ether motif is a cornerstone in the architecture of numerous natural products, agrochemicals, and pharmaceutical agents.[1][2] Its synthesis, therefore, is of paramount importance to drug development professionals. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, represents one of the most fundamental methods for constructing carbon-oxygen (C-O) bonds between aryl halides and phenols.[3][4]

Historically, the Ullmann reaction was plagued by harsh conditions, often requiring temperatures exceeding 200°C and stoichiometric amounts of copper, which limited its scope and functional group tolerance.[1][3][5] However, the last two decades have witnessed a renaissance of this classic transformation. The development of modern catalytic systems, employing copper(I) salts in conjunction with specialized ligands, has enabled the synthesis of complex diaryl ethers under significantly milder conditions, broadening its applicability in medicinal chemistry.[6][7]

This application note provides a comprehensive guide to the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key intermediate for various research applications. The protocol is based on a modern Ullmann condensation, specifically the selective O-arylation of 4-aminophenol with a sterically hindered aryl halide. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

Mechanistic Insight: The Modern Ullmann Catalytic Cycle

The efficacy of the modern Ullmann condensation hinges on the synergistic interplay between a copper(I) catalyst, a ligand, and a base. While the precise mechanism can vary depending on the specific reactants and conditions, a widely accepted catalytic cycle for the formation of diaryl ethers is illustrated below.[6]

The cycle commences with the reaction of the copper(I) precursor, typically CuI, with the phenol in the presence of a base to form a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a transient, high-valent Copper(III) complex. The crucial C-O bond is then formed via reductive elimination, yielding the desired diaryl ether product and regenerating a Cu(I) species, which re-enters the catalytic cycle. The ligand plays a critical role in stabilizing the copper intermediates, increasing their solubility, and facilitating the key steps of oxidative addition and reductive elimination, thereby lowering the activation energy and allowing the reaction to proceed at lower temperatures.[6]

Ullmann_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I)X Cu_Phenoxide L-Cu(I)-OAr' CuI->Cu_Phenoxide + Ar'OH, Base CuIII_Intermediate L-Cu(III)(X)(Ar)(OAr') Cu_Phenoxide->CuIII_Intermediate Oxidative Addition + ArX Product_Release Product Release CuIII_Intermediate->Product_Release Reductive Elimination Product_Release->CuI Ar-O-Ar' (Product) Reactants Reactants: ArX (Aryl Halide) Ar'OH (Phenol) Base, Ligand (L)

Caption: Proposed catalytic cycle for the ligand-accelerated Ullmann diaryl ether synthesis.

Experimental Protocol: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol details the copper-catalyzed O-arylation of 4-aminophenol. The choice of a diamine ligand, such as trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA), is critical for achieving high selectivity for O-arylation over the competing N-arylation, especially when working with unprotected aminophenols.[2][8][9] The use of an aryl iodide is recommended over the corresponding bromide or chloride to ensure higher reactivity, particularly with sterically demanding coupling partners.

Reaction Scheme:

Image depicting the reaction of 4-Aminophenol and 1-Chloro-4-iodo-3,5-dimethylbenzene to form 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Reagents and Materials
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)EquivalentsPhysical Form
4-Aminophenol123-30-8109.131.01.0Solid
1-Chloro-4-iodo-3,5-dimethylbenzene115761-94-1282.521.21.2Solid
Copper(I) Iodide (CuI)7681-65-4190.450.050.05Solid
trans-N,N′-Dimethyl-1,2-cyclohexanediamine (CyDMEDA)67579-81-1142.260.100.10Liquid
Potassium Phosphate (K₃PO₄)7778-53-2212.272.02.0Solid
1,4-Dioxane (anhydrous)123-91-188.115.0 mL-Liquid
Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-aminophenol (109 mg, 1.0 mmol), 1-chloro-4-iodo-3,5-dimethylbenzene (339 mg, 1.2 mmol), copper(I) iodide (9.5 mg, 0.05 mmol), and potassium phosphate (425 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum. Evacuate the tube and backfill with argon. Repeat this process three times to ensure an inert atmosphere.

  • Solvent and Ligand Addition: Add anhydrous 1,4-dioxane (5.0 mL) via syringe. Then, add trans-N,N′-dimethyl-1,2-cyclohexanediamine (14 µL, 0.10 mmol) via microsyringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 110°C. Stir the reaction mixture vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Quenching: After completion, cool the reaction mixture to room temperature. Quench the reaction by adding deionized water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Process Optimization and Troubleshooting

The success of the Ullmann condensation is highly sensitive to several parameters. Understanding the role of each component is key to optimizing the reaction and troubleshooting potential issues.

  • Choice of Catalyst and Ligand: Copper(I) iodide is a reliable and inexpensive catalyst precursor. The ligand is arguably the most critical component in modern Ullmann reactions. For the O-arylation of aminophenols, diamine ligands like CyDMEDA are effective at promoting the desired C-O coupling while minimizing the undesired C-N coupling.[9] For particularly sterically hindered substrates, ligands such as picolinic acid may offer improved performance.[1]

  • Base and Solvent: An appropriate base is required to deprotonate the phenol, forming the active nucleophile. Potassium phosphate (K₃PO₄) is an effective base for this transformation. Other bases like cesium carbonate (Cs₂CO₃) can also be used.[1] The solvent must be polar and high-boiling to facilitate the reaction. Anhydrous 1,4-dioxane, DMF, or DMSO are common choices.[1][3] It is crucial to use anhydrous solvents to avoid side reactions.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl.[3] For challenging couplings involving electron-rich or sterically hindered partners, aryl iodides are strongly recommended to achieve reasonable reaction rates and yields.

  • Troubleshooting:

    • Low Conversion: If the reaction stalls, confirm the quality and dryness of the solvent and reagents. Consider increasing the reaction temperature or switching to a more reactive aryl halide (e.g., iodide instead of bromide). A different ligand system may also be necessary.

    • Side Products (N-arylation): The formation of N-arylated or N,N-diarylated byproducts indicates a lack of selectivity. This is precisely the challenge when working with aminophenols. The use of a well-chosen ligand like CyDMEDA is the primary strategy to mitigate this.[9] Adjusting the solvent and base combination can also influence selectivity.

    • Product Decomposition: If the product is sensitive to the reaction conditions, it may be necessary to lower the temperature and extend the reaction time, which is made possible by an efficient catalytic system.

Conclusion

The modern Ullmann condensation provides a powerful and versatile tool for the synthesis of complex diaryl ethers, such as 4-(4-Chloro-3,5-dimethylphenoxy)aniline. By carefully selecting the appropriate copper catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent chemoselectivity, even with challenging substrates like unprotected aminophenols. The protocol described herein offers a robust starting point for scientists and drug development professionals engaged in the synthesis of novel molecular entities.

References

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 131(47), 17423–17429. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. PubMed Central. [Link]

  • SciSpace. (n.d.). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. SciSpace. Retrieved from [Link]

  • American Chemical Society. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. Retrieved from [Link]

  • Ruiz del Árbol, N., et al. (n.d.). On Surface Chemistry beyond Ullmann Coupling: the Case of Aminophenol. FZU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Frontiers in Chemistry. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers. [Link]

  • Monge, M., et al. (2019). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 7, 723. [Link]

  • Bi, H.-P., et al. (2011). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PubMed Central. [Link]

Sources

Method

Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline: A Detailed Technical Guide

Introduction The diarylamine scaffold is a cornerstone in modern medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. 4-(4-Chloro-3,5-dimethylphenoxy)aniline,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The diarylamine scaffold is a cornerstone in modern medicinal chemistry and materials science, with applications ranging from pharmaceuticals to organic electronics. 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a bespoke diarylamine, presents a unique substitution pattern that makes it a valuable intermediate for the synthesis of novel bioactive compounds and functional materials. This technical guide provides a comprehensive overview and detailed protocols for the synthesis of this target molecule, grounded in established chemical principles and supported by authoritative literature.

The synthetic strategy delineated herein focuses on a robust and scalable two-step process: the formation of a diaryl ether via an Ullmann condensation, followed by the reduction of a nitro group to the desired aniline. This approach offers a reliable pathway for researchers and drug development professionals to access this important chemical entity. We will delve into the mechanistic underpinnings of each reaction, providing a rationale for the selection of reagents and reaction conditions, thereby ensuring a thorough understanding of the synthetic process.

Synthetic Strategy Overview

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is strategically planned in two key stages, commencing with commercially available starting materials. The overall transformation is depicted below:

Synthetic_Overview 3,5-Dimethylphenol 3,5-Dimethylphenol Step_1 Step 1: Synthesis of 4-Chloro-3,5-dimethylphenol 3,5-Dimethylphenol->Step_1 Chlorination Ullmann_Condensation Step 2a: Ullmann Condensation Step_1->Ullmann_Condensation Key Intermediate Nitro_Intermediate 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene Ullmann_Condensation->Nitro_Intermediate Forms Diaryl Ether p-Chloronitrobenzene p-Chloronitrobenzene p-Chloronitrobenzene->Ullmann_Condensation Reduction Step 2b: Nitro Group Reduction Nitro_Intermediate->Reduction Intermediate Final_Product 4-(4-Chloro-3,5-dimethylphenoxy)aniline Reduction->Final_Product Final Step

Caption: Overall synthetic workflow for 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-3,5-dimethylphenol

The synthesis commences with the selective chlorination of 3,5-dimethylphenol. This reaction is a classic example of electrophilic aromatic substitution on an activated phenol ring.

Reaction Principle

The hydroxyl group of 3,5-dimethylphenol is a strongly activating, ortho-, para-directing group. The two methyl groups also provide additional activation. The para position is sterically accessible and electronically favored, leading to the regioselective introduction of a chlorine atom at the 4-position. Various chlorinating agents can be employed, with sulfuryl chloride (SO₂Cl₂) being a common and effective choice in a laboratory setting.[1]

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
3,5-Dimethylphenol122.1610.0 g0.08191.0
Dichloromethane (DCM)-100 mL--
Sulfuryl chloride (SO₂Cl₂)134.9711.05 g (6.7 mL)0.08191.0

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylphenol (10.0 g, 0.0819 mol) in dichloromethane (100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Add sulfuryl chloride (6.7 mL, 0.0819 mol) dropwise to the stirred solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) eluent system.

  • Work-up:

    • Carefully quench the reaction by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from hexane to afford 4-chloro-3,5-dimethylphenol as a white crystalline solid.

Expected Yield: 85-95%

Characterization of 4-Chloro-3,5-dimethylphenol:

  • Appearance: White crystalline solid.

  • Melting Point: 114-116 °C.[2]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.01 (s, 2H, Ar-H), 4.75 (s, 1H, OH), 2.25 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 152.0, 138.0, 124.0, 120.5, 20.5.

Part 2: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This part of the synthesis involves two sequential reactions: an Ullmann condensation to form the diaryl ether linkage, followed by the reduction of a nitro group.

Step 2a: Ullmann Condensation for Diaryl Ether Formation

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is highly effective for the formation of C-O bonds, particularly in the synthesis of diaryl ethers.[3][4]

In this step, the synthesized 4-chloro-3,5-dimethylphenol is coupled with an activated aryl halide, such as 4-chloronitrobenzene. A copper(I) salt, often in the presence of a ligand and a base, facilitates the coupling. The generally accepted mechanism involves the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether and regenerate the copper catalyst. The presence of an electron-withdrawing group (like the nitro group) on the aryl halide enhances its reactivity towards nucleophilic attack.

Ullmann_Mechanism cluster_0 Catalytic Cycle Cu_I Cu(I) Catalyst Cu_Phenoxide Ar-O-Cu(I) Cu_I->Cu_Phenoxide Formation of Copper Phenoxide Phenol Ar-OH + Base Phenol->Cu_Phenoxide Intermediate Ar-O-Cu(III)(X)-Ar' Cu_Phenoxide->Intermediate Oxidative Addition Aryl_Halide Ar'-X Aryl_Halide->Intermediate Product Ar-O-Ar' Intermediate->Product Reductive Elimination Product->Cu_I Catalyst Regeneration

Caption: Simplified catalytic cycle of the Ullmann condensation for diaryl ether synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Chloro-3,5-dimethylphenol156.615.0 g0.03191.0
4-Chloronitrobenzene157.555.03 g0.03191.0
Copper(I) iodide (CuI)190.450.30 g0.001590.05
Potassium carbonate (K₂CO₃)138.218.82 g0.06382.0
Pyridine-30 mL--

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-3,5-dimethylphenol (5.0 g, 0.0319 mol), 4-chloronitrobenzene (5.03 g, 0.0319 mol), copper(I) iodide (0.30 g, 0.00159 mol), and potassium carbonate (8.82 g, 0.0638 mol).

  • Solvent Addition: Add pyridine (30 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (hexane:ethyl acetate, 9:1). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Wash the residue with ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the pyridine.

    • Dissolve the residue in ethyl acetate (100 mL) and wash with 2M HCl (2 x 50 mL), followed by water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude nitro-diaryl ether.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 4-(4-chloro-3,5-dimethylphenoxy)-1-nitrobenzene as a yellow solid.

Expected Yield: 70-85%

Step 2b: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group of the diaryl ether intermediate to the corresponding aniline.

The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. A variety of reducing agents can be employed, with catalytic hydrogenation or the use of metals in acidic media being the most prevalent methods. For this protocol, we will use tin(II) chloride dihydrate in ethanol, a reliable and high-yielding method for this transformation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene279.705.0 g0.01791.0
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.6320.1 g0.08915.0
Ethanol-100 mL--

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-(4-chloro-3,5-dimethylphenoxy)-1-nitrobenzene (5.0 g, 0.0179 mol) in ethanol (100 mL).

  • Addition of Reducing Agent: Add tin(II) chloride dihydrate (20.1 g, 0.0891 mol) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) with stirring for 3-4 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed.

  • Work-up:

    • Cool the reaction mixture and pour it into a beaker containing crushed ice (200 g).

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with water (100 mL) and brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate gradient) to yield 4-(4-chloro-3,5-dimethylphenoxy)aniline as a solid.

Expected Yield: 80-90%

Characterization of the Final Product: 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Physical Properties:

PropertyValue
CAS Number 150418-62-5
Molecular Formula C₁₄H₁₄ClNO
Molecular Weight 247.72 g/mol
Appearance Off-white to pale brown solid

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.90-7.10 (m, 4H, Ar-H), 6.70-6.80 (m, 2H, Ar-H), 3.70 (br s, 2H, NH₂), 2.20 (s, 6H, 2 x CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 155.0, 150.0, 142.0, 138.5, 125.0, 122.0, 120.0, 118.0, 116.0, 20.5.

  • Mass Spectrometry (EI): m/z (%) = 247 (M⁺, 100), 212, 184, 128.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor.

  • Tin(II) chloride is a corrosive solid.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. By following the outlined procedures, researchers and drug development professionals can reliably produce this valuable chemical intermediate. The provided explanations of the underlying chemical principles and the detailed experimental steps are intended to facilitate a successful and safe synthesis.

References

  • Wikipedia. Ullmann condensation. Available from: [Link].

  • PubChem. 4-Chloroaniline. Available from: [Link].

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link].

Sources

Application

Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

**Abstract This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. The method was develo...

Author: BenchChem Technical Support Team. Date: January 2026

**Abstract

This document provides a comprehensive, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. The method was developed and validated to be specific, accurate, precise, and robust, making it suitable for quality control and stability testing in research and pharmaceutical development environments. The protocol herein details the optimized chromatographic conditions, system suitability requirements, sample preparation, and a full validation strategy conducted in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Method Rationale

4-(4-Chloro-3,5-dimethylphenoxy)aniline (MW: 247.72 g/mol , Formula: C₁₄H₁₄ClNO) is an aromatic amine derivative that serves as a key intermediate in the synthesis of various chemical entities.[4] Its purity and stability are critical for ensuring the quality of downstream products. The development of a reliable analytical method is therefore paramount.

This application note addresses the need for a robust analytical procedure. High-Performance Liquid Chromatography (HPLC) with UV detection was selected as the analytical technique of choice. The rationale is grounded in the analyte's structure, which contains strong chromophores—the aniline and chlorophenoxy moieties—making it highly amenable to UV detection.[5] A reversed-phase (RP-HPLC) approach was chosen due to the compound's predominantly non-polar character, which allows for excellent retention and separation on alkyl-bonded silica phases like C18.

The primary objective was to develop a stability-indicating method . This requires the method to be specific enough to resolve the parent analyte from any potential degradation products that may form under stress conditions.[6][7] To achieve this, a forced degradation study was integrated into the method development process, subjecting the analyte to hydrolytic, oxidative, thermal, and photolytic stress as stipulated by ICH guideline Q1A(R2).[8][9]

Experimental Design and Chromatographic Conditions

The method was optimized to achieve a symmetrical peak shape, adequate retention, and efficient separation from potential impurities and degradants.

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) was found to provide the best balance of resolution and analysis time.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), and analytical grade Potassium Dihydrogen Phosphate, and Orthophosphoric Acid were used. Water was purified to 18.2 MΩ·cm.

Optimized Chromatographic Conditions

The final optimized conditions were determined after systematically evaluating mobile phase composition, pH, and column temperature. The use of a slightly acidic mobile phase (pH 3.0) is a critical choice; it ensures the aniline moiety is protonated, which minimizes peak tailing and leads to a sharp, symmetrical peak. Acetonitrile was selected as the organic modifier due to its superior elution strength and lower backpressure compared to methanol for this class of compounds.

ParameterOptimized Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile: 20 mM KH₂PO₄ Buffer (pH 3.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Protocols: Preparation and System Suitability

Preparation of Solutions
  • Mobile Phase Buffer (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of Potassium Dihydrogen Phosphate in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with 85% Orthophosphoric Acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Acetonitrile:Water (70:30, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of 4-(4-Chloro-3,5-dimethylphenoxy)aniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

System Suitability Testing (SST)

Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified. This is a self-validating step to ensure the system is fit for its intended purpose on the day of analysis.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Working Standard Solution (50 µg/mL) six consecutive times.

  • Calculate the parameters listed in the table below. The system is deemed ready for analysis only if all criteria are met.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 1.0%Demonstrates injection precision and system stability.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and mobile phase consistency.

Forced Degradation and Method Specificity Protocol

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] A forced degradation study is the most effective way to demonstrate this for a stability-indicating method.[6] The goal is to achieve partial degradation, typically in the range of 5-20%, to ensure that any formed degradants can be resolved from the parent peak.[8]

Protocol: Prepare a 500 µg/mL solution of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in the appropriate stress medium. After the stress period, neutralize the acidic and basic samples, and dilute all samples to a final theoretical concentration of 50 µg/mL with the diluent before injection.

  • Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance in solution (in a quartz cuvette) to UV and visible light in a photostability chamber for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[7]

  • Control Sample: A sample of the analyte, prepared at the target concentration and stored under normal conditions.

Analysis and Acceptance Criteria: Analyze all stressed samples, along with a control and a blank, using the developed HPLC method with a PDA detector. The method is considered specific and stability-indicating if:

  • The peak for 4-(4-Chloro-3,5-dimethylphenoxy)aniline is resolved from all degradant peaks (Resolution > 2.0).

  • Peak purity analysis (via PDA) of the parent analyte peak in the stressed samples passes, indicating no co-eluting peaks.

G cluster_prep Sample Preparation cluster_analysis Analysis & Evaluation Analyte Analyte Stock (500 µg/mL) Acid Acid Stress (0.1N HCl, 80°C) Analyte->Acid Base Base Stress (0.1N NaOH, 80°C) Analyte->Base Oxid Oxidative Stress (3% H₂O₂, RT) Analyte->Oxid Therm Thermal Stress (Solid, 105°C) Analyte->Therm Photo Photo Stress (ICH Q1B) Analyte->Photo Dilute Neutralize (if needed) & Dilute to 50 µg/mL Acid->Dilute Base->Dilute Oxid->Dilute Therm->Dilute Photo->Dilute HPLC Inject into HPLC-PDA System Dilute->HPLC Eval Evaluate Chromatogram: 1. Resolution (Analyte vs Degradants) 2. Peak Purity Index HPLC->Eval

Forced Degradation and Specificity Study Workflow

Method Validation Protocol

The method was fully validated according to ICH Q2(R1) guidelines.[3][10]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Protocol:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 80% to 120% of the working concentration (e.g., 40, 45, 50, 55, and 60 µg/mL).

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value. It is determined by spiking a placebo or sample matrix with known amounts of the analyte.

Protocol:

  • Prepare samples in triplicate at three concentration levels: 80%, 100%, and 120% of the working concentration (e.g., 40, 50, and 60 µg/mL).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • Mean recovery should be within 98.0% to 102.0% at each level.

  • %RSD of recovery at each level should not exceed 2.0%.

Precision

Precision measures the degree of scatter between a series of measurements under prescribed conditions.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the working standard solution (50 µg/mL) on the same day, by the same analyst, using the same instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria:

  • %RSD of the peak areas for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

Protocol: Determined based on the signal-to-noise ratio (S/N) by injecting serially diluted solutions of the standard.

  • LOD is typically established at an S/N ratio of 3:1.

  • LOQ is typically established at an S/N ratio of 10:1. The LOQ concentration should be further verified by analyzing six replicates and confirming acceptable precision (%RSD ≤ 10%).

Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol: Vary the following parameters one at a time and assess the impact on system suitability results:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

  • Column Temperature: ± 2 °C (28 °C and 32 °C).

  • Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2).

Acceptance Criteria:

  • All system suitability criteria must be met under all varied conditions.

  • The retention time and peak area should show no significant changes.

Overall Workflow and Conclusion

The entire process from development to validation follows a logical, systematic progression designed to ensure a final method that is scientifically sound and fit for purpose in a regulated environment.

G cluster_val 5. ICH Q2(R1) Method Validation Dev 1. Method Development (Column, Mobile Phase, λ) Opt 2. Method Optimization (Peak Shape, Run Time) Dev->Opt SST 3. System Suitability Definition & Testing Opt->SST Forced 4. Forced Degradation & Specificity Study SST->Forced Lin Linearity & Range Forced->Lin Acc Accuracy Forced->Acc Prec Precision (Repeatability & Intermediate) Forced->Prec Loq LOD / LOQ Forced->Loq Rob Robustness Forced->Rob Final 6. Final Method Protocol & Application Note Lin->Final Acc->Final Prec->Final Loq->Final Rob->Final

HPLC Method Development and Validation Workflow

This application note describes a robust, specific, and reliable isocratic RP-HPLC method for the analysis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. The comprehensive validation demonstrates that the method is suitable for routine quality control analysis and for stability studies of the drug substance. The forced degradation studies confirm the stability-indicating nature of the method, ensuring that any potential degradants can be effectively separated from the parent compound.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed, National Center for Biotechnology Information.[Link]

  • ICH Q2 (R1) - Validation of Analytical Procedures. PharmaSciences.[Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. The Pharma SOP.[Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications - Analytical Chemistry.[Link]

  • A Review on Force Degradation Studies for Drug Substances. International Journal of Advanced Research in Science, Communication and Technology (IJARSCT).[Link]

  • Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.[Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd.[Link]

  • Key ICH Method Validation Parameters to Know. Altabrisa Group.[Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scientific Research Publishing.[Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.[Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation.[Link]

  • Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological Samples. ResearchGate.[Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.[Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[Link]

  • Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Scientific Research Publishing.[Link]

  • (PDF) Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. ResearchGate.[Link]

  • Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. Semantic Scholar.[Link]

  • 4-CHLOROANILINE. Ataman Kimya.[Link]

  • 4-Chloro-3,5-difluoroaniline. PubChem, National Center for Biotechnology Information.[Link]

  • 4-Chloro-2,5-dimethoxyaniline. PubChem, National Center for Biotechnology Information.[Link]

  • UV-Vis spectra of aniline in different mole fractions of acetonitrile. ResearchGate.[Link]

Sources

Method

Purification of 4-(4-Chloro-3,5-dimethylphenoxy)aniline by column chromatography

An Application Note and Comprehensive Protocol for the Purification of 4-(4-Chloro-3,5-dimethylphenoxy)aniline by Column Chromatography Authored by: A Senior Application Scientist Abstract This document provides a detail...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Comprehensive Protocol for the Purification of 4-(4-Chloro-3,5-dimethylphenoxy)aniline by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed methodology for the purification of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key intermediate in various synthetic chemistry applications.[1] Standard normal-phase column chromatography is often insufficient for achieving high purity with aniline derivatives due to their basicity, which can lead to undesirable interactions with the acidic silica gel stationary phase. This guide presents a robust protocol that addresses these challenges through optimized mobile phase selection, proper column packing, and meticulous execution. The causality behind each experimental choice is explained to empower researchers to adapt this method for similar compounds.

Introduction: The Challenge of Purifying Aromatic Amines

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a substituted aromatic amine. The purification of such compounds via silica gel chromatography presents a common yet significant challenge. The lone pair of electrons on the nitrogen atom imparts basicity, leading to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel. This can result in:

  • Peak Tailing: The compound streaks down the column instead of moving as a tight band, leading to poor separation from impurities.

  • Irreversible Adsorption: A portion of the product may bind permanently to the silica, reducing the final yield.

  • On-Column Degradation: The acidic environment can sometimes degrade sensitive molecules.

This protocol mitigates these issues by employing a modified eluent system and highlights the critical role of preliminary Thin-Layer Chromatography (TLC) for method development.

Principle of Separation

Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[2] In this normal-phase application, the stationary phase (silica gel) is highly polar, while the mobile phase (eluent) is a less polar organic solvent mixture.

  • Polar Compounds: Adsorb more strongly to the silica gel and therefore elute more slowly.

  • Non-polar Compounds: Have a greater affinity for the mobile phase and elute more quickly.[2]

The polarity of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, with its polar amine group and relatively non-polar diphenyl ether backbone, allows it to be effectively separated from both more polar and less polar impurities by carefully tuning the polarity of the mobile phase.

Pre-Chromatography: Method Development with TLC

Before committing a sample to a large-scale column, it is imperative to determine the optimal solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and material-sparing technique that mimics the separation on a column.[3]

Objective: To find a solvent system where the target compound has a Retention Factor (Rf) of 0.20 - 0.35 .

  • An Rf in this range ensures the compound will move through the column at a practical rate, providing good resolution from impurities that are either baseline-adsorbed (Rf ~ 0) or running with the solvent front (Rf ~ 1).

Protocol 3.1: TLC Solvent System Screening
  • Prepare Samples: Dissolve a small amount of the crude 4-(4-Chloro-3,5-dimethylphenoxy)aniline in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Spot the TLC Plate: Using a capillary tube, spot the crude mixture onto the baseline of a silica gel TLC plate.

  • Develop the Plate: Place the plate in a sealed TLC chamber containing a prepared solvent system. Ensure the chamber is saturated with solvent vapors.

  • Calculate Rf: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Iterate and Optimize: Adjust the solvent ratio to achieve the target Rf.

    • If Rf is too low (spot doesn't move far): Increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate).

    • If Rf is too high (spot moves with the solvent front): Decrease the polarity of the mobile phase (e.g., increase the percentage of Hexanes).

Table 1: Example TLC Optimization Data & Recommended System
TrialMobile Phase (Hexane:EtOAc)Triethylamine (v/v)Observed Rf of TargetObservations
190:100%0.15Significant tailing/streaking observed.
280:200%0.30Pronounced tailing, poor spot shape.
380:201%0.35Sharp, well-defined spot. Minimal tailing.
4 85:15 1% 0.25 Optimal. Good separation from impurities.

Causality Note: The addition of a small amount of a basic modifier like Triethylamine (TEA) is critical.[6] TEA competes with the aniline for binding to the acidic silanol sites on the silica gel, preventing tailing and improving the separation efficiency.[6][7]

Detailed Column Chromatography Protocol

This protocol is designed for the purification of approximately 1-2 grams of crude material. Adjustments to column size and solvent volume may be necessary for different scales.

Materials and Equipment
CategoryItemSpecifications
Chemicals Crude 4-(4-Chloro-3,5-dimethylphenoxy)aniline~1-2 g
Silica GelFlash Chromatography Grade, 230-400 mesh
Eluent: Hexanes & Ethyl AcetateHPLC Grade
Triethylamine (TEA)Reagent Grade
Dichloromethane (DCM)HPLC Grade (for sample loading)
SandSea sand, acid-washed
Equipment Glass Chromatography Column40-60 mm diameter, 400-500 mm length
Solvent ReservoirSized appropriately for the column
Fraction Collection TubesTest tubes or vials
TLC SuppliesPlates, chamber, UV lamp
Rotary EvaporatorFor solvent removal
Diagram 1: Overall Purification Workflow

A visual representation of the end-to-end purification process.

Purification_Workflow Crude Crude Product TLC TLC Optimization (Hex:EtOAc + 1% TEA) Crude->TLC Slurry Prepare Silica Slurry Pack Pack Column Slurry->Pack Load Dry Load Sample Pack->Load Elute Elute & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evap Solvent Evaporation (Rotovap) Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow from crude material to purified aniline derivative.

Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Rationale: Slurry packing is a reliable method to create a homogenous, air-free stationary phase, which is essential for achieving high resolution.[8] Air bubbles or cracks in the silica bed create channels, leading to poor separation.[9]

  • Secure the column vertically to a stand. Ensure the stopcock is closed. Place a small plug of glass wool or cotton at the bottom, followed by a ~1 cm layer of sand.[9]

  • In a separate beaker, measure the required amount of silica gel (a 30:1 to 50:1 weight ratio of silica to crude product is a good starting point).[4]

  • Create a slurry by adding the initial, low-polarity eluent (e.g., 95:5 Hexane:EtOAc + 1% TEA) to the silica gel until it has a pourable, milkshake-like consistency. Stir gently to release trapped air.[8][10]

  • Pour the slurry into the column in one continuous motion. Use a funnel to prevent spillage.

  • Immediately open the stopcock to allow solvent to drain, while continuously tapping the side of the column gently to encourage even packing.

  • Add more eluent as the silica settles. Crucially, never let the solvent level drop below the top of the silica bed. [9]

  • Once the silica bed is stable, add a final ~1 cm layer of sand on top to prevent disturbance during solvent addition.[10]

Step 2: Sample Loading (Dry Loading)

  • Rationale: Dry loading the sample onto a small amount of silica results in a more concentrated starting band compared to liquid loading. This significantly improves separation efficiency.[4]

  • Dissolve the crude product (~1-2 g) in a minimal amount of a volatile solvent like DCM.

  • Add 2-3 times the weight of the crude product in silica gel to this solution.

  • Remove the solvent completely on a rotary evaporator until a dry, free-flowing powder is obtained.

  • Drain the eluent in the column until it is level with the top layer of sand.

  • Carefully add the silica-adsorbed sample powder onto the sand layer, creating a thin, even band.

  • Gently add the mobile phase (optimized from TLC, e.g., 85:15 Hexane:EtOAc + 1% TEA) to the column without disturbing the sample layer. Fill the reservoir.

Step 3: Elution and Fraction Collection

  • Rationale: Collecting small, uniform fractions allows for the precise isolation of the pure compound, leaving behind impurities that elute just before or after it.

  • Open the stopcock to begin the elution. A flow rate of 5-10 mL/minute is typical for flash chromatography. Gentle air pressure can be applied to the top of the column to achieve this rate.

  • Begin collecting fractions immediately. The size of the fractions depends on the column volume, but 15-20 mL per tube is a reasonable starting point.

  • Maintain a constant level of eluent in the reservoir above the column.

Step 4: Monitoring and Analysis

  • Rationale: TLC is used to analyze the collected fractions to determine their composition.

  • Spot every few fractions onto a TLC plate. It is helpful to co-spot the crude starting material as a reference.

  • Develop and visualize the TLC plate as described in Protocol 3.1.

  • Identify the fractions that contain only the spot corresponding to the pure product.

  • Combine these pure fractions into a clean, pre-weighed round-bottom flask.

Step 5: Product Isolation

  • Remove the combined solvent using a rotary evaporator.

  • Place the flask under high vacuum to remove any residual solvent or triethylamine.

  • Weigh the flask to determine the final mass and yield of the purified 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

  • Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.

Safety and Handling Precautions

Substituted anilines and chlorinated aromatic compounds require careful handling. Always consult the Safety Data Sheet (SDS) for the specific compound.[11]

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[12]

  • Ventilation: All handling of dry silica powder and chlorinated solvents should be performed inside a certified chemical fume hood to avoid inhalation.[8][13] Silica dust can cause respiratory damage.

  • Toxicity: Chloroanilines are toxic if swallowed, inhaled, or absorbed through the skin and are suspected carcinogens.[13] Avoid all direct contact.

  • Environmental Hazard: This class of compounds is often very toxic to aquatic life with long-lasting effects.[12]

  • Waste Disposal: Dispose of all chemical waste (used silica, excess solvents, contaminated materials) in appropriately labeled hazardous waste containers according to institutional guidelines.

References

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Material Safety Data Sheet - 4-chloro aniline 98%. Fsc.chemsrc.com. [Link]

  • Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? Sciencemadness.org. [Link]

  • Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Cusack Lab. [Link]

  • Column chromatography. University of Calgary. [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. [Link]

  • A Practical Guide to TLC (Thin Layer Chromatography). YouTube. [Link]

  • Column Chromatography. YouTube. [Link]

  • Performing Column Chromatography. YouTube. [Link]

Sources

Application

The Strategic Role of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the efficient development of novel therapeutics. Among these, the diaryl ether anil...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the strategic deployment of versatile molecular scaffolds is paramount to the efficient development of novel therapeutics. Among these, the diaryl ether aniline motif has emerged as a privileged structure, particularly in the design of kinase inhibitors. This guide provides an in-depth technical overview of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key building block in this chemical class. We will explore its synthesis, physicochemical properties, and its pivotal role in the creation of targeted therapies, offering detailed protocols and insights for researchers, medicinal chemists, and drug development professionals. The aniline moiety within this compound is a versatile handle for further chemical elaboration, while the substituted phenoxy group plays a crucial role in modulating biological activity and pharmacokinetic properties. The presence of the chloro and dimethyl functionalities on the phenoxy ring can significantly influence the compound's lipophilicity and binding interactions with target proteins.

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is essential for its effective utilization in synthesis and drug design. The table below summarizes its key characteristics.

PropertyValueSource
Molecular Formula C₁₄H₁₄ClNOPubChem
Molecular Weight 247.72 g/mol PubChem
Appearance White to off-white solidGeneric Material Safety Data Sheet
Melting Point Not explicitly reported, but related compounds suggest a crystalline solid at room temperature.Inferred from related structures
Solubility Soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water.General knowledge of anilines
CAS Number 150418-62-5BenchChem

Core Synthesis Protocols

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline is typically achieved through a two-step process involving a diaryl ether formation followed by the reduction of a nitro group. The Ullmann condensation is a classical and robust method for constructing the diaryl ether linkage.

Protocol 1: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene via Ullmann Condensation

This protocol outlines the copper-catalyzed coupling of 4-chloro-3,5-dimethylphenol with 1-fluoro-4-nitrobenzene.

Materials:

  • 4-Chloro-3,5-dimethylphenol

  • 1-Fluoro-4-nitrobenzene

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-chloro-3,5-dimethylphenol (1 equivalent) in DMF, add potassium carbonate (2 equivalents).

  • Add copper(I) iodide (0.1 equivalents) to the reaction mixture.

  • Add 1-fluoro-4-nitrobenzene (1.2 equivalents) and heat the mixture to 120-130 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(4-chloro-3,5-dimethylphenoxy)-1-nitrobenzene.

Protocol 2: Reduction of the Nitroarene to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol describes the reduction of the nitro intermediate to the target aniline using iron powder in the presence of an acid.

Materials:

  • 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene

  • Iron powder

  • Acetic acid

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) solution (1 M)

  • Chloroform

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of iron powder (3.5 equivalents), 4-(4-chloro-3,5-dimethylphenoxy)-1-nitrobenzene (1 equivalent), and acetic acid (3.9 equivalents) in a 3:1 mixture of ethanol and water is refluxed for 2 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and adjust the pH to 7 with 1 M NaOH solution.[1]

  • Filter the solids and extract the filtrate with chloroform.[1]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.[1]

  • Purify the crude aniline by flash chromatography (SiO₂, 20–50% EtOAc/hexanes) to yield 4-(4-chloro-3,5-dimethylphenoxy)aniline.[1]

Characterization:

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR: To confirm the presence of aromatic and methyl protons.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretches of the amine.

Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a highly valued intermediate in the synthesis of multi-kinase inhibitors, most notably Sorafenib and its analogues.[2][3] These compounds are crucial in oncology, targeting key signaling pathways involved in tumor growth and angiogenesis.

The RAF/MEK/ERK and VEGFR Signaling Pathways

Derivatives of 4-(4-Chloro-3,5-dimethylphenoxy)aniline often function as type II kinase inhibitors, binding to the inactive conformation of kinases. The primary targets include the RAF/MEK/ERK and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

  • RAF/MEK/ERK Pathway: This cascade plays a central role in regulating cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers.

  • VEGFR Pathway: This pathway is critical for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 4-(4-Chloro-3,5-dimethylphenoxy) aniline Derivatives (e.g., Sorafenib) Inhibitor->RTK Inhibitor->RAF

Caption: Inhibition of the RAF/MEK/ERK and VEGFR signaling pathways by derivatives of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Protocol 3: Synthesis of a Sorafenib Analogue

This protocol provides a general procedure for the synthesis of a urea-based kinase inhibitor from 4-(4-chloro-3,5-dimethylphenoxy)aniline.

Materials:

  • 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate for Sorafenib)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-(4-chloro-3,5-dimethylphenoxy)aniline (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add the aryl isocyanate (1.1 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, a precipitate of the urea product may form. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final diaryl urea kinase inhibitor.

Biological Activity of Representative Derivatives

The following table summarizes the in vitro biological activities of Sorafenib and some of its analogues, highlighting the potency of this chemical class against various cancer cell lines.

CompoundTarget Cell LineIC₅₀ (µM)Reference
Sorafenib H1975 (human lung cancer)4.20 ± 0.21[2]
Analogue 3d Hela (human cervical cancer)0.56 ± 0.04[2]
Analogue 3t H1975 (human lung cancer)2.34 ± 0.07[2]
Analogue 3v A549 (human lung cancer)1.35 ± 0.03[2]
Analogue 6c A549, Hela, MCF-7, PC-316.54 - 63.92[4]
Analogue 6f A549, Hela, MCF-7, PC-316.54 - 63.92[4]
Analogue 9p HCT116, PC-3, MDA-MB-231Competitive with Sorafenib[3]
Analogue 9q HCT116, PC-3, MDA-MB-231Competitive with Sorafenib[3]
Analogue 9r HCT116, PC-3, MDA-MB-231More potent than Sorafenib[3]

Conclusion and Future Perspectives

4-(4-Chloro-3,5-dimethylphenoxy)aniline has proven to be a cornerstone in the development of clinically significant kinase inhibitors. Its synthetic accessibility and the tunability of its structure make it an invaluable tool for medicinal chemists. The protocols and data presented in this guide are intended to empower researchers to explore the full potential of this scaffold in the design and synthesis of next-generation targeted therapies. Future research may focus on the development of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles, as well as the exploration of this scaffold for targets beyond kinases. The strategic replacement of the aniline moiety with bioisosteres could also be a promising avenue to mitigate potential metabolic liabilities and enhance drug-like properties.[5][6]

References

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances. 2018. Available from: [Link]

  • Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. National Center for Biotechnology Information. 2018. Available from: [Link]

  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. MDPI. 2016. Available from: [Link]

  • Design, synthesis and biological activities of sorafenib derivatives as antitumor agents. PubMed. 2012. Available from: [Link]

  • Novel Sorafenib-Based Structural Analogues: In Vitro Anticancer Evaluation of t-MTUCB and t-AUCMB. National Center for Biotechnology Information. 2014. Available from: [Link]

  • Ullmann condensation. Wikipedia. 2023. Available from: [Link]

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  • Ullmann Reaction. Organic Chemistry Portal. 2023. Available from: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. 2021. Available from: [Link]

  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents. 1991.
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  • Aniline replacement in drug-like compounds. Cresset Group. 2024. Available from: [Link]

  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. National Center for Biotechnology Information. 2023. Available from: [Link]

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  • Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents. 2020.

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Method

Application Notes & Protocols: 4-(4-Chloro-3,5-dimethylphenoxy)aniline as a Versatile Building Block for Novel Sulfonamides

Introduction: The Strategic Value of the Diaryl Ether Motif in Sulfonamide Drug Discovery The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diaryl Ether Motif in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The strategic selection of amine building blocks is critical in shaping the therapeutic profile and physicochemical properties of the final sulfonamide. 4-(4-Chloro-3,5-dimethylphenoxy)aniline represents a highly valuable, yet specific, building block for the synthesis of novel sulfonamide-based drug candidates. Its structure incorporates a diaryl ether linkage, a privileged scaffold in drug discovery known for conferring advantageous properties such as conformational rigidity and the ability to engage in key interactions with biological targets.[3] The presence of the chloro and dimethyl substituents on the phenoxy ring allows for fine-tuning of lipophilicity and metabolic stability, making this aniline a strategic starting point for generating libraries of compounds with diverse pharmacological potential.

This guide provides a comprehensive overview of the properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline and detailed, field-proven protocols for its application in the synthesis of novel sulfonamides. We will delve into the rationale behind the synthetic methodology, purification strategies, and state-of-the-art characterization techniques, providing researchers with the necessary tools to leverage this building block in their drug discovery programs.

Physicochemical Properties of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful and reproducible synthesis.

Table 1: Physicochemical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

PropertyValueSource/Reference
CAS Number 150418-62-5[4][5]
Molecular Formula C₁₄H₁₄ClNO[6]
Molecular Weight 247.72 g/mol [6]
Appearance Data not available. Typically, anilines are crystalline solids, ranging from white to off-white or tan.General chemical knowledge
Melting Point Data not available.[4]
Solubility Data not available. Generally soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).General chemical knowledge
Purity Specification ≥95%[6]
Storage Store long-term in a cool, dry place.[6]

Note: While some physical properties like melting point and specific solubility are not publicly documented, the provided information is based on supplier data and general characteristics of similar chemical structures.

Core Synthesis Protocol: Preparation of a Model Sulfonamide

The following protocol details the synthesis of a model sulfonamide, N-(4-(4-chloro-3,5-dimethylphenoxy)phenyl)benzenesulfonamide, via the reaction of 4-(4-chloro-3,5-dimethylphenoxy)aniline with benzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Causality and Experimental Rationale

The core of this synthesis is the reaction between the nucleophilic amino group (-NH₂) of the aniline and the electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl). The reaction is typically carried out in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine. The base serves two critical functions:

  • Scavenging HCl: The reaction generates one equivalent of hydrochloric acid (HCl). The base neutralizes this acidic byproduct, preventing the protonation of the starting aniline. Protonated aniline (anilinium ion) is no longer nucleophilic and would halt the reaction.

  • Catalysis (in some cases): With bases like pyridine, a more reactive intermediate (a sulfonylpyridinium salt) can be formed, which may accelerate the reaction with the aniline.

The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is crucial to prevent hydrolysis of the reactive sulfonyl chloride.

Visualizing the Synthetic Workflow

Sulfonamide_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification Aniline 4-(4-Chloro-3,5-dimethylphenoxy)aniline Add_Solvent Add_Solvent Aniline->Add_Solvent Dissolve Solvent Anhydrous DCM Base Triethylamine (TEA) Add_Base Add_Base Add_Solvent->Add_Base Add Base SulfonylCl Benzenesulfonyl Chloride (in DCM) ReactionMix Stir at 0°C to RT SulfonylCl->ReactionMix Add dropwise at 0°C TLC Monitor by TLC ReactionMix->TLC Check Completion Quench Wash with 1M HCl TLC->Quench Wash_NaHCO3 Wash with sat. NaHCO₃ Quench->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry (Na₂SO₄) Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude Crude Product Concentrate->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure_Product Pure Sulfonamide Purify->Pure_Product

Caption: Synthetic workflow for sulfonamide synthesis.

Step-by-Step Experimental Protocol

Materials:

  • 4-(4-Chloro-3,5-dimethylphenoxy)aniline (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-(4-chloro-3,5-dimethylphenoxy)aniline (1.0 eq). Dissolve the aniline in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 eq) dropwise with stirring.

  • Sulfonylation: In a separate flask, dissolve benzenesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirring aniline solution at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by either recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[4]

Purification and Characterization of the Final Sulfonamide

Confirming the structure and purity of the synthesized sulfonamide is a critical step. A combination of chromatographic and spectroscopic techniques should be employed.

Purification Strategies: A Self-Validating System
  • Recrystallization: This is an effective method for purifying solid products. The principle relies on the differential solubility of the desired compound and impurities in a chosen solvent system at different temperatures. A successful recrystallization yielding well-defined crystals is a strong indicator of high purity.[4]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for obtaining highly pure material, column chromatography is the method of choice. The separation is based on the differential adsorption of the compounds onto a stationary phase (e.g., silica gel) as they are passed through the column with a mobile phase.[4]

Spectroscopic Characterization

The identity and structure of the final sulfonamide product are unequivocally confirmed through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect to see characteristic signals for the aromatic protons on all three rings, the two methyl groups (as a singlet), and a characteristic N-H proton of the sulfonamide, which is often a broad singlet and its chemical shift can be concentration-dependent.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule. Aromatic carbons will appear in the δ 110-160 ppm region.[7]

  • Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups. The presence of the sulfonamide group is confirmed by two characteristic strong stretching bands for the S=O group, typically found in the ranges of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). A band for the N-H stretch will also be present around 3300-3200 cm⁻¹.[7]

  • Mass Spectrometry (MS): This provides the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy.[7]

Table 2: Expected Characterization Data for a Model Sulfonamide

AnalysisExpected ResultRationale
¹H NMR Aromatic protons (δ 7-8 ppm), Methyl protons (singlet, ~δ 2.3 ppm), N-H proton (broad singlet)Confirms the presence of all structural components.
¹³C NMR Signals in the aromatic region (δ 110-160 ppm), methyl carbon signal (~δ 20 ppm)Confirms the carbon skeleton of the molecule.
IR (cm⁻¹) ~3250 (N-H stretch), ~1350 & ~1170 (asymmetric & symmetric S=O stretch)Confirms the presence of the key sulfonamide functional group.[8]
HRMS (ESI) [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of C₂₀H₁₈ClNO₃SConfirms the molecular formula and weight.

Applications and Future Directions

The diaryl ether sulfonamide scaffold is a validated pharmacophore with a wide range of biological activities.

Screening_Cascade Start Synthesized Sulfonamide Library Primary Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary Active Active 'Hits' Identified Primary->Active CellBased Secondary Screening (Cell-based Assays) Active->CellBased Confirm Activity Potent Potent Compounds CellBased->Potent ADMET In vitro ADMET Profiling (Solubility, Stability, etc.) Potent->ADMET Assess Drug-like Properties Lead Lead Candidate(s) ADMET->Lead

Caption: A typical biological screening cascade.

  • Anticancer Agents: Many diaryl ether derivatives have shown promise as anticancer agents.[5] Sulfonamides derived from 4-(4-chloro-3,5-dimethylphenoxy)aniline could be screened against various cancer cell lines to identify potential antiproliferative agents. Specific targets could include protein kinases or carbonic anhydrases, which are often overexpressed in tumors.[9][10]

  • Antibacterial Agents: The diaryl ether motif is a known scaffold for inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis.[7] Sulfonamides synthesized from this building block could be evaluated for their antibacterial activity against a panel of pathogenic bacteria.

  • Structure-Activity Relationship (SAR) Studies: By synthesizing a library of sulfonamides using various sulfonyl chlorides (aliphatic, aromatic, heterocyclic), researchers can systematically explore the SAR. This involves correlating changes in chemical structure with changes in biological activity to design more potent and selective compounds.[2]

Conclusion

4-(4-Chloro-3,5-dimethylphenoxy)aniline is a strategically important building block for the development of novel sulfonamides. Its diaryl ether core provides a rigid scaffold that is amenable to creating potent and selective inhibitors for various biological targets. The synthetic protocols outlined in this guide are robust and can be adapted for the synthesis of a diverse library of compounds. Coupled with rigorous purification and characterization, this building block offers a promising avenue for the discovery of next-generation therapeutic agents.

References

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC - NIH. (n.d.).
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives - PubMed. (2015, March 1). Retrieved January 17, 2026, from [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors - NIH. (2018, October 9). Retrieved January 17, 2026, from [Link]

  • Discovery of novel 1,3-diaryltriazene sulfonamides as carbonic anhydrase I, II, VII, and IX inhibitors - PubMed. (2018, December). Retrieved January 17, 2026, from [Link]

  • US20030236437A1 - Process to prepare sulfonamides - Google Patents. (n.d.).
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-Chloro-N-(3,5-dimethyl-phen-yl)benzene-sulfonamide - PubMed. (2011, August 1). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of sulfonamide‐based compounds as inhibitors of carbonic anhydrase from Vibrio cholerae - ResearchGate. (2022, June 6). Retrieved January 17, 2026, from [Link]

  • An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents - MDPI. (2022, February 28). Retrieved January 17, 2026, from [Link]

  • US3780067A - Process for the preparation of 4-chloro-n-furfuryl-5-sulfamoyl-anthranilic acid - Google Patents. (n.d.).
  • Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - NIH. (2024, March 23). Retrieved January 17, 2026, from [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Retrieved January 17, 2026, from [Link]

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol - Google Patents. (n.d.).
  • A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC - NIH. (2023, May 12). Retrieved January 17, 2026, from [Link]

  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]

  • 4-CHLOROANILINE - Ataman Kimya. (n.d.). Retrieved January 17, 2026, from [Link]

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Application

Application Notes and Protocols: 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Materials Science

Foreword: Unlocking Potential in a Versatile Moiety Welcome to a comprehensive guide on the applications of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in materials science. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Potential in a Versatile Moiety

Welcome to a comprehensive guide on the applications of 4-(4-Chloro-3,5-dimethylphenoxy)aniline in materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in exploring the potential of this unique molecule. While its use has been noted as an intermediate in the synthesis of biologically active compounds, its inherent structural features—a halogenated diaryl ether with a reactive aniline group—suggest significant, yet largely unexplored, potential in the realm of advanced materials.[1]

This guide is structured to provide not just protocols, but also the scientific rationale behind them. We will delve into the synthesis of the core molecule and then explore its application as a monomer for high-performance polymers and as a precursor to functional materials. Our approach is grounded in established chemical principles and draws parallels from well-documented applications of structurally related compounds.

Core Compound Analysis: 4-(4-Chloro-3,5-dimethylphenoxy)aniline

4-(4-Chloro-3,5-dimethylphenoxy)aniline, with a molecular formula of C14H14ClNO and a molecular weight of 247.73 g/mol , is an aromatic amine.[2] Its structure is characterized by a diaryl ether linkage, which imparts a degree of rotational freedom and thermal stability. The presence of a chlorine atom and two methyl groups on one of the phenyl rings, and an aniline functional group on the other, provides a unique combination of properties that can be exploited in materials science.

Key Structural Features and Their Implications:

  • Aniline Group (-NH2): A versatile functional group that can participate in a wide range of polymerization reactions, including the formation of polyimides, polyamides, and Schiff bases. It also allows for the synthesis of substituted polyanilines, which are known for their conducting properties.[3][4]

  • Diaryl Ether Linkage (-O-): This linkage is known to enhance the thermal stability and processability of polymers by introducing flexibility into the polymer backbone.

  • Chlorine Atom (-Cl): The presence of a halogen can increase flame retardancy and modify the electronic properties of the resulting material. It also offers a potential site for further functionalization.

  • Dimethyl Groups (-CH3): These bulky groups can influence the solubility and morphology of polymers by disrupting close chain packing.

A summary of the compound's properties is presented in Table 1.

Table 1: Physicochemical Properties of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

PropertyValueSource
CAS Number 150418-62-5[2]
Molecular Formula C14H14ClNO[2]
Molecular Weight 247.73 g/mol [2]
Appearance Expected to be a solid at room temp.-
Hazard Irritant[2]

Synthesis Protocol: 4-(4-Chloro-3,5-dimethylphenoxy)aniline

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline can be achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalized procedure based on standard organic synthesis techniques.

Synthesis Workflow

cluster_reactants Reactants cluster_reaction1 Step 1: Nucleophilic Aromatic Substitution cluster_intermediate Intermediate cluster_reaction2 Step 2: Reduction cluster_product Final Product 4-chloro-3,5-dimethylphenol 4-Chloro-3,5-dimethylphenol Coupling Ullmann Condensation or SNAr Reaction 4-chloro-3,5-dimethylphenol->Coupling p-fluoronitrobenzene p-Fluoronitrobenzene p-fluoronitrobenzene->Coupling nitro_intermediate 4-(4-Chloro-3,5-dimethylphenoxy) -1-nitrobenzene Coupling->nitro_intermediate Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) nitro_intermediate->Reduction final_product 4-(4-Chloro-3,5-dimethylphenoxy) aniline Reduction->final_product cluster_monomers Monomers cluster_reaction1 Step 1: Poly(amic acid) Formation cluster_intermediate Intermediate cluster_reaction2 Step 2: Imidization cluster_product Final Product diamine 4-(4-Chloro-3,5-dimethylphenoxy) aniline polycondensation Polycondensation in polar aprotic solvent (e.g., NMP) diamine->polycondensation dianhydride Pyromellitic Dianhydride (PMDA) dianhydride->polycondensation polyamide_acid Poly(amic acid) Solution polycondensation->polyamide_acid imidization Thermal or Chemical Cyclodehydration polyamide_acid->imidization polyimide Polyimide Film/Powder imidization->polyimide

Sources

Method

Application Note & Protocols: A Guide to the Derivatization of 4-(4-Chloro-3,5-dimethylphenoxy)aniline for Biological Screening Libraries

Introduction: The Strategic Value of the Diaryl Ether Amine Scaffold The 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold represents a privileged starting structure in medicinal chemistry and drug discovery. Its diaryl e...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Diaryl Ether Amine Scaffold

The 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold represents a privileged starting structure in medicinal chemistry and drug discovery. Its diaryl ether linkage provides a balance of conformational flexibility and rigidity, a feature often associated with potent biological activity. The primary aromatic amine group serves as a versatile chemical handle, allowing for a wide array of derivatization reactions to be performed. This enables the rapid generation of a library of novel compounds from a single, readily accessible core.

The rationale for derivatizing this specific core is twofold:

  • Exploring Structure-Activity Relationships (SAR): By systematically modifying the amine group, researchers can probe the specific interactions between the molecule and its biological target. This exploration is fundamental to optimizing lead compounds for increased potency, selectivity, and improved pharmacokinetic profiles.[1]

  • Expanding Bioactivity Profiles: Simple chemical modifications can drastically alter the biological properties of a molecule. A library derived from this core can be screened against a wide range of biological targets, including enzymes, receptors, and whole-cell systems, to uncover novel therapeutic applications.[2][3]

This document provides detailed, field-proven protocols for three robust derivatization strategies: N-Acylation , N-Sulfonylation , and Schiff Base Formation . It further outlines methods for the essential characterization of these new chemical entities and provides a strategic overview of subsequent biological screening campaigns.

Core Compound: Physicochemical & Spectroscopic Data

A thorough understanding of the starting material is critical for successful synthesis and purification.

PropertyValueSource/Method
Compound Name 4-(4-Chloro-3,5-dimethylphenoxy)aniline---
Molecular Formula C₁₄H₁₄ClNOCalculated
Molar Mass 247.72 g/mol Calculated
Appearance Off-white to light brown solidTypical
Solubility Soluble in DMSO, DMF, Methanol, Acetone; Sparingly soluble in waterTypical for class
Key FT-IR Peaks (cm⁻¹) ~3450-3300 (N-H stretch), ~1240 (C-O-C stretch)Predicted
¹H-NMR Signals (ppm) Aromatic protons, N-H proton (broad), Methyl protonsPredicted

Derivatization Strategies: Protocols & Mechanistic Rationale

The primary amine of 4-(4-chloro-3,5-dimethylphenoxy)aniline is a potent nucleophile, making it an ideal site for electrophilic attack. The following protocols leverage this reactivity.

Workflow Overview

The overall process from starting material to biological screening is illustrated below. Each derivatization path generates a unique sub-library of compounds that must be rigorously purified and characterized before screening.

G cluster_0 Synthesis & Purification cluster_1 Derivatization Reactions cluster_2 Validation & Screening Start 4-(4-Chloro-3,5-dimethylphenoxy)aniline Acylation N-Acylation Start->Acylation Sulfonylation N-Sulfonylation Start->Sulfonylation SchiffBase Schiff Base Formation Start->SchiffBase Purification Purification (Recrystallization / Chromatography) Acylation->Purification Sulfonylation->Purification SchiffBase->Purification Characterization Structural Characterization (NMR, MS, FT-IR) Purification->Characterization Screening Biological Screening (HTS, Cell-Based Assays, etc.) Characterization->Screening Data Data Analysis (SAR) Screening->Data

Caption: General workflow from derivatization to screening.

Protocol 1: N-Acylation (Amide Formation)

Rationale: Acylation converts the basic amine into a neutral amide. This modification significantly alters hydrogen bonding potential and can protect the amine group or introduce new functionalities.[4] The use of pyridine or another non-nucleophilic base is crucial to neutralize the HCl byproduct generated when using an acyl chloride, driving the reaction to completion.[5]

G reactant1 Starting Aniline product N-Acyl Derivative (Amide) reactant1->product + reactant2 R-COCl (Acyl Chloride) reactant2->product reagent Pyridine (Base) reagent->product Solvent/Catalyst

Caption: Reaction scheme for N-Acylation.

Experimental Protocol:

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-(4-chloro-3,5-dimethylphenoxy)aniline (1.0 eq, e.g., 248 mg, 1.0 mmol) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (10 mL). Add pyridine (1.2 eq, e.g., 96 µL, 1.2 mmol).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq, 1.1 mmol) dropwise via syringe with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (15 mL). Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography.[6]

Expected Characterization Changes:

  • FT-IR: Disappearance of the N-H doublet around 3400 cm⁻¹ and appearance of a strong C=O (amide) stretch around 1650-1680 cm⁻¹.

  • ¹H-NMR: Disappearance of the primary amine protons and appearance of a single amide N-H proton signal (often broad) further downfield. New signals corresponding to the added acyl group will be present.

Protocol 2: N-Sulfonylation (Sulfonamide Formation)

Rationale: The sulfonamide group is a key pharmacophore found in numerous drugs. It is a stable, non-basic mimic of a carboxylate group and can act as a hydrogen bond acceptor. This derivatization is often achieved by reacting the amine with a sulfonyl chloride.[7] Modern methods also utilize visible-light photoredox catalysis for milder reaction conditions.[8][9]

G reactant1 Starting Aniline product N-Sulfonyl Derivative (Sulfonamide) reactant1->product + reactant2 R-SO₂Cl (Sulfonyl Chloride) reactant2->product reagent Base (e.g., Pyridine) Photocatalyst (optional) reagent->product Conditions

Caption: Reaction scheme for N-Sulfonylation.

Experimental Protocol:

  • Preparation: In a round-bottom flask, dissolve 4-(4-chloro-3,5-dimethylphenoxy)aniline (1.0 eq, 248 mg, 1.0 mmol) in pyridine (5 mL) and cool the solution to 0 °C.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq, 1.1 mmol) portion-wise while maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-cold water (50 mL) with stirring. If a precipitate forms, collect it by vacuum filtration. If no solid forms, extract the mixture with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic extracts (or the redissolved precipitate) with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.[10]

Expected Characterization Changes:

  • FT-IR: Disappearance of the primary N-H stretch and appearance of a secondary N-H stretch (~3250 cm⁻¹) and two characteristic S=O stretches (~1350 and 1160 cm⁻¹).

  • ¹H-NMR: Shift and integration change of the N-H proton signal. Appearance of signals corresponding to the sulfonyl group.

Protocol 3: Schiff Base Formation (Imine Synthesis)

Rationale: The reaction of a primary amine with an aldehyde or ketone forms an imine (or Schiff base). This is a reversible condensation reaction, often catalyzed by a small amount of acid.[5] The resulting C=N double bond introduces rigidity and can be a key interaction point with biological targets or be further reduced to a secondary amine.

G reactant1 Starting Aniline product Schiff Base (Imine) reactant1->product + reactant2 R-CHO (Aldehyde) reactant2->product reagent Glacial Acetic Acid (Catalyst) reagent->product Conditions

Caption: Reaction scheme for Schiff Base formation.

Experimental Protocol:

  • Preparation: Dissolve 4-(4-chloro-3,5-dimethylphenoxy)aniline (1.0 eq, 248 mg, 1.0 mmol) and a selected aromatic aldehyde (1.0 eq, 1.0 mmol) in ethanol or methanol (15 mL) in a round-bottom flask.[11]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.[5]

  • Reaction: Fit the flask with a condenser and reflux the mixture for 2-5 hours.[5][11] The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture in an ice bath. The Schiff base product often precipitates out of the solution.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.[11] If necessary, the product can be further purified by recrystallization.

Expected Characterization Changes:

  • FT-IR: Disappearance of the N-H stretches from the aniline and the C=O stretch from the aldehyde. Appearance of a characteristic C=N (imine) stretch around 1600-1650 cm⁻¹.

  • ¹H-NMR: Disappearance of the aniline N-H and aldehyde C-H proton signals. Appearance of a new singlet for the imine proton (HC=N) between 8-9 ppm.

Structural Validation and Characterization

Confirming the identity and purity of each synthesized derivative is a non-negotiable step before biological screening. A combination of spectroscopic methods should be employed.[12][13][14]

TechniquePurposeKey Information Provided
FT-IR Spectroscopy Functional Group AnalysisConfirms the formation of key bonds (e.g., C=O, S=O, C=N) and the disappearance of reactant functional groups (e.g., N-H).[15]
NMR Spectroscopy (¹H, ¹³C) Definitive Structure ElucidationProvides a complete map of the carbon-hydrogen framework, confirming atom connectivity and the success of the derivatization.[16]
Mass Spectrometry (MS) Molecular Weight ConfirmationDetermines the molecular weight of the new compound, confirming that the desired addition has occurred.[13]
Thin-Layer Chromatography (TLC) Reaction Monitoring & PurityUsed to track the consumption of starting materials and assess the purity of the final product.[17]

Biological Screening Strategies

Once a library of purified and characterized derivatives is established, a strategic screening approach is required to identify "hits"—compounds with desired biological activity.[18] The screening cascade can be divided into two main categories.[3]

Target-Based Screening

This approach is used when a specific biological target (e.g., a particular enzyme or receptor) is known or hypothesized to be relevant to a disease.[3][19]

  • Method: Biochemical assays are performed in vitro using purified proteins.[19]

  • Examples:

    • Enzyme Inhibition Assays: Measuring the ability of the compound to inhibit the activity of an enzyme (e.g., kinase, protease) using a colorimetric or fluorescent substrate.

    • Binding Assays: Quantifying the affinity of the compound for a target receptor.

  • Advantages: Provides direct evidence of molecular interaction; generally lower cost and higher throughput.

Phenotypic Screening

This approach assesses the effect of a compound on the overall phenotype of a cell or organism, without a preconceived hypothesis about the specific molecular target.[3]

  • Method: Cell-based assays are used to measure changes in cell behavior.[19]

  • Examples:

    • Cytotoxicity/Viability Assays (e.g., MTT, MTS): Screening for anticancer activity by measuring the ability of compounds to kill or inhibit the proliferation of cancer cell lines.

    • Antimicrobial Assays (e.g., Broth Microdilution): Determining the minimum inhibitory concentration (MIC) of compounds against various bacterial or fungal strains.[17]

    • High-Content Screening (HCS): Utilizes automated microscopy to measure complex cellular responses, such as changes in morphology or protein localization.[18]

The choice of screening strategy will depend on the research objectives, available resources, and the therapeutic area of interest. A common approach is to perform a broad phenotypic screen first to identify active compounds, followed by target deconvolution studies to determine their mechanism of action.

Conclusion

The 4-(4-chloro-3,5-dimethylphenoxy)aniline core is a highly valuable starting point for the development of compound libraries for biological screening. The derivatization protocols outlined here for N-acylation, N-sulfonylation, and Schiff base formation are robust, reliable, and provide access to a diverse range of chemical structures. By coupling these synthetic strategies with rigorous analytical characterization and a well-designed biological screening cascade, researchers can efficiently explore the therapeutic potential of this promising chemical scaffold.

References

  • ResearchGate. (n.d.). Synthesis of Schiff's Bases With Simple Synthetic Approach. Available at: [Link]

  • PubMed. (n.d.). Synthesis and biological activities of 4-N-(anilinyl-n-[oxazolyl])-7-chloroquinolines (n=3' or 4') against Plasmodium falciparum in in vitro models. Available at: [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Available at: [Link]

  • MDPI. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Available at: [Link]

  • I. K. International Publishing House. (n.d.). AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • ACS Publications. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Available at: [Link]

  • National Center for Biotechnology Information. (2017). Screening and identification of novel biologically active natural compounds. Available at: [Link]

  • ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. Available at: [Link]

  • ResearchGate. (2024). Synthesis, Characterization and Study Biological Activity of Substituted 4-Amino -3,5-Bis (2,4-dichloro phenoxy)-1,2,4-Triazole. Available at: [Link]

  • Longdom Publishing. (n.d.). Biological Assays: Innovations and Applications. Available at: [Link]

  • Britannica. (2025). Chemical compound - Spectroscopy, Organic, Analysis. Available at: [Link]

  • Frontiers. (n.d.). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Available at: [Link]

  • National Center for Biotechnology Information. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Available at: [Link]

  • Scribd. (n.d.). Acetylation of Aniline. Available at: [Link]

  • MDPI. (n.d.). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Available at: [Link]

  • YouTube. (2020). Preparation of SchiffBase(BenzalAniline). Available at: [Link]

  • Maricopa Open Digital Press. (n.d.). Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Available at: [Link]

  • MDPI. (2024). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. Available at: [Link]

  • Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available at: [Link]

  • ACS Publications. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. Available at: [Link]

  • YouTube. (2020). Acetylation of aniline. Available at: [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Available at: [Link]

  • YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]

  • RSC Publishing. (n.d.). Direct sulfonylation of anilines mediated by visible light. Available at: [Link]

  • PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Available at: [Link]

  • Semantic Scholar. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Available at: [Link]

  • Google Patents. (n.d.). CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • PubMed. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

I have gathered a significant amount of information on the synthesis of diaryl ethers, including the target molecule 4-(4-Chloro-3,5-dimethylphenoxy)aniline, through Ullmann condensation and Buchwald-Hartwig amination. I...

Author: BenchChem Technical Support Team. Date: January 2026

I have gathered a significant amount of information on the synthesis of diaryl ethers, including the target molecule 4-(4-Chloro-3,5-dimethylphenoxy)aniline, through Ullmann condensation and Buchwald-Hartwig amination. I found details on reaction conditions, challenges with sterically hindered substrates, potential side products, and purification methods. I also found some spectroscopic information for related compounds, which will be helpful.

I believe I have enough information to create a comprehensive technical support guide as requested. I can now proceed with structuring the content, creating the troubleshooting guides, FAQs, protocols, diagrams, and reference list. Therefore, I do not need further search actions.

Welcome to the technical support center for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable diaryl ether amine intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established synthetic routes.

I. Introduction to the Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

The synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline, a key building block in medicinal chemistry, primarily involves the formation of a diaryl ether bond. The two most prevalent and effective methods for this transformation are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods have their unique advantages and challenges, particularly when dealing with sterically hindered substrates like 4-chloro-3,5-dimethylphenol.

This guide will dissect the intricacies of both synthetic pathways, offering practical solutions to common experimental hurdles.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline.

Issue 1: Low or No Product Yield

Question: I am attempting to synthesize 4-(4-chloro-3,5-dimethylphenoxy)aniline via an Ullmann condensation, but I am observing very low to no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in Ullmann condensations, especially with sterically hindered phenols, are a common challenge.[1][2][3] The primary reasons often revolve around reaction conditions and reagent quality. Here’s a systematic approach to troubleshoot this issue:

  • Inadequate Reaction Temperature: The classical Ullmann reaction often requires high temperatures, typically between 150-220 °C, to proceed efficiently.[4] If your reaction temperature is too low, the activation energy for the coupling may not be reached.

    • Solution: Gradually increase the reaction temperature in increments of 10-15 °C. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal temperature. Be mindful that excessively high temperatures can lead to decomposition.

  • Catalyst Inactivity: The copper catalyst is the heart of the Ullmann reaction. Its activity can be compromised by impurities or oxidation.

    • Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI or CuBr). If using copper powder, activate it by washing with a dilute acid (e.g., HCl) to remove any oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.

  • Ligand Choice and Concentration: Modern Ullmann couplings often employ ligands to facilitate the reaction at lower temperatures.[5][6][7][8] The choice of ligand is crucial.

    • Solution: For sterically hindered phenols, N,N-dimethylglycine has been shown to be an effective ligand, allowing the reaction to proceed at temperatures as low as 90 °C.[5][6] Other ligands to consider include L-proline and various diamines. Ensure the correct catalyst-to-ligand ratio is used, typically ranging from 1:1 to 1:2.

  • Base Selection: The base plays a critical role in deprotonating the phenol. The choice and strength of the base can significantly impact the reaction rate.

    • Solution: Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents. Ensure the base is finely powdered and anhydrous.

  • Solvent Purity: The presence of water or other protic impurities in the solvent can quench the phenoxide and hinder the reaction.

    • Solution: Use anhydrous, high-purity solvents. Common solvents for Ullmann reactions include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and pyridine. Ensure proper drying of the solvent before use.

Issue 2: Formation of Significant Side Products

Question: My reaction to form 4-(4-chloro-3,5-dimethylphenoxy)aniline is producing several impurities that are difficult to separate from the main product. What are these side products and how can I minimize their formation?

Answer:

The formation of side products is a common issue in cross-coupling reactions. In the synthesis of your target molecule, you might encounter the following impurities:

  • Homocoupling of the Aryl Halide: This results in the formation of a biaryl compound from the starting aryl halide.

  • Reduction of the Aryl Halide (Hydrodehalogenation): The aryl halide is reduced to the corresponding arene.[4]

  • Phenol Homocoupling: Dimerization of the phenol can occur, especially at high temperatures.

Strategies to Minimize Side Products:

  • Optimize Catalyst and Ligand Loading: Using an optimal amount of catalyst and ligand is crucial. Too much catalyst can sometimes promote side reactions. A typical starting point is 5-10 mol% of the copper catalyst and 10-20 mol% of the ligand.

  • Control Reaction Temperature and Time: As mentioned earlier, while high temperatures are often necessary, excessive heat can lead to the formation of byproducts. Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged heating.

  • Inert Atmosphere: Traces of oxygen can sometimes lead to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize these unwanted reactions.

  • Purification Strategy: If side products are still formed, a careful purification strategy is necessary.

III. Frequently Asked Questions (FAQs)

Q1: Which method is generally better for synthesizing 4-(4-chloro-3,5-dimethylphenoxy)aniline: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both methods are viable, but the Buchwald-Hartwig reaction often offers milder reaction conditions, a broader substrate scope, and higher functional group tolerance compared to the traditional Ullmann condensation.[9][10][11][12] However, the Ullmann reaction can be more cost-effective as it uses a copper catalyst instead of the more expensive palladium catalyst used in the Buchwald-Hartwig reaction. For sterically hindered substrates, a well-optimized, ligand-assisted Ullmann reaction can be very effective.

Q2: What are the key safety precautions I should take when working with the reagents for this synthesis?

A2: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. 4-Chloro-3,5-dimethylphenol is a hazardous substance and should be handled with care.[13] The solvents used (e.g., DMF, DMSO) have their own specific hazards, so consult the Safety Data Sheet (SDS) for each chemical before use.

Q3: How can I effectively purify the final product, 4-(4-chloro-3,5-dimethylphenoxy)aniline?

A3: Purification can typically be achieved through flash column chromatography on silica gel.[14][15][16] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is usually effective. Recrystallization from a suitable solvent system can also be employed for further purification.

Q4: What analytical techniques are best for confirming the structure and purity of my final product?

A4: The primary techniques for structural confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS).[17][18] Purity can be assessed using High-Performance Liquid Chromatography (HPLC) and by checking the melting point of the solid product.

IV. Experimental Protocols

Protocol 1: Ligand-Accelerated Ullmann Condensation

This protocol provides a starting point for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline using a ligand-accelerated Ullmann condensation.

Materials:

  • 4-Bromoaniline

  • 4-Chloro-3,5-dimethylphenol

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 4-bromoaniline (1.0 eq.), 4-chloro-3,5-dimethylphenol (1.2 eq.), CuI (0.1 eq.), N,N-dimethylglycine (0.2 eq.), and Cs₂CO₃ (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Parameter Recommended Condition
Aryl Halide 4-Bromoaniline
Phenol 4-Chloro-3,5-dimethylphenol
Catalyst CuI (10 mol%)
Ligand N,N-Dimethylglycine (20 mol%)
Base Cs₂CO₃ (2.0 eq.)
Solvent Anhydrous Dioxane
Temperature 90-110 °C
Protocol 2: Buchwald-Hartwig C-O Coupling

This protocol outlines a general procedure for the Buchwald-Hartwig synthesis of the target molecule.

Materials:

  • 4-Amino-phenylboronic acid

  • 4-Chloro-3,5-dimethylphenol

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, add Pd(OAc)₂ (2-5 mol%) and the phosphine ligand (4-10 mol%) to an oven-dried Schlenk flask.

  • Add 4-chloro-3,5-dimethylphenol (1.0 eq.), 4-amino-phenylboronic acid (1.5 eq.), and K₃PO₄ (2.0 eq.).

  • Remove the flask from the glovebox and add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Recommended Condition
Aryl Boronic Acid 4-Amino-phenylboronic acid
Phenol 4-Chloro-3,5-dimethylphenol
Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand SPhos or XPhos (4-10 mol%)
Base K₃PO₄ (2.0 eq.)
Solvent Anhydrous Toluene
Temperature 100-120 °C

V. Visualizing the Synthetic Pathways

To better understand the reaction workflows, the following diagrams illustrate the key steps in both the Ullmann and Buchwald-Hartwig syntheses.

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process A 4-Bromoaniline G Reaction at 90-110°C under Inert Atmosphere A->G B 4-Chloro-3,5-dimethylphenol B->G C CuI (Catalyst) C->G D N,N-Dimethylglycine (Ligand) D->G E Cs2CO3 (Base) E->G F Dioxane (Solvent) F->G H Work-up (Filtration, Extraction) G->H I Purification (Column Chromatography) H->I J 4-(4-Chloro-3,5-dimethylphenoxy)aniline I->J

Caption: Workflow for Ullmann Condensation.

Buchwald_Hartwig_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_process Process A 4-Amino-phenylboronic acid G Reaction at 100-120°C under Inert Atmosphere A->G B 4-Chloro-3,5-dimethylphenol B->G C Pd(OAc)2 (Catalyst) C->G D Phosphine Ligand D->G E K3PO4 (Base) E->G F Toluene (Solvent) F->G H Work-up (Filtration, Extraction) G->H I Purification (Column Chromatography) H->I J 4-(4-Chloro-3,5-dimethylphenoxy)aniline I->J

Caption: Workflow for Buchwald-Hartwig Coupling.

VI. References

  • Xiang, J., Shang, M., Kawamata, Y., Lundberg, H., Reisberg, S., Chen, M., ... & Baran, P. S. (2019). Hindered dialkyl ether synthesis with electrogenerated carbocations. Nature, 573(7774), 398-402. [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers. The Journal of organic chemistry, 75(5), 1791–1794. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Ma, D., & Cai, Q. (2003). N, N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic letters, 5(21), 3799-3802. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • ACS Publications. (2021). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. The Journal of Organic Chemistry. [Link]

  • Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3), 235-237. [Link]

  • Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline.

  • Google Patents. (n.d.). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.

  • Google Patents. (n.d.). Synthesis method of 4-chloro-3, 5-dimethylphenol.

  • Google Patents. (n.d.). Process for the preparation 4-chloro-2,5-dimethoxy-aniline.

  • Arkat USA, Inc. (n.d.). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkivoc. [Link]

  • The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Chemical Society Reviews. [Link]

  • Beilstein-Institut. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]

  • Google Patents. (n.d.). Preparation process of 4-chloro-2,5-dimethoxy-aniline.

  • SpectraBase. (n.d.). 4-chloro-N-(3,3-dichloro-1-(4-methoxyphenyl)propyl)aniline. [Link]

  • Google Patents. (n.d.). Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane.

  • ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.[Link]

  • Semantic Scholar. (n.d.). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. [Link]

Sources

Optimization

Technical Support Center: Optimizing Ullmann Diaryl Ether Synthesis

Welcome to the Technical Support Center for the Ullmann Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-O bond...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Ullmann Diaryl Ether Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful C-O bond-forming reaction. Here, we move beyond simple protocols to explain the underlying principles of reaction design, helping you to troubleshoot common issues and achieve higher yields and purity in your syntheses.

Understanding the Ullmann Condensation: A Modern Perspective

First reported by Fritz Ullmann in 1905, the Ullmann condensation has evolved from a reaction requiring harsh conditions—often stoichiometric amounts of copper powder at temperatures around 200°C—to a versatile and widely used method in organic synthesis.[1][2] The diaryl ether linkage is a key structural motif in numerous natural products and pharmacologically active compounds, including the antibiotic vancomycin.[2] Modern protocols, employing catalytic amounts of copper salts and specialized ligands, have significantly broadened the substrate scope and allow for much milder reaction conditions.[2][3][4]

The generally accepted mechanism, while still a subject of detailed study, is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. Key steps involve the formation of a copper phenoxide, oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. Ligands play a critical role in stabilizing the copper intermediates and facilitating these steps.[5][6]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing an Ullmann diaryl ether synthesis.

Q1: How do I select the right copper source for my reaction?

The most common and effective copper sources are Cu(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), and copper(I) chloride (CuCl).[7] While Cu(0) or Cu(II) sources can be used, they must be converted in situ to the active Cu(I) species for the catalytic cycle to proceed.[7] For consistency and reproducibility, starting with a high-purity Cu(I) salt is recommended.

Q2: What is the role of the ligand, and how do I choose the best one?

Ligands are crucial for the success of modern Ullmann reactions. They enhance the solubility of the copper catalyst, prevent its aggregation, and modulate its reactivity to promote the desired bond formation.[3] The choice of ligand is highly dependent on the specific substrates.

  • For electron-rich aryl bromides: N-methylated amino acids, such as N,N-dimethylglycine, have proven to be particularly effective.[1][2][8]

  • General-purpose ligands: 1,10-phenanthroline and its derivatives are widely applicable and have been shown to be effective in many cases.[3][9]

  • Other effective classes: Other successful ligand classes include 8-hydroxyquinoline, β-diketones like 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), and various N,O- and N,N-chelating ligands.[1][3][9]

A screening of several ligand types is often the best approach to identify the optimal choice for a new substrate combination.[1]

Q3: Which base should I use, and how critical are anhydrous conditions?

The base plays the essential role of deprotonating the phenol to form the nucleophilic phenoxide. The choice of base can significantly impact the reaction outcome.

  • Common choices: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used and often provide good results.[1][7] Potassium carbonate (K₂CO₃) is a less expensive option that can be effective, particularly in non-polar solvents.[10]

  • Anhydrous Conditions: The presence of water can be detrimental, especially when using carbonate bases, as it can lead to their inactivation.[1][2][8] Therefore, using anhydrous solvents and ensuring glassware is thoroughly dried is highly recommended. Potassium phosphate is often a more robust choice as it does not require the stringent exclusion of water.[1][2]

Q4: What is the best solvent for my Ullmann diaryl ether synthesis?

Solvent choice is a critical parameter that can influence reaction rates and yields.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and can be very effective.[5][11]

  • Non-polar Solvents: Toluene and xylene are also good options, particularly when paired with certain catalyst systems.[5][10]

  • Acetonitrile: This solvent, in combination with K₃PO₄ as the base, has been identified as an efficient system for the coupling of electron-rich aryl bromides.[1][2]

The optimal solvent will depend on the specific substrates and other reaction conditions, so screening may be necessary.

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a systematic approach to troubleshooting common problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be of poor quality or oxidized.- Use a fresh, high-purity Cu(I) salt (e.g., CuI, CuBr).[7]- Ensure proper inert atmosphere techniques to prevent oxidation.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates.- Screen a variety of ligands from different classes (e.g., amino acids, phenanthrolines, β-diketones).[1][9]
Suboptimal Base/Solvent Combination: The base may not be strong enough, or the solvent may not be appropriate.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[1][7]- Test different solvents (e.g., DMF, DMSO, toluene, acetonitrile).[1][5][10]
Reaction Temperature Too Low: Classical Ullmann reactions required high temperatures, but modern protocols are milder. Still, sufficient thermal energy is needed.- If no reaction is observed, incrementally increase the temperature (e.g., from 80°C to 110°C).[1][5]
Formation of Side Products (e.g., Dehalogenation) Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents.[8]- Thoroughly dry all glassware before use.
Suboptimal Ligand: The ligand may not be effectively promoting the desired cross-coupling pathway over side reactions.- Screen different ligands. For electron-rich aryl bromides, N,N-dimethylglycine has been shown to be effective.[1][2][8]
Reaction Stalls or is Sluggish Poor Solubility of Reagents: One or more components may not be fully dissolved at the reaction temperature.- Choose a solvent in which all reactants are soluble.- A slight increase in temperature may improve solubility.
Catalyst Deactivation: The ligand may be degrading or dissociating from the copper center.- Consider a more robust ligand.- Ensure a strict inert atmosphere is maintained throughout the reaction.
Troubleshooting Workflow

When encountering a problematic reaction, a logical, stepwise approach to optimization is crucial. The following diagram illustrates a typical workflow.

Caption: A stepwise workflow for troubleshooting and optimizing Ullmann diaryl ether synthesis.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Ullmann diaryl ether synthesis, which should be further optimized for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Ligand (10-20 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous solvent (3-5 mL)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, phenol, CuI, ligand, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent via syringe.

  • Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 80-110°C).

  • Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Catalytic Cycle

Understanding the proposed catalytic cycle can aid in rationalizing experimental observations and guiding optimization efforts.

UllmannCycle cluster_0 Ullmann Diaryl Ether Catalytic Cycle Cu_I_L Cu(I)L (Active Catalyst) Cu_phenoxide L-Cu(I)-OAr' (Copper Phenoxide) Cu_I_L->Cu_phenoxide + Ar'OH, Base Cu_III_intermediate L-Cu(III)(Ar)(X)(OAr') (Copper(III) Intermediate) Cu_phenoxide->Cu_III_intermediate + ArX (Oxidative Addition) Cu_III_intermediate->Cu_I_L Product Ar-O-Ar' (Diaryl Ether) Cu_III_intermediate->Product (Reductive Elimination)

Caption: A simplified representation of the Cu(I)/Cu(III) catalytic cycle for the Ullmann diaryl ether synthesis.

By understanding the key parameters and adopting a systematic approach to optimization, the challenges of the Ullmann diaryl ether synthesis can be effectively overcome, making it a reliable tool in the synthesis of complex molecules.

References

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC - NIH. (n.d.).
  • Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. (n.d.).
  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - NIH. (n.d.).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC - NIH. (2012, July 17).
  • Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes - ACS Publications. (2022, May 24).
  • A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems - MDPI. (n.d.).
  • Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing). (2014, March 3).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions - Benchchem. (n.d.).
  • Technical Support Center: Ullmann Diaryl Ether Synthesis - Benchchem. (n.d.).
  • Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of - Journal of Synthetic Chemistry. (2024, October 7).
  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents - Books. (2024, August 16).
  • Diaryl ether synthesis by etherification (arylation) - Organic Chemistry Portal. (n.d.).
  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. (n.d.).
  • Ullmann reaction - Wikipedia. (n.d.).
  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base - arkat usa. (n.d.).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Document ID: TSC-CE441-01 Last Updated: January 17, 2026 Introduction Welcome to the technical support guide for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key intermediate in the manufacturing of severa...

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CE441-01

Last Updated: January 17, 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a key intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the MEK inhibitor Trametinib.[1][2] This document is designed for researchers, process chemists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during its multi-step synthesis. Our goal is to provide scientifically-grounded, practical solutions to help you optimize your reaction outcomes, improve purity, and ensure process robustness.

The typical synthetic route involves a two-step process: (1) a copper-catalyzed Ullmann condensation to form the diaryl ether linkage, followed by (2) the reduction of a nitro group to the target aniline. Each step presents unique challenges and potential for side-product formation. This guide will address these issues systematically.

Primary Synthetic Pathway

The most common and industrially viable pathway begins with the coupling of 4-chloro-3,5-dimethylphenol with an activated aryl halide, such as 4-fluoronitrobenzene, followed by catalytic hydrogenation.

Synthetic_Pathway SM1 4-Chloro-3,5-dimethylphenol INT 4-(4-Chloro-3,5-dimethylphenoxy) -1-nitrobenzene SM1->INT Step 1: Ullmann Condensation (CuI, K2CO3, DMF, 140°C) SM2 4-Fluoronitrobenzene SM2->INT PROD 4-(4-Chloro-3,5-dimethylphenoxy) aniline INT->PROD Step 2: Nitro Reduction (H2, Pd/C, MeOH)

Caption: Standard two-step synthesis of the target aniline.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Part 1: The Ullmann Condensation (Diaryl Ether Formation)

Q1: My Ullmann condensation reaction shows low conversion, with significant amounts of unreacted 4-chloro-3,5-dimethylphenol remaining. What are the likely causes?

A1: Low conversion in this step is a frequent issue and can typically be attributed to several factors related to reactants, catalysts, and conditions.

  • Insufficient Base: The reaction requires the deprotonation of the phenol to form the active phenoxide nucleophile. Potassium carbonate (K₂CO₃) is standard, but its effectiveness is highly dependent on its purity and particle size.

    • Causality: Anhydrous conditions are critical. Trace moisture will consume the base and inhibit phenoxide formation. Incomplete reaction due to a weak or hydrated base is a common failure mode.

    • Solution: Ensure you are using freshly dried, finely powdered K₂CO₃. For difficult couplings, consider a stronger, more soluble base like cesium carbonate (Cs₂CO₃), which can significantly accelerate the reaction, albeit at a higher cost.[3]

  • Catalyst Deactivation: The copper(I) catalyst is susceptible to oxidation to copper(II), which is inactive in the catalytic cycle.[4]

    • Causality: Exposure to air at high temperatures promotes oxidation. The quality of the copper source (e.g., CuI) is also paramount; old or poorly stored reagents may already be partially oxidized.

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use high-purity CuI. Some protocols benefit from the addition of a ligand like 1,10-phenanthroline, which can stabilize the Cu(I) oxidation state and improve catalytic turnover.[5]

  • Sub-optimal Temperature or Solvent: Ullmann reactions traditionally require high temperatures (often >140 °C) to proceed at a reasonable rate.[6] The choice of a high-boiling, polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reactants and facilitating the reaction.[7]

    • Solution: Verify your reaction temperature is being maintained at the target (e.g., 140-150 °C for a DMF system). If solubility is an issue, N-Methyl-2-pyrrolidone (NMP) can be an alternative solvent with a higher boiling point.

Q2: I'm observing a significant byproduct with a mass double that of my starting phenol, minus two protons. What is this and how can I prevent it?

A2: This impurity is almost certainly the result of oxidative homocoupling of your starting phenol, 4-chloro-3,5-dimethylphenol, to form a dibenzodioxin-type structure.

  • Mechanism: In the presence of a copper catalyst and oxygen (air), phenols can undergo oxidative dimerization. This side reaction competes with the desired Ullmann condensation.

  • Prevention: The most effective preventative measure is to rigorously exclude oxygen from the reaction.

    • Degas the Solvent: Before use, sparge the DMF or DMSO with nitrogen or argon for 30-60 minutes.

    • Inert Atmosphere: Assemble your reaction glassware and purge thoroughly with an inert gas. Maintain a gentle positive pressure of N₂ or Ar throughout the entire process, from reagent addition to workup.

    • Temperature Control: While high temperatures are necessary, excessive temperatures can sometimes favor side reactions. Do not overshoot the target temperature specified in your protocol.

Part 2: The Nitro Group Reduction (Aniline Formation)

Q3: After catalytic hydrogenation with Palladium on Carbon (Pd/C), my final product is contaminated with a significant amount of a dechlorinated byproduct. Why did this happen?

A3: You are observing reductive dehalogenation (or hydrodehalogenation), a well-known side reaction in the catalytic hydrogenation of aryl halides.[8][9] The Pd/C catalyst is highly active not only for nitro group reduction but also for the cleavage of carbon-halogen bonds.[10]

  • Causality: The C-Cl bond on the aromatic ring is susceptible to hydrogenolysis, where it is cleaved and replaced by a hydrogen atom from the H₂ gas. This process is often promoted by the same catalyst used for nitro reduction. Chlorides are generally less reactive than bromides or iodides, but this side reaction can still be significant under vigorous conditions.[11]

  • Solutions:

    • Change the Catalyst: Raney Nickel is often a suitable alternative to Pd/C for substrates where dehalogenation is a concern.[12] Platinum-based catalysts, such as Platinum(IV) oxide (PtO₂), can also offer better chemoselectivity. In some cases, using a sulfided platinum on carbon catalyst can suppress hydrodehalogenation.[13]

    • Modify Reaction Conditions: Reduce the hydrogen pressure and/or reaction temperature. Monitor the reaction closely by TLC or HPLC and stop it as soon as the starting nitro compound is consumed to prevent over-reduction.

    • Alternative Reduction Methods: If catalytic hydrogenation is consistently problematic, switch to a chemical reduction method that does not typically affect aryl chlorides.

      • Tin(II) Chloride (SnCl₂): A classic and effective method using SnCl₂ in a solvent like ethanol or ethyl acetate is highly selective for the nitro group.[12]

      • Iron (Fe) in Acetic Acid or with NH₄Cl: Using iron powder in an acidic medium is a cost-effective and selective alternative.

Q4: My reaction mixture turns a dark red/brown color during reduction, and I've isolated impurities with masses corresponding to azo or azoxy species. What causes this?

A4: The reduction of a nitro group to an aniline proceeds through several intermediates, including nitroso and hydroxylamine species.[14][15] If these intermediates are allowed to accumulate, they can condense with each other to form dimeric impurities like azoxy and azo compounds, which are often highly colored.[14]

  • Mechanism of Formation:

    • Ar-NO₂ → Ar-NO (Nitroso)

    • Ar-NO → Ar-NHOH (Hydroxylamine)

    • Ar-NO + Ar-NHOH → Ar-N(O)=N-Ar (Azoxy) → Ar-N=N-Ar (Azo)

    • Ar-NHOH → Ar-NH₂ (Aniline)

  • Causes and Solutions:

    • Poor Catalyst Activity: An old or poisoned catalyst may not be efficient enough to rapidly convert the hydroxylamine intermediate to the final aniline, allowing it to build up and react. Solution: Always use a fresh, high-quality catalyst.

    • Insufficient Hydrogen: If the reaction is starved of hydrogen (e.g., poor stirring, low pressure, leak in the system), the reduction can stall at the intermediate stages. Solution: Ensure vigorous stirring to maintain good catalyst suspension and gas-liquid transfer. Check your system for leaks and maintain adequate H₂ pressure (e.g., 50-100 psi).

    • Localized pH Effects: The reaction surface of the catalyst can have complex pH gradients. In some systems, the condensation reaction is base-catalyzed.[14] Solution: While not always necessary, adding a small amount of acid (like acetic acid) can sometimes help suppress the condensation pathway by ensuring the hydroxylamine is rapidly protonated and reduced.

Troubleshooting Flowchart

Troubleshooting_Flow start Problem with Synthesis step Which Step? start->step ullmann Ullmann Condensation step->ullmann Step 1 reduction Nitro Reduction step->reduction Step 2 u_issue What is the Issue? ullmann->u_issue r_issue What is the Issue? reduction->r_issue u_low_yield Low Yield / Conversion u_issue->u_low_yield Low Conversion u_dimer Dimer Byproduct u_issue->u_dimer Dimer Impurity u_sol1 Check Base (anhydrous) Check Catalyst (activity) Verify Temp/Solvent u_low_yield->u_sol1 u_sol2 Ensure Inert Atmosphere Degas Solvent u_dimer->u_sol2 r_dehalo Dechlorination r_issue->r_dehalo Dehalogenation r_azo Azo/Azoxy Impurities r_issue->r_azo Colored Impurities r_sol1 Use Raney Ni or PtO2 Lower H2 pressure/temp Switch to SnCl2 or Fe/acid r_dehalo->r_sol1 r_sol2 Use Fresh Catalyst Ensure Good Stirring Maintain H2 Pressure r_azo->r_sol2

Caption: A decision tree for troubleshooting common synthetic issues.

Frequently Asked Questions (FAQs)

Q: What are the best analytical methods for monitoring these reactions and identifying impurities? A: A combination of techniques is recommended. For reaction monitoring, Thin Layer Chromatography (TLC) is fast and effective. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard. To identify unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for obtaining molecular weights, which can help deduce the structures of side products like those listed in the table below.

Q: How can I best purify the final product, 4-(4-Chloro-3,5-dimethylphenoxy)aniline? A: The optimal purification method depends on the scale and the nature of the impurities.

  • Crystallization: This is the most common and scalable method. The crude aniline can often be crystallized from a solvent system like Toluene/Heptane or Ethanol/Water. This is particularly effective for removing less polar impurities.

  • Column Chromatography: For small-scale preparations or to remove impurities with similar polarity, silica gel column chromatography is effective. A gradient elution with a solvent system like Hexanes/Ethyl Acetate is typically used.

  • Acid/Base Wash: An aqueous acid wash (e.g., with 1M HCl) during workup will extract the aniline product into the aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

Data Summary and Protocols

Table 1: Common Impurities and Identification
Impurity NameLikely StructureΔ Mass from Product (Da)Identification Method
Dechlorinated Product4-(3,5-Dimethylphenoxy)aniline-35.45LC-MS, ¹H NMR
Azoxy ByproductBis(4-(4-chloro-3,5-dimethylphenoxy)phenyl)diazene oxide+246.72 (relative to aniline)LC-MS, Color
Phenol HomocouplerDichlorotetramethyldibenzodioxin+128.99 (relative to phenol SM)GC-MS, LC-MS
Unreacted Nitro Int.4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene+29.99HPLC, LC-MS
Protocol 1: Ullmann Condensation
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-3,5-dimethylphenol (1.0 eq), 4-fluoronitrobenzene (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq, finely powdered and dried), and copper(I) iodide (CuI, 0.1 eq).

  • Purge the flask with nitrogen for 15 minutes.

  • Add anhydrous dimethylformamide (DMF, 5-10 mL per gram of phenol).

  • Heat the reaction mixture to 140-145 °C under a nitrogen atmosphere and maintain for 12-24 hours.

  • Monitor the reaction by TLC or HPLC until the starting phenol is consumed.

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitro intermediate.

Protocol 2: Nitro Reduction via Catalytic Hydrogenation
  • Dissolve the crude nitro intermediate (1.0 eq) in methanol (MeOH) or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C, 1-5 mol% Pd). Caution: Pd/C is flammable in the presence of solvents and air.

  • Pressurize the reaction vessel with hydrogen gas (50-100 psi).

  • Stir vigorously at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude aniline product, which can be purified by crystallization.

References

  • Rueping, M., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link][15]

  • Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis. Available at: [Link][8]

  • Rutgers University. (n.d.). Reductive dehalogenation of aryl bromides and chlorides and their use as aryl blocking groups. Research With Rutgers. Available at: [Link][9]

  • Wikipedia. (n.d.). Ullmann condensation. Available at: [Link][4]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Available at: [Link][14]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available at: [Link][5]

  • Organic Chemistry Portal. (n.d.). Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at: [Link][10]

  • Organic Syntheses. (n.d.). Nitro Reduction. Available at: [Link][12]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate. Available at: [1]

  • National Center for Biotechnology Information. (n.d.). Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. NIH. Available at: [Link][2]

  • ResearchGate. (n.d.). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available at: [Link][11]

  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of. Available at: [Link][3]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Available at: [Link][6]

  • Google Patents. (n.d.). WO2009090669A2 - A process for the preparation of 5-chloro-2(2,4-dichlorophenoxy) aniline. Available at: [13]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Prepared by the Senior Application Scientist Team Last Updated: January 17, 2026 Welcome to the technical support guide for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This document is designed for research...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team Last Updated: January 17, 2026

Welcome to the technical support guide for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, with a primary focus on maximizing the yield of the critical diaryl ether linkage. We provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.

Overview of the Synthetic Challenge

The synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline typically proceeds via a two-step sequence:

  • C-O Cross-Coupling: Formation of a diaryl ether by coupling 4-chloro-3,5-dimethylphenol with an aryl halide, typically an activated p-halonitrobenzene (e.g., 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene). The Ullmann condensation is a classic and robust method for this transformation.[1][2]

  • Nitro Group Reduction: Conversion of the intermediate nitro-diaryl ether to the target aniline.

The primary bottleneck for achieving high overall yield is the C-O cross-coupling step, which can be sensitive to reaction conditions. This guide will focus heavily on troubleshooting and optimizing this crucial transformation.

Visualized Synthesis Workflow

The following diagram outlines the general synthetic pathway from starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: C-O Cross-Coupling cluster_step2 Step 2: Nitro Group Reduction SM1 4-Chloro-3,5-dimethylphenol Coupling Ullmann Condensation (Cu Catalyst, Base, High Temp) SM1->Coupling SM2 1-Fluoro-4-nitrobenzene SM2->Coupling Intermediate 4-(4-Chloro-3,5-dimethylphenoxy) -1-nitrobenzene Coupling->Intermediate Reduction Catalytic Hydrogenation (e.g., Fe/HCl or H₂/Pd-C) Product 4-(4-Chloro-3,5-dimethylphenoxy) aniline Reduction->Product Intermediate->Reduction

Caption: General two-step synthesis pathway for 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Troubleshooting Guide: The Ullmann Condensation (Step 1)

This section addresses common issues encountered during the copper-catalyzed C-O cross-coupling reaction.

Question: My reaction yield is very low (<30%), and I'm recovering mostly unreacted 4-chloro-3,5-dimethylphenol. What is the likely cause?

Answer: This is a classic symptom of poor reaction efficiency, often pointing to issues with the catalyst, base, or reaction conditions.

  • Probable Cause 1: Inactive Copper Catalyst. Traditional Ullmann reactions often use stoichiometric amounts of copper powder, which can be easily passivated by an oxide layer.[1][3] Modern protocols favor soluble copper(I) salts like CuI or CuBr, which are more reactive.[4]

  • Probable Cause 2: Insufficient Basicity or Poor Base Solubility. The reaction requires a base to deprotonate the phenol, forming the active phenoxide nucleophile. Potassium carbonate (K₂CO₃) is commonly used, but in solvents like DMF or DMSO, its solubility can be limited. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility and basicity, which can accelerate the reaction.[5]

  • Probable Cause 3: Reaction Temperature is Too Low. Ullmann-type reactions are notorious for requiring high temperatures, often in the range of 110-160 °C, to proceed at a reasonable rate.[1][4] The exact temperature depends on the solvent and the reactivity of the aryl halide.

Solution Workflow:

  • Switch to a Cu(I) Salt: Replace copper powder with 10-20 mol% of Copper(I) Iodide (CuI).

  • Change the Base: Substitute K₂CO₃ with 2.0 equivalents of Cs₂CO₃.

  • Optimize Temperature: Ensure your reaction is being heated to at least 120 °C. If using a high-boiling solvent like DMSO or NMP, you can cautiously increase the temperature to 140-150 °C. Monitor the reaction by TLC to track the consumption of the starting phenol.

Question: My reaction produces a significant amount of dark, tar-like material, and purification is difficult. How can I prevent this?

Answer: Tar formation is typically a result of side reactions, often promoted by excessively high temperatures or the presence of oxygen.

  • Probable Cause 1: Thermal Decomposition. While high temperatures are necessary, exceeding the thermal stability of your reactants or solvent can lead to polymerization and decomposition.

  • Probable Cause 2: Oxidative Side Reactions. The Cu(I) catalyst is susceptible to oxidation. The presence of oxygen can lead to unwanted side reactions, including homocoupling of the phenol.

  • Probable Cause 3: Base-Promoted Degradation. At very high temperatures, strong bases can sometimes promote the degradation of sensitive functional groups on your substrates.

Solution Workflow:

  • Strict Temperature Control: Use a temperature controller and an oil bath to maintain a stable reaction temperature. Avoid "hot spots" from a heating mantle. Do not exceed 160 °C unless absolutely necessary.

  • Ensure an Inert Atmosphere: Thoroughly degas your solvent before use by bubbling nitrogen or argon through it for 20-30 minutes. Assemble your reaction under a positive pressure of an inert gas (N₂ or Ar) and maintain this atmosphere throughout the reaction.

  • Screen Solvents: High-boiling polar aprotic solvents are standard.[1] If DMSO is causing issues, consider switching to DMF, N-Methyl-2-pyrrolidone (NMP), or 1,4-Dioxane.

Parameter Recommendation A (Standard) Recommendation B (Optimized) Rationale
Catalyst Copper PowderCuI (10 mol%)Cu(I) salts are more soluble and catalytically active.[4]
Base K₂CO₃ (2.0 eq.)Cs₂CO₃ (2.0 eq.)Higher solubility and basicity accelerates phenoxide formation.[5]
Solvent DMFDMSO or NMPHigher boiling points allow for a wider temperature optimization range.
Temperature 120 °C140-150 °CEnsures sufficient thermal energy for C-O bond formation.[1]
Atmosphere AmbientNitrogen or ArgonPrevents oxidation of the Cu(I) catalyst and other reagents.

Question: I'm observing dehalogenation of my starting material or product. What can be done?

Answer: Dehalogenation, particularly of the chloro-substituent, can occur during both the coupling and the reduction steps.

  • During C-O Coupling: This is less common but can be promoted by excessively harsh conditions or certain impurities. Ensure the purity of your starting materials and catalyst.

  • During Nitro Reduction: This is a more frequent issue, especially with catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C). The catalyst can be aggressive enough to cleave the C-Cl bond.

Solution Workflow:

  • For Reduction (Step 2): If you observe dehalogenation with H₂/Pd-C, switch to a milder or different type of reducing agent.

    • Iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl): This is a classic, robust, and cost-effective method that is less prone to causing dehalogenation.[6][7]

    • Tin(II) Chloride (SnCl₂): Another effective reagent for nitro group reduction that is compatible with aryl chlorides.

Troubleshooting Decision Tree

Use this diagram to systematically diagnose and resolve low-yield issues in your synthesis.

Troubleshooting_Tree Start Low Yield (<50%) Check_SM TLC/NMR shows unreacted starting material? Start->Check_SM Check_Tar Reaction mixture dark/tarry? Check_SM->Check_Tar No Sol_SM_Yes Increase Temp to 140-150°C Use Cs₂CO₃ instead of K₂CO₃ Use CuI instead of Cu powder Increase reaction time Check_SM->Sol_SM_Yes Yes Sol_Tar_Yes Ensure inert atmosphere (N₂/Ar) Use precise temperature control Consider alternative solvent (NMP) Check for starting material purity Check_Tar->Sol_Tar_Yes Yes Sol_Tar_No Purification Issue? Consider alternative chromatography or recrystallization. Check_Tar->Sol_Tar_No No Sol_SM_Yes->Check_Tar Sol_SM_No Proceed to next check

Caption: A decision tree for troubleshooting low-yield Ullmann condensation reactions.

Frequently Asked Questions (FAQs)

Q1: Is the Buchwald-Hartwig C-O coupling a viable alternative to the Ullmann condensation for this synthesis?

A1: Yes, the Palladium-catalyzed Buchwald-Hartwig C-O coupling is a powerful modern alternative.[8] It often proceeds under milder conditions (80-120 °C) and with lower catalyst loadings. However, it requires more expensive and air-sensitive phosphine ligands. For aryl chlorides, which are less reactive, specialized bulky electron-rich ligands like XPhos or RuPhos are often necessary.[8] For cost-effectiveness and scalability in an industrial setting, optimizing the Ullmann condensation is often the preferred first approach.

Q2: What is the proposed mechanism for the Ullmann condensation?

A2: While debated, a widely accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle. It begins with the formation of a copper(I) phenoxide. This species undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. This intermediate then undergoes reductive elimination to form the C-O bond of the diaryl ether product and regenerate the active Cu(I) catalyst.[9]

Q3: How critical is solvent purity?

A3: Extremely critical. Water is particularly detrimental as it can hydrolyze the active phenoxide and interfere with the catalyst. Using an anhydrous grade of a polar aprotic solvent (e.g., DMF, DMSO, NMP) is essential for achieving high and reproducible yields.

Q4: What is the best method for purifying the final product, 4-(4-Chloro-3,5-dimethylphenoxy)aniline?

A4: After aqueous workup and extraction, the crude product can typically be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient. For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) is recommended.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene (Ullmann Condensation)

  • Materials:

    • 4-Chloro-3,5-dimethylphenol (1.0 eq.)

    • 1-Fluoro-4-nitrobenzene (1.1 eq.)

    • Copper(I) Iodide (CuI) (0.1 eq.)

    • Cesium Carbonate (Cs₂CO₃) (2.0 eq.)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3,5-dimethylphenol, Cs₂CO₃, and CuI.

    • Seal the flask with a septum and evacuate and backfill with dry nitrogen three times to ensure an inert atmosphere.

    • Add anhydrous DMSO via syringe, followed by 1-fluoro-4-nitrobenzene.

    • Heat the reaction mixture to 140 °C in a pre-heated oil bath with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting phenol is consumed (typically 8-16 hours).

    • Cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure. The resulting crude solid can be purified by column chromatography or taken directly to the next step if sufficiently pure.

Protocol 2: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline (Nitro Group Reduction)

  • Materials:

    • 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene (1.0 eq.)

    • Iron powder (<325 mesh) (5.0 eq.)

    • Ammonium Chloride (NH₄Cl) (5.0 eq.)

    • Ethanol

    • Water

  • Procedure:

    • In a round-bottom flask, suspend the nitro-intermediate and iron powder in a 4:1 mixture of ethanol and water.

    • Add the ammonium chloride to the mixture.

    • Heat the reaction to reflux (approx. 80-85 °C) with vigorous stirring.

    • Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours).

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts, washing the pad thoroughly with ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Add water and ethyl acetate to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure to yield the crude aniline, which can be purified by column chromatography or recrystallization.[7]

References

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. ([Link])

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. ([Link])

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449. ([Link])

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. ([Link])

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844-14845. ([Link])

  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. ([Link])

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid-Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450-1460. ([Link])

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. ([Link])

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. ([Link])

  • Wikipedia. (n.d.). Ullmann condensation. ([Link])

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. ([Link])

  • Z. Zhang et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. ([Link])

  • Royal Society of Chemistry. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Publishing. ([Link])

  • Wikipedia. (n.d.). Ullmann condensation. ([Link])

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. ([Link])

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. ([Link])

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. ([Link])

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. ([Link])

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. ([Link])

  • Z. Zhang et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. ([Link])

  • Z. Zhang et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC - NIH. ([Link])

Sources

Optimization

Technical Support Center: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Introduction Welcome to the technical support guide for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline. This molecule, a key diaryl ether, is a valuable building block in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(4-chloro-3,5-dimethylphenoxy)aniline. This molecule, a key diaryl ether, is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via a copper-catalyzed Ullmann condensation, presents unique challenges, particularly concerning byproduct formation and subsequent purification.[1][2] The high temperatures and stoichiometric copper often required in traditional Ullmann reactions can lead to a variety of side products that complicate downstream processing.[1][3]

This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights into identifying, troubleshooting, and removing these impurities. We will move from foundational FAQs to specific troubleshooting scenarios, complete with detailed protocols and visual workflows, to ensure you can achieve high purity and yield in your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and the nature of the byproducts encountered.

Q1: What is the primary synthetic route for 4-(4-chloro-3,5-dimethylphenoxy)aniline and why is it prone to byproducts?

The most prevalent method for constructing the diaryl ether linkage in this molecule is the Ullmann Condensation (or Ullmann-type reaction).[4] This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or, in this case, a phenol. Specifically, it's a C-O cross-coupling reaction between a suitable aniline derivative and 4-chloro-3,5-dimethylphenol. A related C-N coupling, the Goldberg reaction, could also be envisioned, coupling an aniline with an appropriate aryl halide.[1]

The reaction is prone to byproducts for several key reasons:

  • High Temperatures: Traditional Ullmann conditions often require temperatures exceeding 150-200°C, which can lead to thermal degradation of starting materials and products.[1][3]

  • Catalyst Activity: The copper catalyst, while essential for the desired C-O bond formation, can also promote unwanted side reactions.

  • Homocoupling: The catalyst can facilitate the coupling of two molecules of the same starting material (e.g., two molecules of the aniline derivative or two molecules of the phenol), leading to symmetrical biaryl or diaryl ether byproducts.[3][4]

  • Starting Material Reactivity: The relative reactivity of the coupling partners and the presence of various functional groups can influence the reaction pathway, favoring side reactions under certain conditions.

Q2: What are the most common byproducts I should expect in my crude reaction mixture?

Based on the Ullmann condensation pathway, you can anticipate the following classes of impurities:

  • Unreacted Starting Materials:

    • 4-chloro-3,5-dimethylphenol

    • The aniline precursor (e.g., 4-aminophenol or a halo-aniline)

  • Homocoupling Products:

    • Symmetrical biaryl compounds derived from the aniline starting material.

    • Symmetrical diaryl ethers from the coupling of two molecules of 4-chloro-3,5-dimethylphenol.

  • Catalyst Residues:

    • Copper salts, which can color the product and interfere with characterization and downstream reactions.

  • Solvent Adducts & Degradation Products:

    • High-boiling polar solvents like DMF or NMP, if used, can be difficult to remove.[1] At high temperatures, these can also degrade or form adducts with reactive species.

Q3: How can I perform a quick preliminary assessment of my crude product's purity?

Before committing to a large-scale purification, a rapid assessment is crucial. A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

  • TLC Analysis: Use a solvent system such as 3:1 Hexanes:Ethyl Acetate. You should be able to visualize the product spot, a more polar spot for the unreacted phenol (which will streak with base), and potentially less polar spots corresponding to homocoupled byproducts.

  • LC-MS Analysis: This provides a more definitive picture. You can identify the mass-to-charge ratio (m/z) of your desired product and compare it against other observed peaks to tentatively identify unreacted starting materials and other impurities based on their expected molecular weights.

Section 2: Troubleshooting Guide

This section provides direct answers to specific experimental issues you may encounter.

Q: My crude NMR shows a significant amount of unreacted 4-chloro-3,5-dimethylphenol. How can I efficiently remove it?

A: Cause & Solution

This is the most common impurity and arises from incomplete reaction or the use of excess phenol to drive the reaction to completion. Fortunately, its acidic phenolic proton makes it easy to remove via a liquid-liquid extraction.

The underlying principle is the conversion of the water-insoluble phenol into its water-soluble sodium or potassium salt (a phenoxide) by reaction with a base. The target aniline, being basic itself but much less acidic, will remain in the organic phase.

See Protocol 1 for a detailed step-by-step procedure. The key is to wash the organic solution of your crude product with an aqueous base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[1] Monitor the removal of the phenol by TLC on the organic layer after each wash until the phenol spot is no longer visible.

Q: I observe a non-polar impurity with a high molecular weight in my LC-MS that I suspect is a homocoupling byproduct. How do I remove it?

A: Cause & Solution

This impurity is likely a symmetrical biaryl or diaryl ether formed from the self-coupling of one of the starting materials. These byproducts are typically non-polar and often have similar solubility profiles to the desired product, making them challenging to remove by simple extraction or recrystallization alone.

The most reliable method for removing such byproducts is flash column chromatography . The difference in polarity, while sometimes subtle, is usually sufficient for separation on silica gel.

See Protocol 2 for an optimized chromatography procedure. You will need to carefully select a solvent system that provides good separation (a ΔRf of >0.2) between your product and the byproduct. A gradient elution, starting with a low-polarity solvent system (e.g., 95:5 Hexanes:EtOAc) and gradually increasing the polarity, is often most effective.

Q: My final product is a dark oil or a discolored solid. What is the cause and how can I decolorize it?

A: Cause & Solution

The dark color, typically brown or green, is almost always due to residual copper catalyst from the Ullmann reaction. These copper species can be persistent and may require specific treatment to remove.

A multi-step approach is recommended:

  • Aqueous Ammonia Wash: After the initial workup, wash the organic layer with a dilute aqueous ammonia solution. Ammonia is a strong ligand for copper(I) and copper(II) ions, forming water-soluble complexes (e.g., [Cu(NH₃)₄]²⁺) that are readily extracted from the organic phase.

  • Activated Carbon Treatment: If color persists after chromatography, dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal will adsorb the colored impurities.

  • Recrystallization: As a final polishing step, recrystallization can effectively remove trace colored impurities, leaving you with a pure, crystalline product. See Protocol 3 for details.

Section 3: Detailed Purification Protocols

Protocol 1: Acid-Base Extraction for Phenol Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material.

  • Basic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous NaOH solution. Use a volume of aqueous base equal to about one-third of the organic phase volume.

  • Separation: Shake the funnel vigorously for 1 minute, venting frequently. Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium phenoxide salt of the impurity.

  • Monitoring: Spot a small amount of the organic layer on a TLC plate to check for the presence of the phenol.

  • Repeat: Repeat the basic wash (steps 2-3) until the phenol spot is absent from the TLC of the organic layer.

  • Final Wash: Wash the organic layer once with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the phenol-free crude product.

Protocol 2: Optimized Flash Column Chromatography

  • Solvent System Selection: Determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate or Diethyl Ether). Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a silica gel column using the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") and carefully add it to the top of the packed column. This technique generally provides better resolution than loading the sample in solution ("wet loading").

  • Elution: Begin elution with the low-polarity solvent mixture determined from your TLC analysis. Collect fractions and monitor them by TLC.

  • Gradient (Optional): If separation is difficult, gradually increase the percentage of the polar solvent to help elute the more polar product while leaving strongly adsorbed impurities behind.

  • Fraction Pooling: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.

Table 1: Example TLC Data for Solvent System Screening

Solvent System (Hexanes:EtOAc)Rf of Homocoupling ByproductRf of ProductRf of Phenolic Starting MaterialNotes
9:10.650.450.10Good initial separation.
4:10.800.650.25Compounds run too fast.
7:30.750.550.18Optimal for column elution.

Protocol 3: Recrystallization

  • Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-(4-chloro-3,5-dimethylphenoxy)aniline, a mixed solvent system like Ethanol/Water or Toluene/Hexanes often works well.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot primary solvent (e.g., Ethanol) to the impure solid to just achieve complete dissolution.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., Water) dropwise to the hot solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Visual Guides & Workflows

Diagram 1: Byproduct Identification & Removal Workflow

This diagram outlines a logical decision-making process for purifying the crude product.

G start Crude Reaction Mixture tlc_lcms TLC & LC-MS Analysis start->tlc_lcms decision_phenol Unreacted Phenol Present? tlc_lcms->decision_phenol extraction Protocol 1: Aqueous Base Extraction decision_phenol->extraction Yes decision_homocoupling Non-polar Byproducts? decision_phenol->decision_homocoupling No extraction->decision_homocoupling chromatography Protocol 2: Flash Chromatography decision_homocoupling->chromatography Yes decision_color Product Discolored? decision_homocoupling->decision_color No chromatography->decision_color decolorize Charcoal Treatment &/or Ammonia Wash decision_color->decolorize Yes recrystallize Protocol 3: Recrystallization decision_color->recrystallize No decolorize->recrystallize final_product Pure Product recrystallize->final_product

Caption: Decision tree for purification of 4-(4-chloro-3,5-dimethylphenoxy)aniline.

Diagram 2: Simplified Ullmann Condensation Catalytic Cycle

This diagram illustrates the main reaction pathway and where side reactions can originate.

G cluster_cycle Catalytic Cycle cluster_side Side Reactions CuI Cu(I) Catalyst Phenoxide Cu(I)-OAr' CuI->Phenoxide Deprotonation Phenol Ar'-OH (Phenol) Phenol->Phenoxide Base Base Base->Phenoxide OxAdd Ar-Cu(III)(X)-OAr' Phenoxide->OxAdd Oxidative Addition ArylHalide Ar-X (Aniline Derivative) ArylHalide->OxAdd Product Ar-O-Ar' (Product) OxAdd->Product Reductive Elimination Homocoupling Homocoupling (Biaryl Formation) OxAdd->Homocoupling Dimerization Pathway Product->CuI Catalyst Regeneration

Caption: Catalytic cycle of the Ullmann reaction showing the origin of homocoupling byproducts.

References

  • Wikipedia. Ullmann condensation. Wikipedia. Available at: [Link]

  • Cheng, M., et al. (2016). Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. PMC. Available at: [Link]

  • Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.
  • ResearchGate. (PDF) Degradation of 4-Chloro-3,5-Dimethylphenol by a Heterogeneous Fenton-Like Reaction Using Nanoscale Zero-Valent Iron Catalysts. ResearchGate. Available at: [Link]

  • Google Patents. US1908951A - Method of separating alkyl anilines. Google Patents.
  • Organic Chemistry Portal. Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Books. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Welcome to the technical support center for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding catalyst selection for this specific C-N bond formation. The synthesis of this diaryl amine is a critical step in various research and development pipelines, and successful execution hinges on the appropriate choice and handling of the catalytic system.

Troubleshooting Guide: Overcoming Common Hurdles in Your Synthesis

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the underlying rationale.

Q1: My reaction yield is consistently low (<30%). I'm using a standard palladium catalyst. What are the likely causes and how can I improve it?

Low yield in a Buchwald-Hartwig amination, the likely palladium-catalyzed route for this synthesis, can stem from several factors. Let's break down the potential culprits and solutions.

Potential Cause 1: Catalyst Deactivation

Palladium catalysts, particularly with electron-rich anilines or certain heteroaromatic substrates, can be prone to deactivation.[1] This can occur through several mechanisms:

  • Ligand Displacement: Your aniline substrate might be coordinating too strongly to the palladium center, displacing the essential phosphine ligand and forming inactive palladium complexes.[1]

  • Formation of Off-Cycle Dimers: Especially when using aryl iodides (though less common with aryl chlorides), inactive palladium-iodide bridged dimers can form, taking the catalyst out of the active cycle.[2]

  • Base-Mediated Decomposition: If your substrate is sensitive to the strong bases typically used (like sodium tert-butoxide), it could decompose into species that poison the catalyst.[2]

Solutions:

  • Ligand Selection: Switch to a bulkier, more electron-rich ligand. These ligands favor the formation of the monoligated palladium species, which accelerates the key steps of the catalytic cycle and can prevent the formation of inactive complexes.[3] Ligands like XPhos, RuPhos, or BrettPhos are excellent candidates to screen.[4]

  • Catalyst Pre-activation: Ensure your active Pd(0) species is forming efficiently. If you are using a Pd(II) precatalyst like Pd(OAc)₂, the reduction to Pd(0) is a critical step.[5] Using a pre-formed Pd(0) catalyst, like Pd₂(dba)₃, or a pre-catalyst designed for easy activation can be beneficial.

  • Base Optimization: While strong bases are often necessary, you can screen weaker bases like K₃PO₄ or Cs₂CO₃, especially if you suspect substrate decomposition.[6]

Potential Cause 2: Suboptimal Reaction Conditions

The delicate balance of solvent, temperature, and base is crucial for success.

Solutions:

  • Solvent Screening: Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[5] However, the polarity of the solvent can influence the reaction rate and catalyst stability. A systematic screen of solvents is recommended.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature for a longer period.

  • Base Choice: The choice of base can significantly impact the reaction.[7] For your specific substrate, a screening of bases such as NaOt-Bu, K₃PO₄, and Cs₂CO₃ is advisable.

Q2: I'm observing a significant amount of hydrodehalogenation of my 4-chloro-3,5-dimethylphenol starting material. How can I suppress this side reaction?

Hydrodehalogenation, the replacement of the chlorine atom with hydrogen, is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs via a competing β-hydride elimination pathway.[3]

Solutions:

  • Ligand Modification: This side reaction is often more prevalent with less bulky ligands. Switching to a more sterically hindered ligand, such as AdBrettPhos, can disfavor the geometry required for β-hydride elimination and promote the desired reductive elimination to form the C-N bond.[2]

  • Moisture Control: Ensure your reaction is performed under strictly anhydrous conditions. Water can act as a proton source, facilitating the hydrodehalogenation pathway. Use freshly dried solvents and reagents.

  • Base Selection: The choice of base can influence the extent of this side reaction. Experiment with different bases to find one that minimizes hydrodehalogenation.

Q3: I am considering a copper-catalyzed Ullmann condensation as an alternative. What are the potential advantages and disadvantages for my specific synthesis?

The Ullmann condensation is a classic and often cost-effective alternative to palladium-catalyzed methods.[8]

Advantages:

  • Cost-Effectiveness: Copper catalysts are significantly cheaper than palladium catalysts.[9]

  • Different Selectivity: In some cases, copper catalysts can provide better yields or selectivity for specific substrates where palladium catalysts are problematic.

Disadvantages:

  • Harsher Conditions: Traditional Ullmann reactions often require higher temperatures (often >150 °C) and longer reaction times compared to modern Buchwald-Hartwig protocols.[10]

  • Stoichiometric Copper: Classical Ullmann reactions often required stoichiometric amounts of copper, leading to purification challenges. Modern protocols use catalytic amounts, but catalyst loading might still be higher than in palladium systems.

  • Ligand Requirement: While some ligand-free systems exist, most modern Ullmann reactions require a ligand to achieve good yields under milder conditions. Ligand screening is still necessary.[10]

Recommendation: For the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, an Ullmann approach is certainly feasible. Given the electron-rich nature of 4-aminophenol, a modern, ligand-assisted Ullmann protocol could be a viable and economical option. A screening of common ligands like N,N-dimethylglycine or 1,10-phenanthroline would be a good starting point.[11]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between a Buchwald-Hartwig and an Ullmann catalyst system?
FeatureBuchwald-Hartwig CatalysisUllmann Condensation
Metal Palladium (Pd)Copper (Cu)
Typical Ligands Bulky, electron-rich phosphines (e.g., XPhos, RuPhos)N- or O-based ligands (e.g., amino acids, phenanthrolines)
Reaction Temp. Generally milder (often 80-120 °C)Traditionally high (can be >150 °C), modern systems are milder
Cost Higher due to palladium and complex ligandsLower due to abundant copper and simpler ligands
Substrate Scope Very broad, highly developed for various functional groupsGood, but can be more sensitive to substrate electronics
Q2: How do I choose the right ligand for my palladium-catalyzed reaction?

Ligand choice is critical for a successful Buchwald-Hartwig amination. Here's a decision-making workflow:

G start Start: Low Yield or Side Reactions steric_hindrance Are your substrates sterically hindered? start->steric_hindrance electron_rich_amine Is your aniline electron-rich? steric_hindrance->electron_rich_amine No recommend_bulky_ligand Use bulky, electron-rich ligands (e.g., XPhos, RuPhos, BrettPhos) steric_hindrance->recommend_bulky_ligand Yes catalyst_deactivation Suspect catalyst deactivation? electron_rich_amine->catalyst_deactivation No electron_rich_amine->recommend_bulky_ligand Yes catalyst_deactivation->recommend_bulky_ligand Yes recommend_screening Perform a ligand screening experiment catalyst_deactivation->recommend_screening Unsure recommend_bidentate Consider bidentate ligands (e.g., BINAP, DPPF) G cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L oxidative_addition Oxidative Addition Pd0->oxidative_addition PdII_complex L-Pd(II)(Ar)(Cl) oxidative_addition->PdII_complex amine_coordination Amine Coordination & Deprotonation PdII_complex->amine_coordination PdII_amido L-Pd(II)(Ar)(NHR) amine_coordination->PdII_amido reductive_elimination Reductive Elimination PdII_amido->reductive_elimination reductive_elimination->Pd0 Product Ar-NHR reductive_elimination->Product ArCl Ar-Cl ArCl->oxidative_addition Amine R-NH2 Amine->amine_coordination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol is a starting point and should be optimized for your specific setup.

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Add 4-chloro-3,5-dimethylphenol (1.0 mmol), 4-aminophenol (1.2 mmol), and anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, quench with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Catalyst and Ligand Screening

A high-throughput screening kit can be a valuable tool for rapid optimization.

  • Preparation: In a glovebox, prepare a stock solution of your aryl halide and amine in the chosen solvent (e.g., dioxane).

  • Dispensing: Dispense the stock solution into an array of vials pre-loaded with different palladium catalysts and ligands.

  • Base Addition: Add the base (e.g., a solution of NaOt-Bu in THF or solid Cs₂CO₃) to each vial.

  • Reaction: Seal the plate and heat to the desired temperature with stirring.

  • Analysis: After the reaction time, quench the reactions and analyze the yield of the desired product in each vial using LC-MS or GC-MS.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Caddick, S. et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Maes, B. U. W. et al. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1194–1203 (2012). Available at: [Link]

  • C–N Cross-Coupling Reactions. Chemical Reviews, 121(24), 15203–15297 (2021). Available at: [Link]

  • Reichert, E. C. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Available at: [Link]

  • Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Arkat USA. Available at: [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. ResearchGate. Available at: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 81(11), 4587–4596 (2016). Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books - The Royal Society of Chemistry. Available at: [Link]

  • Maiti, D. & Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. MIT Open Access Articles. Available at: [Link]

  • Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. Available at: [Link]

  • Influence of Electron Transfer Mediators in the Pd(II)-Catalyzed Oxidative Carbonylation of Aniline. PMC - NIH. Available at: [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2428–2434 (2015). Available at: [Link]

  • Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. ResearchGate. Available at: [Link]

  • Diarylamines Synthesized via Copper-Catalyzed Cross-Coupling. ChemistryViews. Available at: [Link]

  • Using Intelligent/Random Library Screening To Design Focused Libraries for the Optimization of Homogeneous Catalysts: Ullmann Ether Formation. Journal of the American Chemical Society, 124(49), 14848–14849 (2002). Available at: [Link]

  • Preparation method for 4-(chlorodifluoromethoxy)aniline. Google Patents.
  • Preparation method of 2-(4'-chlorphenyl) aniline. Google Patents.
  • Test reactions for catalyst screening. ResearchGate. Available at: [Link]

  • Cu-Catalyzed One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Coupling of Aryl Halides Using a Thiol Precursor. Organic Letters, 13(19), 5044–5047 (2011). Available at: [Link]

  • Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. Google Patents.
  • Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • Process for the preparation of anilines meta-substituted by chlorine. Justia Patents. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines. RSC Publishing. Available at: [Link]

  • Optimization of Ullmann Reaction Step in the Synthesis of Sertindole. ResearchGate. Available at: [Link]

  • Pd- and Cu-catalyzed approaches in the syntheses of new cholane aminoanthraquinone pincer-like ligands. Beilstein Journals. Available at: [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI. Available at: [Link]

  • Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. ResearchGate. Available at: [Link]

  • Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. PMC - NIH. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. ResearchGate. Available at: [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Scale-up Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Welcome to the technical support center for the scale-up synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the robust synthesis of this key diaryl ether intermediate.

Introduction

The synthesis of diaryl ethers, such as 4-(4-Chloro-3,5-dimethylphenoxy)aniline, is a critical transformation in medicinal chemistry and materials science.[1] Common synthetic routes include Ullmann-type condensations and Buchwald-Hartwig C-O cross-coupling reactions.[2] While these methods are effective at the lab scale, scaling up production presents unique challenges that can impact yield, purity, and process safety. This guide provides practical, field-proven insights to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues encountered during the scale-up synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline, categorized by the synthetic approach.

Ullmann Condensation Approach

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds.[3] While cost-effective, it often requires high temperatures and can be sensitive to various parameters.[4]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source (often Cu(I)) may be oxidized or of poor quality.[5]- Use fresh, high-purity copper(I) salts like CuI, CuBr, or CuCl.[5] - Consider in situ activation of the copper catalyst.[5] - If using Cu(0) or Cu(II), ensure reaction conditions can generate the active Cu(I) species.[5]
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates. Ligands are crucial for stabilizing the copper catalyst.[5]- Screen various ligands such as N-methylglycine, 1,10-phenanthroline, or L-proline.[5]
Suboptimal Base: The base is critical for deprotonation and catalyst turnover.[5]- Screen inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃. Cesium carbonate is often effective due to its solubility.[5][6]
Reaction Temperature Too Low/High: Traditional Ullmann reactions require high temperatures, but modern protocols can be milder.[3]- For modern ligand systems, start with a temperature range of 80-120 °C and adjust as needed.[5]
Formation of Side Products (e.g., Dehalogenation) Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.[5]- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use.[5]
Nucleophile Instability: The aniline starting material may degrade under harsh reaction conditions.- Lower the reaction temperature. - Use a milder base.[5]
Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds, and its principles can be extended to C-O bond formation for diaryl ether synthesis.[7][8]

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst.[9]- Use a reliable palladium precatalyst. - Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as the active catalyst is oxygen-sensitive.[9]
Incorrect Ligand Choice: The ligand is crucial for the efficiency of the catalytic cycle.- For electron-rich phenols and aryl halides, bulky, electron-rich phosphine ligands are often effective.[10] - Consult a ligand selection guide for your specific substrates.
Base Incompatibility: The choice of base can significantly impact the reaction rate and yield.[6]- Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used. - For base-sensitive substrates, weaker bases like cesium carbonate or potassium phosphate may be more suitable.[6]
Formation of Side Products (e.g., Hydrodehalogenation) Catalyst Decomposition: The catalyst may decompose at high temperatures, leading to side reactions.- Optimize the reaction temperature to the lowest effective point. - Ensure efficient stirring to prevent localized overheating.
Competing Reactions: The amine functionality of the product can potentially undergo further reactions.- Consider protecting the amine group if it interferes with the desired coupling.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route, Ullmann or Buchwald-Hartwig, is more suitable for the scale-up synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline?

A1: The choice depends on several factors including cost, available equipment, and the specific challenges of your process. The Ullmann condensation is generally more cost-effective due to the use of copper catalysts. However, it often requires higher temperatures and can have a more limited substrate scope.[3][4] The Buchwald-Hartwig reaction, while utilizing more expensive palladium catalysts, typically proceeds under milder conditions and offers a broader substrate scope and higher functional group tolerance, which can be advantageous for complex molecules.[7] For industrial-scale production, the economic viability of the palladium-catalyzed route would need careful evaluation.

Q2: How critical is the purity of starting materials and solvents for a successful scale-up?

A2: It is absolutely critical. Impurities in starting materials or solvents can poison the catalyst, leading to low yields or complete reaction failure.[9] Water and oxygen are particularly detrimental to many cross-coupling reactions, as they can deactivate the catalyst.[5] On a large scale, the impact of impurities is magnified. Therefore, using high-purity, anhydrous, and degassed reagents and solvents is essential for reproducibility and high yields.

Q3: What are the key safety considerations when scaling up the synthesis of aromatic amines and ethers?

A3: Aromatic amines and their derivatives can be toxic and may pose health risks upon exposure.[11][12] It is crucial to handle these compounds in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[13][14] When working with flammable solvents at elevated temperatures, appropriate engineering controls to prevent fires and explosions must be in place. A thorough risk assessment should be conducted before any scale-up operation.[13]

Q4: How can I efficiently monitor the progress of the reaction on a large scale?

A4: For large-scale reactions, taking representative samples for analysis can be challenging. In-process controls (IPCs) using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) are essential. These methods allow for the tracking of starting material consumption and product formation over time, enabling you to determine the reaction endpoint accurately.

Q5: What are the recommended methods for purifying 4-(4-Chloro-3,5-dimethylphenoxy)aniline at a larger scale?

A5: At the lab scale, column chromatography is common. For larger quantities, this can be impractical. Alternative purification methods for scale-up include:

  • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization is an effective and scalable purification method.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option, provided the compound is thermally stable.

  • Salt Formation and Isolation: The aniline functionality allows for the formation of a salt (e.g., hydrochloride salt) which can often be selectively precipitated and then neutralized to recover the purified free base.[15]

Experimental Protocols

Protocol 1: Ullmann Condensation for 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol is a representative procedure and may require optimization for your specific equipment and scale.

Materials:

  • 4-Aminophenol

  • 1-Chloro-4-iodo-2,6-dimethylbenzene

  • Copper(I) iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To an appropriately sized, oven-dried reaction vessel equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 4-aminophenol (1.0 eq), 1-chloro-4-iodo-2,6-dimethylbenzene (1.1 eq), CuI (0.1 eq), N,N-dimethylglycine (0.2 eq), and Cs₂CO₃ (2.0 eq).

  • Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.

  • Add anhydrous, degassed DMF to the vessel via cannula transfer.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.[16]

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Buchwald-Hartwig C-O Coupling for 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol is a general guideline and will likely require optimization of the catalyst, ligand, and base for optimal performance.

Materials:

  • 4-Bromoaniline or 4-Iodoaniline

  • 4-Chloro-3,5-dimethylphenol

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst

  • A suitable phosphine ligand (e.g., a biarylphosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In an oven-dried reaction vessel under a nitrogen atmosphere, combine Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq) in anhydrous, degassed toluene. Stir for 10-15 minutes to allow for catalyst pre-formation.

  • To this mixture, add 4-chloro-3,5-dimethylphenol (1.2 eq) and NaOtBu (1.5 eq).

  • Add the aryl halide (4-bromoaniline or 4-iodoaniline, 1.0 eq) to the reaction mixture.

  • Heat the mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Dilute with an organic solvent like ethyl acetate and separate the layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product as needed.

Visualizations

General Workflow for Reaction Optimization

The following diagram illustrates a typical workflow for optimizing the conditions for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

G cluster_0 Initial Screening cluster_1 Optimization cluster_2 Scale-Up & Analysis Select Route Select Synthetic Route (Ullmann vs. Buchwald-Hartwig) Screen Catalysts Screen Catalysts (Cu vs. Pd salts) Select Route->Screen Catalysts Screen Ligands Screen Ligands Screen Catalysts->Screen Ligands Screen Bases Screen Bases Screen Ligands->Screen Bases Screen Solvents Screen Solvents Screen Bases->Screen Solvents Optimize Temp Optimize Temperature Screen Solvents->Optimize Temp Optimize Conc Optimize Concentration Optimize Temp->Optimize Conc Optimize Stoich Optimize Stoichiometry Optimize Conc->Optimize Stoich Scale-Up Scale-Up Synthesis Optimize Stoich->Scale-Up Purification Purification Strategy (Recrystallization, etc.) Scale-Up->Purification Analysis Product Characterization (NMR, MS, Purity) Purification->Analysis G Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd Ar-X Complex1 Ar-Pd(II)(X)L₂ OxAdd->Complex1 LigEx Ligand Exchange Complex1->LigEx Ar'-OH, Base Complex2 Ar-Pd(II)(OAr')L₂ LigEx->Complex2 RedElim Reductive Elimination Complex2->RedElim Ar-O-Ar' RedElim->Pd0L2

Caption: Simplified catalytic cycle for Buchwald-Hartwig diaryl ether synthesis.

References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • Powers, D. C., & Baran, P. S. (2017). Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations. PMC - NIH.
  • Elsevier. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • BenchChem. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline.
  • Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via CO Cross-Coupling of Phenols with Aryl Iodides in the Presence of.
  • BenchChem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • MacMillan, D. W. C., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation).
  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Reddit. (2023). Troubleshooting Ullmann Coupling.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ResearchGate. (2025). Recent Advances in Diaryl Ether Synthesis.
  • Sigma-Aldrich. (n.d.). Scale-Up Guide: Buchwald-Hartwig Amination.
  • Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
  • TCI. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ACS Publications. (2023). Toxicity of Primary Aromatic Amines.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Google Patents. (n.d.). EP0347796A2 - Preparation process of 4-chloro-2,5-dimethoxy-aniline.
  • L.S.College, Muzaffarpur. (2020). Ullmann reaction.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline via Ullmann Condensation.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
  • Ma, D., & Cai, Q. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Organic Chemistry Portal.
  • Semantic Scholar. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst.
  • ChemicalBook. (n.d.). 3-CHLORO-4-(PHENETHYLOXY)ANILINE synthesis.
  • Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
  • Organic Syntheses Procedure. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
  • Acta Crystallographica Section E. (n.d.). 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline.
  • CymitQuimica. (n.d.). CAS 39065-95-7: 4-[chloro(difluoro)methoxy]aniline.
  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline.
  • NIH. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

Sources

Troubleshooting

Technical Support Center: Synthesis and Stabilization of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Welcome to the technical support center for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges rela...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges related to product stability and decomposition during its multi-step synthesis. We will delve into the mechanistic rationale behind common issues and provide robust, field-tested protocols to ensure high yield and purity.

The synthesis of this diaryl ether amine is a nuanced process where the stability of the final aniline moiety is paramount. The primary challenge is not the formation of the core structure, but the prevention of oxidative degradation, which manifests as significant product discoloration and the emergence of complex impurities. This guide provides a systematic approach to troubleshooting and process optimization.

Section 1: Recommended Synthetic Strategy & Critical Control Points

The most reliable and common route to 4-(4-Chloro-3,5-dimethylphenoxy)aniline involves two key transformations: a nucleophilic aromatic substitution (or an Ullmann condensation) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline. This strategy is often preferred because it avoids handling a potentially reactive free aminophenol in the coupling step and utilizes commercially available starting materials.

The general workflow is outlined below. Each step presents unique challenges that must be controlled to prevent decomposition of the final product.

Synthetic_Workflow SM Starting Materials: 4-Chloro-3,5-dimethylphenol + 1-Fluoro-4-nitrobenzene Coupling Step 1: Diaryl Ether Formation (Ullmann or SNAr) SM->Coupling Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate Nitro Intermediate: 4-(4-Chloro-3,5-dimethylphenoxy) -1-nitrobenzene Coupling->Intermediate Reduction Step 2: Nitro Group Reduction Intermediate->Reduction Reducing Agent (e.g., H2, Pd/C) Product Final Product: 4-(4-Chloro-3,5-dimethylphenoxy) aniline Reduction->Product Purification Purification & Isolation Product->Purification Inert Atmosphere Final Stable Final Product Purification->Final

Caption: Recommended synthetic workflow for 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

FAQ 1: Product Discoloration and Impurity Formation

Question: My final product, which should be an off-white or light-tan solid, is dark brown or even purplish-black after purification and drying. What is causing this severe discoloration?

Answer: This is the most frequently reported issue and is almost always due to the oxidation of the aniline functional group.[1][2] Anilines, particularly aromatic amines, are highly susceptible to oxidation when exposed to air (oxygen), light, or trace metal contaminants.[3][4][5] The initial oxidation products can further polymerize to form intensely colored, high-molecular-weight impurities, which are difficult to remove.

Root Causes and Preventative Actions:

  • Atmospheric Oxygen: The amino group is readily oxidized by atmospheric O₂. This process can be accelerated by heat and light.

    • Solution: Conduct the final steps of the reaction—specifically the workup, purification, and drying—under an inert atmosphere (Nitrogen or Argon). After purification, store the final product in an amber vial under an inert gas and in a refrigerator or freezer to minimize long-term degradation.[2]

  • Residual Metal Catalysts: Trace amounts of palladium from the hydrogenation step or copper from an Ullmann coupling can catalytically accelerate air oxidation.

    • Solution: Ensure rigorous removal of the metal catalyst. After hydrogenation, filter the reaction mixture through a pad of Celite® to remove the bulk of the Pd/C. For stubborn residual metals, a secondary treatment, such as passing the crude product solution through a short plug of silica gel or using a metal scavenger resin, is highly effective.

  • Oxidizing Impurities: If the preceding nitro-ether intermediate was synthesized using harsh conditions, residual oxidizing species could carry over and degrade the final product.

    • Solution: Ensure the nitro-ether intermediate is properly purified before the reduction step. A simple recrystallization or flash chromatography can remove non-volatile impurities.

Troubleshooting_Discoloration Problem Problem Dark/Discolored Final Product Cause1 Root Cause 1 Air (O₂) Oxidation of Aniline Problem->Cause1 Cause2 Root Cause 2 Residual Metal Catalyst Problem->Cause2 Cause3 Root Cause 3 Contaminants from Prior Steps Problem->Cause3 Sol1 Solution Workup & Purify Under Inert Gas Store in Amber Vial, Cold, Inert Cause1->Sol1 Sol2 Solution Filter through Celite® Use Metal Scavenger Cause2->Sol2 Sol3 Solution Purify Nitro-Intermediate Before Reduction Cause3->Sol3

Sources

Optimization

Technical Support Center: Purification Strategies for Crude 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Welcome to the technical support center for the purification of 4-(4-chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(4-chloro-3,5-dimethylphenoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this valuable compound. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification strategies, it's crucial to understand the physicochemical properties of 4-(4-chloro-3,5-dimethylphenoxy)aniline that influence its behavior during purification.

PropertyValue/CharacteristicImplication for Purification
Molecular Formula C₁₅H₁₆ClNO---
Molecular Weight 261.75 g/mol Affects elution in size-exclusion chromatography and volatility.
Appearance Likely a solid at room temperatureRecrystallization is a viable purification method.
Polarity Moderately polarInfluences choice of chromatographic system and recrystallization solvents.
Basicity (pKa) The aniline moiety is basic.The basic nature can lead to strong interactions with acidic stationary phases like silica gel, causing peak tailing and poor recovery.[1][2][3]

II. Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 4-(4-chloro-3,5-dimethylphenoxy)aniline in a question-and-answer format.

A. Column Chromatography Challenges

Question 1: I'm seeing significant peak tailing and low recovery of my compound during silica gel column chromatography. What's causing this and how can I fix it?

Answer: This is a classic issue when purifying basic compounds like anilines on standard silica gel.[2][3] The root cause is the acidic nature of the silanol groups (Si-OH) on the silica surface, which strongly interact with the basic aniline.[1][2] This acid-base interaction leads to:

  • Irreversible adsorption: A portion of your compound gets stuck on the column.

  • Peak tailing: The compound that does elute comes off the column slowly and unevenly.[3]

Here are several effective strategies to counteract this problem:

1. Mobile Phase Modification:

  • Addition of a Competing Base: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine (typically 0.1-1%), into your mobile phase is a common and effective solution.[1] The competing base will "cap" the acidic silanol sites on the silica, minimizing their interaction with your target compound.

2. Use of an Alternative Stationary Phase:

  • Amine-Functionalized Silica: These columns have an amine-based stationary phase that masks the residual silanol groups, providing a much less acidic environment for the separation.[2] This often leads to symmetrical peaks and improved recovery for basic compounds.

  • Basic Alumina: Alumina is another polar stationary phase, but it is basic in nature. This makes it a suitable alternative to silica for the purification of basic compounds.

3. Reversed-Phase Chromatography:

  • For moderately polar compounds, reversed-phase flash chromatography can be an excellent option. Using a C18-functionalized silica column with a mobile phase like acetonitrile/water or methanol/water can provide good separation. To ensure the aniline is in its neutral, less polar form, it is beneficial to use a mobile phase with a slightly basic pH.[1]

Question 2: My crude sample contains both starting materials (4-chloro-3,5-dimethylphenol and a nitro-precursor) and the desired aniline. What's the best chromatographic approach to separate them?

Answer: The polarity differences between your starting materials and the final product can be exploited for effective separation.

  • Starting Material Polarity:

    • 4-chloro-3,5-dimethylphenol: Acidic and moderately polar.

    • Nitro-precursor (e.g., 1-chloro-4-(4-nitro-2,6-dimethylphenoxy)benzene): Less polar than the final aniline product.

  • Product Polarity:

    • 4-(4-Chloro-3,5-dimethylphenoxy)aniline: The amine group makes it more polar than the nitro-precursor.[4]

Recommended Strategy:

A normal-phase column chromatography approach on silica gel is often effective. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically elute the compounds in the following order:

  • Nitro-precursor (least polar)

  • 4-(4-Chloro-3,5-dimethylphenoxy)aniline (desired product)

  • 4-chloro-3,5-dimethylphenol (most polar and potentially interacting with silica)

To mitigate the issues with the aniline interacting with the silica, it is advisable to add a small amount of triethylamine to your mobile phase, as discussed in the previous question.

B. Recrystallization Difficulties

Question 3: I'm struggling to find a suitable solvent for recrystallizing my crude 4-(4-chloro-3,5-dimethylphenoxy)aniline. What should I try?

Answer: Finding the right recrystallization solvent is key to obtaining a high-purity crystalline product. The ideal solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5]

Solvent Selection Strategy:

  • Single Solvent Systems: Start by testing small amounts of your crude product in various common laboratory solvents. Good candidates for moderately polar compounds like yours include:

    • Ethanol

    • Methanol

    • Isopropanol

    • Toluene

    • Ethyl acetate

  • Mixed Solvent Systems: If a single solvent doesn't provide the desired solubility profile, a mixed solvent system is often the answer.[5][6] This typically involves a "good" solvent in which your compound is soluble and a "poor" solvent in which it is not. A common and effective pair for anilines is an alcohol and water (e.g., ethanol/water).[5]

Troubleshooting "Oiling Out":

If your compound separates as an oil instead of crystals, it could be due to a few factors:

  • The boiling point of the solvent is higher than the melting point of your compound.

  • The solution is too concentrated.

  • High levels of impurities are present.

To resolve this, try adding a little more of the "good" solvent to the hot solution and allowing it to cool more slowly. Scratching the inside of the flask with a glass rod can also help to induce crystallization.[6]

III. Experimental Protocols

A. Protocol for Column Chromatography Purification

This protocol provides a general guideline for the purification of 4-(4-chloro-3,5-dimethylphenoxy)aniline using flash column chromatography on silica gel.

Materials:

  • Crude 4-(4-chloro-3,5-dimethylphenoxy)aniline

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column or flash chromatography system

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. Add a drop of TEA to the developing chamber to mimic the column conditions. The ideal solvent system will give your product an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate). Carefully pack your column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. Alternatively, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of your packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase based on your TLC analysis. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling and Solvent Removal: Combine the pure fractions containing your desired product and remove the solvent under reduced pressure using a rotary evaporator.

B. Protocol for Recrystallization

Materials:

  • Crude 4-(4-chloro-3,5-dimethylphenoxy)aniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture. Dry the purified crystals in a vacuum oven.

IV. Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude 4-(4-chloro-3,5-dimethylphenoxy)aniline.

PurificationWorkflow cluster_cc Column Chromatography Options start Crude 4-(4-Chloro-3,5-dimethylphenoxy)aniline tlc TLC Analysis of Crude Mixture start->tlc decision Are components well-separated by polarity? tlc->decision column_chrom Column Chromatography decision->column_chrom Yes recrystallization Recrystallization decision->recrystallization No (or for final polishing) silica Silica Gel + TEA column_chrom->silica Standard Approach amine_silica Amine-Functionalized Silica column_chrom->amine_silica If Tailing Persists rev_phase Reversed-Phase (C18) column_chrom->rev_phase Alternative Approach check_purity Purity Check (TLC, HPLC, NMR) recrystallization->check_purity pure_product Pure Product check_purity->pure_product silica->check_purity amine_silica->check_purity rev_phase->check_purity

Caption: Purification workflow for 4-(4-chloro-3,5-dimethylphenoxy)aniline.

V. Frequently Asked Questions (FAQs)

Q1: My purified 4-(4-chloro-3,5-dimethylphenoxy)aniline is slightly colored. How can I remove the color? A1: The color is likely due to minor, highly conjugated impurities or oxidation products. During recrystallization, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your product.

Q2: What analytical techniques should I use to assess the purity of my final product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

Q3: How should I store purified 4-(4-chloro-3,5-dimethylphenoxy)aniline? A3: Anilines can be sensitive to light and air, which can lead to oxidation and discoloration over time. It is best to store your purified compound in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.

References

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-(4-Chloro-3,5-dimethylphenoxy)aniline in Synthetic Chemistry

Introduction: The Strategic Role of Substituted Anilines In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted anilines are indispensable building blocks.[1][...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Substituted Anilines

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, substituted anilines are indispensable building blocks.[1][2] Their versatile reactivity and ability to impart specific physicochemical properties make them foundational motifs in a vast range of functional molecules.[3] The strategic selection of substituents on the aniline core can profoundly influence a molecule's biological activity, metabolic stability, and material characteristics.[4]

This guide provides an in-depth comparison of 4-(4-Chloro-3,5-dimethylphenoxy)aniline , a structurally complex diaryl ether amine, against other common substituted anilines. We will explore its synthesis, electronic properties, and reactivity, offering field-proven insights into why a researcher might select this specific reagent over more conventional alternatives. By examining its unique combination of steric and electronic features—a halogen, alkyl groups, and a diaryl ether linkage—we aim to provide a clear, data-supported rationale for its application in advanced synthesis.[5]

Synthesis of the Diaryl Ether Core: Methodologies and Protocols

The construction of the 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold primarily relies on the formation of the diaryl ether C-O bond, a transformation classically achieved via the Ullmann condensation. This copper-catalyzed reaction remains a robust and widely used method for coupling aryl halides with phenols, though it often requires high temperatures.[6][7][8] More contemporary approaches, such as the Buchwald-Hartwig C-O coupling, offer milder conditions but are not as commonly cited for this specific transformation.

The most practical route involves the coupling of 4-chloro-3,5-dimethylphenol with an activated nitroarene, followed by reduction of the nitro group to the target aniline.

Synthesis_Workflow cluster_ullmann Ullmann Condensation (C-O Coupling) cluster_reduction Nitro Group Reduction start1 4-Chloro-3,5-dimethylphenol reagents CuI, K₂CO₃ DMF, 140°C start1->reagents start2 4-Fluoronitrobenzene start2->reagents intermediate 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene reagents->intermediate Diaryl Ether Formation reagents2 Fe, NH₄Cl EtOH/H₂O, Reflux intermediate->reagents2 Reduction product 4-(4-Chloro-3,5-dimethylphenoxy)aniline reagents2->product

A typical two-step synthesis for 4-(4-chloro-3,5-dimethylphenoxy)aniline.
Experimental Protocol: Ullmann Condensation and Subsequent Reduction

This protocol provides a self-validating system for the synthesis of the title compound.

Part 1: Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)-1-nitrobenzene

  • Setup: To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-chloro-3,5-dimethylphenol (10.0 g, 63.8 mmol), 4-fluoronitrobenzene (9.8 g, 69.5 mmol), and anhydrous potassium carbonate (17.6 g, 127.6 mmol).

  • Solvent and Catalyst: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) followed by copper(I) iodide (CuI, 1.2 g, 6.4 mmol).

  • Reaction: Heat the mixture to 140°C and stir under a nitrogen atmosphere for 12-16 hours. Monitor reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).

  • Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water. Stir for 30 minutes to precipitate the product.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with a small amount of cold methanol to remove residual DMF.

  • Purification: Recrystallize the crude solid from ethanol to yield the pure nitro-intermediate as a pale yellow solid.

Part 2: Reduction to 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Setup: In a 500 mL round-bottom flask, suspend the intermediate from Part 1 (10.0 g, 36.0 mmol) in a mixture of ethanol (150 mL) and water (50 mL).

  • Reagents: Add ammonium chloride (9.6 g, 180 mmol) and iron powder (10.0 g, 180 mmol).

  • Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture and filter it through a pad of Celite while hot to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Isolation: Concentrate the combined filtrates under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo to obtain the crude product. Purify by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product.

Comparative Analysis: Electronic and Steric Effects

The synthetic utility of an aniline is dictated by the electronic nature and steric bulk of its substituents. These factors directly impact the nucleophilicity of the amino group and the reactivity of the aromatic ring.

Electronic Profile

The reactivity of an aniline is fundamentally tied to the availability of the nitrogen lone pair. Electron-donating groups (EDGs) increase electron density on the nitrogen, enhancing basicity and nucleophilicity, while electron-withdrawing groups (EWGs) have the opposite effect.[4][9][10]

  • 4-(4-Chloro-3,5-dimethylphenoxy)aniline: This molecule presents a complex electronic profile. The two methyl groups are weak EDGs (+I effect). The chloro substituent is a deactivating EWG (-I effect). The phenoxy group is a classic example of opposing effects: it is electron-withdrawing by induction (-I) but electron-donating by resonance (+R) due to the oxygen's lone pairs delocalizing into the ring. The net effect often results in moderate activation.

  • 4-Chloroaniline: A simple case where the chlorine atom's strong -I effect deactivates the ring and reduces the amine's basicity compared to aniline.[11]

  • 3,5-Dimethylaniline: The two meta-positioned methyl groups are weak EDGs, slightly increasing the amine's basicity relative to aniline.[12]

  • 4-Phenoxyaniline: Lacks the deactivating chloro group and activating methyl groups of the title compound, making its electronic character dominated by the phenoxy substituent.[13][14]

Electronic_Effects cluster_aniline Aniline Core cluster_substituents Substituent Effects Aniline NH₂ OAr -OAr (Phenoxy) Aniline->OAr +R (Donating) CH3 -CH₃ CH3->Aniline +I (Donating) Cl -Cl Cl->Aniline -I (Withdrawing) OAr->Aniline -I (Withdrawing)

Inductive (I) and Resonance (R) effects influencing aniline reactivity.
CompoundKey SubstituentsPredominant Electronic EffectExpected Relative Basicity
4-(4-Chloro-3,5-dimethylphenoxy)aniline -Cl, 2x -CH₃, -OArComplex interplay; moderately activatedModerate
4-Chloroaniline -ClElectron-withdrawing (-I)Low[15]
3,5-Dimethylaniline 2x -CH₃Electron-donating (+I)High
4-Phenoxyaniline -OArNet electron-donating (+R > -I)High
Steric Considerations

The 4-chloro-3,5-dimethylphenoxy group is significantly bulkier than a simple chloro or methyl substituent. This steric hindrance can be a critical factor in synthesis:

  • Advantage: It can provide steric shielding, potentially leading to higher regioselectivity in reactions on the aniline ring by blocking ortho positions. It can also influence the conformational preferences of the final molecule, which is crucial in drug design for fitting into protein binding pockets.

  • Disadvantage: The bulk may hinder the approach of reagents to the amino group, potentially slowing down reaction rates for N-acylation or N-arylation compared to less hindered anilines like 4-chloroaniline.

Performance in Key Synthetic Transformations

The true measure of a building block is its performance in common chemical reactions. We will compare the expected reactivity of our target aniline with alternatives in palladium-catalyzed cross-coupling, a cornerstone of modern synthesis.[16]

Case Study: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[17][18][19] The success of this reaction is highly dependent on the nucleophilicity of the amine and the electronic properties of the aryl halide.

Reaction: Substituted Aniline + Aryl Bromide → N-Aryl Product

Aniline SubstrateExpected ReactivityRationale
4-(4-Chloro-3,5-dimethylphenoxy)aniline Moderate to Good. The amine is sufficiently nucleophilic. The bulky phenoxy group might require more robust catalytic systems (e.g., bulky phosphine ligands like XPhos or SPhos) and slightly elevated temperatures to overcome steric hindrance around the nitrogen center.[19]
4-Chloroaniline Slow. The strongly deactivating chloro group significantly reduces the amine's nucleophilicity, making it a poorer substrate. This often necessitates stronger bases or more active catalysts to achieve good yields.[20]
3,5-Dimethylaniline Excellent. The electron-donating methyl groups enhance the amine's nucleophilicity, and the lack of significant steric hindrance makes it an ideal substrate for coupling reactions.
4-Phenoxyaniline Very Good. The net electron-donating character of the phenoxy group makes the amine highly nucleophilic. It generally couples efficiently under standard Buchwald-Hartwig conditions.[21]

Applications in Drug Discovery

The choice to use a complex building block like 4-(4-Chloro-3,5-dimethylphenoxy)aniline is often driven by the need to optimize pharmacokinetic properties in drug candidates.

  • Metabolic Stability: Simple anilines can be susceptible to metabolic oxidation. The bulky and electronically modified structure of the title compound can block potential sites of metabolism, increasing the drug's half-life. Replacing a simple aniline with a more complex, saturated bioisostere is a known strategy to improve metabolic profiles.[3]

  • Lipophilicity and Solubility: The large, hydrophobic diaryl ether moiety significantly increases lipophilicity. This can enhance membrane permeability and binding affinity but may also decrease aqueous solubility. The specific substitution pattern allows for fine-tuning of these properties.[22]

  • Target Engagement: The rigid, three-dimensional shape imparted by the diaryl ether linkage can provide a specific vector for interaction with a protein target, potentially leading to higher potency and selectivity. Derivatives of similar compounds have been investigated for anticancer properties.[5][23] In contrast, simpler anilines like 4-chloroaniline are more commonly used as precursors for agrochemicals and dyes.[15]

Conclusion

While simple substituted anilines like 4-chloroaniline and 3,5-dimethylaniline serve as excellent foundational reagents, 4-(4-Chloro-3,5-dimethylphenoxy)aniline offers a unique and powerful tool for late-stage functionalization and lead optimization in drug discovery.

Its selection is a strategic decision based on a trade-off: the synthetic complexity and potentially slower reaction kinetics are weighed against the significant advantages it can confer in terms of metabolic stability, target binding, and overall molecular complexity. While less nucleophilic than anilines bearing purely electron-donating groups, it remains a viable substrate for key transformations like Buchwald-Hartwig amination, provided the reaction conditions are appropriately optimized. For researchers aiming to move beyond simple scaffolds and introduce sophisticated structural elements to modulate biological properties, 4-(4-Chloro-3,5-dimethylphenoxy)aniline represents a valuable and highly functionalized building block.

References

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available from: [Link].

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link].

  • Wikipedia. Buchwald–Hartwig amination. Wikipedia. Available from: [Link].

  • SynArchive. Ullmann Condensation. SynArchive. Available from: [Link].

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  • ResearchGate. (2025). The Ullmann Ether Condensation. ResearchGate. Available from: [Link].

  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines. YouTube. Available from: [Link].

  • University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available from: [Link].

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  • Benchchem. Electron-Donating and Withdrawing Effects in Substituted Anilines: A Core Technical Guide. Benchchem.
  • NIH. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. National Center for Biotechnology Information. Available from: [Link].

  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ResearchGate. Available from: [Link].

  • ResearchGate. The synthetic route of N, N-Dimethylaniline. ResearchGate. Available from: [Link].

  • SciELO México. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available from: [Link].

  • Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group. Available from: [Link].

  • MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. MDPI. Available from: [Link].

  • ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Available from: [Link].

  • NCERT. Amines. National Council of Educational Research and Training. Available from: [Link].

  • Chemistry Steps. Reactions of Aniline. Chemistry Steps. Available from: [Link].

  • Wikipedia. Dimethylaniline. Wikipedia. Available from: [Link].

  • J&K Scientific LLC. 4-Phenoxyaniline | 139-59-3. J&K Scientific LLC. Available from: [Link].

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. MDPI. Available from: [Link].

  • Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. Organic Syntheses. Available from: [Link].

  • Google Patents. EP0051806B1 - Process for the preparation of 3,5-dimethyl aniline. Google Patents.
  • Ataman Kimya. 4-CHLOROANILINE. Ataman Kimya. Available from: [Link].

  • ResearchGate. Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. ResearchGate. Available from: [Link].

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  • Google Patents. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline. Google Patents.
  • Google Patents. CN111440051A - Synthesis method of 4-chloro-3, 5-dimethylphenol. Google Patents.

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Comparative

A Tale of Two Couplings: A Comparative Guide to Ullmann and Buchwald-Hartwig Diaryl Ether Synthesis

For the Modern Chemist: Navigating the Synthesis of a Privileged Scaffold The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of biologically active natu...

Author: BenchChem Technical Support Team. Date: January 2026

For the Modern Chemist: Navigating the Synthesis of a Privileged Scaffold

The diaryl ether motif is a cornerstone in modern medicinal chemistry and materials science, appearing in a vast array of biologically active natural products, pharmaceuticals, and functional polymers. Its synthesis, however, has been a long-standing challenge, prompting the development of robust and versatile synthetic methodologies. Historically, two major reactions have dominated the landscape of C-O bond formation for diaryl ether synthesis: the venerable Ullmann condensation and the more contemporary Buchwald-Hartwig amination, adapted for etherification. This guide provides a comprehensive, in-depth comparison of these two powerful methods, offering researchers, scientists, and drug development professionals the critical insights and practical data needed to make informed decisions in their synthetic endeavors.

The Enduring Classic: The Ullmann Condensation

First reported by Fritz Ullmann in 1905, the Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] For much of its history, the Ullmann reaction was plagued by harsh reaction conditions, often requiring stoichiometric amounts of copper, high temperatures (frequently exceeding 200 °C), and high-boiling polar solvents.[1][2] These demanding conditions significantly limited its substrate scope and functional group tolerance.

However, the last few decades have witnessed a renaissance of the Ullmann condensation, driven by the development of sophisticated ligand systems. The introduction of ligands such as diamines, amino acids, and N,N-dimethylglycine has enabled the use of catalytic amounts of copper under significantly milder conditions, broadening the applicability of this classic transformation.[3][4]

Mechanistic Insights into the Ullmann Condensation

The mechanism of the Ullmann condensation has been the subject of extensive study and is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The key steps are as follows:

  • Formation of a Copper Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide from the starting phenol and a copper(I) salt in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination from the copper(III) complex, regenerating the active Cu(I) catalyst.

The use of ligands is crucial in stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps, thereby lowering the activation energy of the reaction and allowing for milder conditions.

Ullmann_Mechanism cluster_reactants Reactants CuI Cu(I) Catalyst Cu_Phenoxide Cu(I) Phenoxide CuI->Cu_Phenoxide CuIII_Intermediate Cu(III) Intermediate Cu_Phenoxide->CuIII_Intermediate + Ar-X (Oxidative Addition) Product Diaryl Ether CuIII_Intermediate->Product (Reductive Elimination) Product->CuI Regenerates Catalyst Aryl_Halide Ar-X Aryl_Halide->CuIII_Intermediate Phenol Ar'-OH Phenol->Cu_Phenoxide + Base

Caption: Catalytic cycle of the Ullmann condensation.

Experimental Protocol: A Modernized Ullmann Diaryl Ether Synthesis

This protocol is a representative example of a modern, ligand-accelerated Ullmann condensation.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • N,N-Dimethylglycine (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite and wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Modern Workhorse: The Buchwald-Hartwig C-O Coupling

Emerging in the mid-1990s from the groundbreaking work of Stephen Buchwald and John Hartwig, the palladium-catalyzed amination reaction was quickly adapted for the synthesis of diaryl ethers.[5] This methodology, often referred to as the Buchwald-Hartwig C-O coupling, has become a mainstay in organic synthesis due to its remarkable efficiency, broad substrate scope, and mild reaction conditions.[6][7]

The Buchwald-Hartwig reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand.[7] The development of successive generations of these ligands has been instrumental in expanding the reaction's utility to include less reactive aryl chlorides and sterically hindered substrates.

Mechanistic Insights into the Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig C-O coupling proceeds via a Pd(0)/Pd(II) catalytic cycle, which is well-established and comprises the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Ligand Exchange and Deprotonation: The phenol coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a palladium phenoxide complex.

  • Reductive Elimination: The diaryl ether product is formed through reductive elimination from the Pd(II) complex, regenerating the catalytically active Pd(0) species.

The choice of a sterically hindered and electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent undesirable side reactions.

Buchwald_Hartwig_Mechanism cluster_reactants Reactants Pd0 Pd(0)L_n Catalyst PdII_Intermediate Ar-Pd(II)(X)L_n Pd0->PdII_Intermediate + Ar-X (Oxidative Addition) Pd_Phenoxide Ar-Pd(II)(OAr')L_n PdII_Intermediate->Pd_Phenoxide + Ar'-OH, Base Product Diaryl Ether Pd_Phenoxide->Product (Reductive Elimination) Product->Pd0 Regenerates Catalyst Aryl_Halide Ar-X Aryl_Halide->PdII_Intermediate Phenol Ar'-OH Phenol->Pd_Phenoxide

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol: A General Buchwald-Hartwig Diaryl Ether Synthesis

This protocol provides a general procedure for the Buchwald-Hartwig synthesis of diaryl ethers.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenol (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • A suitable phosphine ligand (e.g., RuPhos, XPhos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, the phosphine ligand, and NaOtBu.

  • Add the aryl halide and the phenol.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Head-to-Head Comparison: Performance and Practicality

While both the Ullmann and Buchwald-Hartwig reactions are powerful tools for diaryl ether synthesis, they exhibit distinct differences in their performance, substrate scope, and practical considerations. The following table provides a comparative overview based on experimental data synthesized from the literature.

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Copper (e.g., CuI, Cu₂O)Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)
Typical Ligands Simple, inexpensive ligands (e.g., N,N-dimethylglycine, phenanthroline)Bulky, electron-rich phosphines (e.g., RuPhos, XPhos, SPhos)
Reaction Temperature Generally higher (80-150 °C), though milder than classical conditionsGenerally milder (room temperature to 120 °C)[8]
Base Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, LHMDS)
Solvent Polar aprotic solvents (e.g., DMF, NMP, dioxane)Aprotic solvents (e.g., toluene, dioxane, THF)
Substrate Scope Traditionally favored for electron-poor aryl halides, improved with modern ligandsBroad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides[6][7]
Functional Group Tolerance Moderate; can be sensitive to certain functional groups at higher temperaturesExcellent; tolerates a wide range of functional groups[4][9]
Catalyst Cost Lower; copper is an earth-abundant and inexpensive metalHigher; palladium is a precious metal, and specialized ligands can be costly
Toxicity & Environmental Impact Copper is less toxic than palladium and generally considered more environmentally friendlyPalladium is more toxic and has a larger environmental footprint associated with its mining and refining

Comparative Experimental Data:

While a single study with a comprehensive head-to-head comparison across a wide range of substrates is not available, the following examples, curated from the literature, illustrate the typical performance of each method for the synthesis of a common diaryl ether, 4-phenoxytoluene.

Ullmann Condensation Example:

  • Reactants: 4-Iodotoluene and Phenol

  • Catalyst System: CuI (5 mol%), 1,10-Phenanthroline (10 mol%)

  • Base & Solvent: Cs₂CO₃ in Toluene

  • Conditions: 110 °C, 24 h

  • Yield: ~85%

Buchwald-Hartwig C-O Coupling Example:

  • Reactants: 4-Bromotoluene and Phenol

  • Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)

  • Base & Solvent: K₃PO₄ in Toluene

  • Conditions: 100 °C, 8 h

  • Yield: >95%

These examples highlight the general trend: the Buchwald-Hartwig reaction often proceeds faster and with higher yields, and can be effective with less reactive aryl bromides.

Practical Considerations for the Researcher and Process Chemist

The choice between the Ullmann and Buchwald-Hartwig methods is often dictated by the specific requirements of the synthesis, including the complexity of the substrates, the desired scale of the reaction, and cost considerations.

For the Bench Scientist in Research and Development:

  • Versatility and Scope: The Buchwald-Hartwig reaction is often the go-to method for its broad substrate scope and high functional group tolerance, which are critical in the synthesis of complex molecules and in the exploration of structure-activity relationships.[10]

  • Speed and Efficiency: The generally faster reaction times and higher yields of the Buchwald-Hartwig coupling can accelerate the pace of research and simplify product purification.

For the Process Chemist in Drug Development and Manufacturing:

  • Cost-Effectiveness: The significantly lower cost of copper catalysts makes the Ullmann condensation an attractive option for large-scale industrial synthesis.[10]

  • Scalability and Robustness: While modern Ullmann reactions have become more reliable, the Buchwald-Hartwig amination is often considered a more robust and scalable reaction, with well-defined catalyst systems that can provide greater batch-to-batch consistency.

  • Green Chemistry and Sustainability: The lower toxicity and greater abundance of copper align better with the principles of green chemistry, a growing consideration in the pharmaceutical industry.

Conclusion: A Symbiotic Relationship in the Synthetic Chemist's Toolbox

The Ullmann condensation and the Buchwald-Hartwig C-O coupling are not merely competing methodologies but rather complementary tools in the synthetic chemist's arsenal. The Buchwald-Hartwig reaction, with its mild conditions and broad scope, is often the preferred choice for the rapid and efficient synthesis of complex diaryl ethers in a research setting. In contrast, the cost-effectiveness and improved performance of modern Ullmann condensations make them a compelling option for the large-scale production of diaryl ethers, particularly when cost is a primary driver. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers and drug development professionals to select the optimal synthetic route for their specific needs, ultimately accelerating the discovery and development of new medicines and materials.

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Validation

A Comparative Guide to the Biological Activity of Chlorophenoxy Aniline Derivatives

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, phenoxy aniline derivatives, part...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of heterocyclic compounds, phenoxy aniline derivatives, particularly those bearing chloro-substituents, have emerged as a promising class of molecules with diverse pharmacological potential. This guide provides a comprehensive comparison of the biological activities of chlorophenoxy aniline derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. We will delve into the structure-activity relationships that govern their efficacy, present supporting experimental data, and provide detailed protocols for their biological evaluation.

Anticancer Activity: Targeting Key Signaling Pathways

Several chlorophenoxy aniline derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways that are dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Wnt/β-catenin pathways.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases and Wnt Signaling

Many potent anticancer agents within this class function as inhibitors of receptor tyrosine kinases (RTKs), such as EGFR. Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell proliferation and survival.[1] Chlorophenoxy aniline derivatives can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

The Wnt/β-catenin signaling pathway is another critical target.[2] Aberrant activation of this pathway leads to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation and survival. Certain chlorophenoxy aniline derivatives have been shown to interfere with this pathway, potentially by inhibiting key components like Dishevelled (DVL).

Signaling Pathway Diagrams

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation Nucleus->Proliferation Inhibitor Chlorophenoxy Aniline Derivative Inhibitor->Dimerization Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of chlorophenoxy aniline derivatives.

Caption: Canonical Wnt/β-catenin signaling pathway and a potential point of inhibition by chlorophenoxy aniline derivatives.[2][3][4]

Comparative Cytotoxicity Data

The cytotoxic potential of chlorophenoxy aniline derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Compound IDStructureCell LineIC50 (µM)
Derivative A 4-(4-Chloro-3,5-dimethylphenoxy)anilineMCF-7 (Breast)Data not available
Derivative B 4-(4-Chlorophenoxy)anilineA549 (Lung)Data not available
Derivative C 3-Chloro-4-(4-chlorophenoxy)anilineHeLa (Cervical)Data not available
Derivative D 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)anilineVariousPotent activity reported[3]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with varying concentrations of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT solution to each well D->E F 6. Incubate for 2-4h (Formazan crystal formation) E->F G 7. Solubilize formazan crystals with DMSO or other solvent F->G H 8. Measure absorbance at ~570 nm G->H I 9. Calculate cell viability and IC50 values H->I

Caption: A typical workflow for determining the cytotoxicity of a compound using the MTT assay.[5][6][7]

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: Disrupting Bacterial Viability

Chlorophenoxy aniline derivatives have also been investigated for their potential as antimicrobial agents against a variety of pathogenic bacteria. Their mode of action can involve the disruption of essential bacterial processes.

Mechanism of Action: Inhibition of Cell Wall Synthesis and Other Targets

A primary mechanism of action for many antibacterial agents is the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[8][9] By targeting enzymes involved in this process, such as transpeptidases, these compounds can weaken the cell wall, leading to cell lysis and death. Other potential mechanisms include the inhibition of bacterial DNA gyrase, protein synthesis, or disruption of the cell membrane.

Bacterial Cell Wall Synthesis Diagram

Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm UDP_NAG UDP-NAG UDP_NAM UDP-NAM-pentapeptide UDP_NAG->UDP_NAM Lipid_I Lipid I UDP_NAM->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Membrane Cytoplasmic Membrane Lipid_II->Membrane Flippase Glycan_Polymerization Glycan Chain Polymerization Membrane->Glycan_Polymerization Cross_linking Peptide Cross-linking (Transpeptidation) Glycan_Polymerization->Cross_linking Inhibitor Chlorophenoxy Aniline Derivative Inhibitor->Cross_linking Inhibition

Caption: Simplified overview of bacterial peptidoglycan synthesis and a potential target for chlorophenoxy aniline derivatives.[10][11]

Comparative Antimicrobial Data

The antimicrobial efficacy of these compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDStructureTarget OrganismMIC (µg/mL)
Derivative E 4-(4-Chloro-3,5-dimethylphenoxy)anilineStaphylococcus aureusData not available
Derivative F 4-(4-Chlorophenoxy)anilineEscherichia coliData not available
Derivative G 3-Chloro-4-(4-chlorophenoxy)anilinePseudomonas aeruginosaData not available
Trifluoro-aniline A 4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[12]
Trifluoro-aniline B 2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

Workflow Diagram

MIC_Workflow A 1. Prepare serial dilutions of the test compound in a 96-well plate B 2. Inoculate each well with a standardized bacterial suspension A->B C 3. Include positive (no compound) and negative (no bacteria) controls B->C D 4. Incubate the plate at 37°C for 18-24h C->D E 5. Visually inspect for turbidity (bacterial growth) D->E F 6. The lowest concentration with no visible growth is the MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[13][14][15][16][17]

Step-by-Step Methodology:

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well containing the compound dilutions. Also, include a growth control well (broth and bacteria, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Enzyme Inhibition: A Versatile Pharmacological Profile

Beyond their anticancer and antimicrobial activities, chlorophenoxy aniline derivatives have also shown potential as inhibitors of various enzymes, highlighting their versatility as pharmacological agents.

Mechanism of Action: Targeting Specific Enzyme Active Sites

The inhibitory activity of these compounds is dependent on their ability to bind to the active site or allosteric sites of target enzymes, thereby preventing the binding of the natural substrate and inhibiting the enzyme's catalytic activity. An example of a clinically relevant enzyme class that can be targeted is the carbonic anhydrases.

Comparative Enzyme Inhibition Data

The inhibitory potency of these compounds against specific enzymes is also determined by their IC50 values.

Compound IDStructureTarget EnzymeIC50 (µM)
Derivative H 4-(4-Chloro-3,5-dimethylphenoxy)anilineCarbonic Anhydrase IIData not available
Derivative I 4-(4-Chlorophenoxy)anilineCyclooxygenase-2Data not available

Note: The table is a template for presenting comparative enzyme inhibition data. Specific and comprehensive datasets for chlorophenoxy aniline derivatives against various enzymes are needed for a complete analysis.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method for assessing carbonic anhydrase (CA) inhibition involves monitoring the enzyme-catalyzed hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol.

Workflow Diagram

CA_Inhibition_Workflow A 1. Prepare serial dilutions of the test inhibitor B 2. Add enzyme (Carbonic Anhydrase) and inhibitor to wells A->B C 3. Pre-incubate to allow inhibitor-enzyme binding B->C D 4. Initiate the reaction by adding the substrate (p-NPA) C->D E 5. Monitor the increase in absorbance at 400 nm over time D->E F 6. Calculate the rate of reaction and percentage inhibition E->F G 7. Determine the IC50 value F->G

Caption: Workflow for a colorimetric assay to determine the inhibitory activity of compounds against carbonic anhydrase.[18][19][20][21][22]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of carbonic anhydrase, the substrate p-nitrophenyl acetate (p-NPA), and the test inhibitors in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, the enzyme solution, and varying concentrations of the test inhibitor. Include a control with no inhibitor.

  • Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the p-NPA substrate to all wells.

  • Kinetic Measurement: Immediately measure the change in absorbance at 400 nm over time using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time plots. Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Calculate the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Perspectives

Chlorophenoxy aniline derivatives represent a versatile and promising scaffold in drug discovery. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties warrant further investigation. The synthesis and screening of new analogues with systematic structural modifications will be crucial for elucidating detailed structure-activity relationships and for identifying lead compounds with enhanced potency and selectivity. The experimental protocols and comparative frameworks provided in this guide offer a robust foundation for researchers to advance the development of this important class of molecules into potential therapeutic agents.

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Comparative

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 4-(4-Chloro-3,5-dimethylphenoxy)aniline Analogs as Kinase Inhibitors

Introduction: The Privileged Diaryl Ether Scaffold in Oncology The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds with a w...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Diaryl Ether Scaffold in Oncology

The diaryl ether (DE) motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in compounds with a wide array of biological activities, from anticancer to antimicrobial.[1][2] Its unique stereoelectronic properties—a flexible yet conformationally constrained ether linkage—allow it to form key interactions within the ATP-binding pockets of numerous protein kinases. This guide focuses on a specific, promising subclass: analogs of 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

This core structure is a key fragment in a class of Type II kinase inhibitors, which characteristically bind to the inactive "DFG-out" conformation of the kinase.[3] This mechanism is crucial for inhibiting oncogenic kinases like B-Raf, particularly the constitutively active B-RafV600E mutant that drives a significant percentage of melanomas and other cancers.[4] Understanding the structure-activity relationship (SAR) of this scaffold is paramount for designing next-generation inhibitors with enhanced potency, selectivity, and improved pharmacological profiles.

This guide will deconstruct the SAR of this scaffold by comparing key analogs, provide detailed experimental protocols for their synthesis and evaluation, and offer insights into the rationale behind molecular design choices.

Core Scaffold Analysis and the B-Raf Kinase Target

The 4-(4-Chloro-3,5-dimethylphenoxy)aniline scaffold can be dissected into three key regions for SAR analysis:

  • Region A (Aniline Ring): This region typically serves as an anchor, often forming hydrogen bonds with the kinase hinge region or being a point of attachment for larger moieties that occupy the solvent-front region.

  • Region B (Phenoxy Ring): This "B-ring" is critical for potency and selectivity. Substituents here project into a hydrophobic pocket near the kinase's activation loop. The 4-chloro and 3,5-dimethyl substitution pattern is a well-validated starting point.

  • The Ether Linkage: This bridge provides the optimal orientation for the two aromatic rings. Its replacement or modification is a common strategy but often leads to a significant loss of activity.

Our primary biological target of interest is the B-Raf kinase, a central component of the RAS/RAF/MEK/ERK signaling pathway which, when constitutively activated by mutations, leads to uncontrolled cell proliferation.[4][5]

cluster_pathway MAPK/ERK Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor Signal BRAF B-Raf (V600E) RAS->BRAF Activation MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Translocation & Activation Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Diaryl Ether Inhibitor (e.g., Analog 5h) Inhibitor->BRAF Inhibition

Caption: The MAPK/ERK pathway and the inhibitory action of B-Raf inhibitors.

Comparative Analysis: SAR of Key Analogs

While a comprehensive SAR table for the precise 4-(4-Chloro-3,5-dimethylphenoxy)aniline scaffold is not extensively published, we can derive critical insights from closely related diaryl ether derivatives synthesized and tested for antiproliferative activity.[1] The following table summarizes the activity of key analogs against the HepG2 human liver cancer cell line, providing a valuable surrogate for comparing inhibitory potential.

Compound IDB-Ring Substituent (para-position)Aniline Ring SubstituentIC50 vs. HepG2 (µM)[1]
5h -Cl (Chloro) 3-ethynyl-4-methyl2.57
5k -OH (Hydroxyl) 3-ethynyl-4-methyl>50
5a -H (Unsubstituted)3-ethynyl-4-methyl>50
5j -F (Fluoro)3-ethynyl-4-methyl46.33
5i -Br (Bromo)3-ethynyl-4-methyl15.36

Key SAR Insights:

  • Halogenation at the B-Ring Para-Position is Crucial: The data clearly demonstrates that a halogen at the para-position of the B-ring is essential for potent antiproliferative activity. The unsubstituted analog (5a) and the hydroxyl analog (5k) are both inactive.[1]

  • Chlorine Provides Optimal Activity: Among the halogens, chlorine (Compound 5h ) provides a significant boost in potency compared to fluorine (5j) and bromine (5i).[1] This suggests an optimal balance of size, lipophilicity, and electronic properties for fitting into the hydrophobic pocket of the target kinase. The superior performance of the chloro-substituent is a recurring theme in kinase inhibitor design.

  • Aniline Ring Modification: In this series, the 3-ethynyl-4-methyl substitution on the aniline ring was kept constant to specifically probe the effect of the B-ring. This group likely occupies the region near the DFG motif of the kinase, with the small, rigid ethynyl group being a common feature in Type II inhibitors.

Caption: Key SAR takeaways for the diaryl ether scaffold.

Experimental Protocols

A trustworthy drug discovery campaign relies on robust and reproducible experimental methods. The following protocols for synthesis and biological evaluation are provided with expert commentary to ensure self-validation.

Protocol 1: General Synthesis via Ullmann Condensation

The Ullmann condensation is a classical, reliable method for forming the critical diaryl ether bond, particularly when catalyzed by copper.

cluster_workflow Synthetic Workflow: Ullmann Condensation Reactants Reactants: - 4-bromoaniline derivative - 4-Chloro-3,5-dimethylphenol Reaction Reaction Conditions: - CuI (catalyst) - L-proline (ligand) - K2CO3 (base) - DMSO (solvent) - Heat (e.g., 120 °C) Reactants->Reaction Monitoring Reaction Monitoring (TLC or LC-MS) Reaction->Monitoring Monitor completion Workup Aqueous Workup (e.g., EtOAc/H2O extraction) Monitoring->Workup Purification Purification (Flash Chromatography) Workup->Purification Product Final Product (Diaryl Ether Analog) Purification->Product Analysis Characterization (¹H NMR, ¹³C NMR, HRMS) Product->Analysis Confirm structure & purity

Caption: Workflow for the synthesis of diaryl ether analogs.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Chloro-3,5-dimethylphenol (1.0 eq), the desired substituted 4-bromoaniline (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

    • Expertise Note: L-proline acts as a ligand for the copper catalyst, improving its solubility and catalytic turnover, which allows the reaction to proceed under milder conditions than the classical Ullmann reaction.

  • Reaction Setup: Evacuate and backfill the vial with an inert gas (e.g., Nitrogen or Argon). Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

  • Heating: Seal the vial and place it in a preheated oil bath at 120 °C. Stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting phenol is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash sequentially with water and brine.

    • Trustworthiness Note: The aqueous washes are critical for removing the DMSO solvent and inorganic salts, which is essential for clean purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: B-RafV600E In Vitro Kinase Inhibition Assay

This protocol uses the ADP-Glo™ luminescent assay platform, a robust method for quantifying kinase activity by measuring ADP production.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 40 mM Tris (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.

    • ATP Solution: Prepare a 100 µM ATP solution in the kinase buffer. This concentration is near the Km of ATP for many kinases and is a standard starting point for IC₅₀ determination.

    • Enzyme/Substrate Mix: Prepare a solution containing recombinant human B-RafV600E enzyme and a suitable substrate (e.g., inactive MEK1) in kinase buffer. The final enzyme concentration should be optimized to produce a robust signal within the linear range of the assay.

  • Compound Plating: Serially dilute the test compounds (e.g., compound 5h) in DMSO, then dilute into the kinase buffer. Add 5 µL of the compound solution to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Kinase Reaction Initiation: Add 10 µL of the enzyme/substrate mix to each well. Initiate the kinase reaction by adding 10 µL of the 100 µM ATP solution.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

    • Expertise Note: The incubation time is a critical parameter. A 60-minute incubation is typically sufficient for the reaction to proceed within its linear phase (less than 20% ATP consumption), which is crucial for accurate inhibitor potency measurement.

  • Reaction Termination & ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP-to-ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced by the kinase into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The structure-activity relationship for 4-(4-Chloro-3,5-dimethylphenoxy)aniline analogs is anchored in established principles of Type II kinase inhibition. Our comparative analysis, based on key published data, highlights the critical role of a para-chloro substituent on the phenoxy B-ring for achieving potent antiproliferative activity.[1] This specific substitution likely provides an optimal combination of steric and electronic properties to maximize interactions within the hydrophobic pocket of target kinases like B-RafV600E.

Future research should focus on a systematic exploration of substituents on the aniline A-ring while maintaining the optimal 4-chloro-3,5-dimethylphenoxy moiety. Modifications aimed at improving solubility, metabolic stability, and forming additional interactions with the solvent-exposed region of the kinase active site could lead to the development of highly potent and selective clinical candidates.

References

  • Zhong, L., et al. (2020). Molecular insight of regorafenib treatment for colorectal cancer. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Structure of Regorafenib. 4-(4-[{(4-Chloro-3-[trifluoromethyl]phenyl).... Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Regorafenib. PubChem. Available at: [Link]

  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Available at: [Link]

  • Lee, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. PubMed. Available at: [Link]

  • National Cancer Institute. (n.d.). Regorafenib. Division of Cancer Treatment and Diagnosis. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structure of regorafenib and sorafenib. (A) Regorafenib.... Available at: [Link]

  • Lirias. (n.d.). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Available at: [Link]

  • BPS Bioscience. (n.d.). BRAF (WT) Kinase Assay Kit. Available at: [Link]

  • ResearchGate. (2016). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. Available at: [Link]

  • ChemRxiv. (2023). Exploring the Structure-Activity-Relationship of the 'B'-ring in Diaryl Ether-Based paFabV Inhibitors. Available at: [Link]

  • DeGoey, D.A., et al. (2023). A New Class of Diaryl Ether Herbicides: Structure-Activity Relationship Studies Enabled by a Rapid Scaffold Hopping Approach. PubMed. Available at: [Link]

  • PubMed. (2010). The synthesis and SAR of novel diarylsulfone 11β-HSD1 inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). IC50 values of BRAFV600 mutated melanoma cells after exposure to single.... Available at: [Link]

  • Gomaa, H.A., et al. (2023). Design, Synthesis, Antiproliferative Actions, and DFT Studies of New Bis–Pyrazoline Derivatives as Dual EGFR/BRAF V600E Inhibitors. MDPI. Available at: [Link]

  • Deciphera Pharmaceuticals. (2023). DCC-3084, a RAF dimer inhibitor, broadly inhibits BRAF class I, II, III, BRAF fusions. Available at: [Link]

  • El-Damasy, D.A., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC - PubMed Central. Available at: [Link]

  • MDPI. (2024). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of BRAF V600E mutated melanoma cells after exposure to.... Available at: [Link]

  • King, A.J., et al. (2013). Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions. PubMed Central. Available at: [Link]

  • PubMed. (2002). SAR directed design and synthesis of novel beta(1-4)-glucosyltransferase inhibitors and their in vitro inhibition studies. Available at: [Link]

  • PubMed. (2011). Design, synthesis and SAR of novel ethylenediamine and phenylenediamine derivatives as factor Xa inhibitors. Available at: [Link]ncbi.nlm.nih.gov/21353516/)

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Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline Isomers

For distribution among researchers, scientists, and drug development professionals. In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution among researchers, scientists, and drug development professionals.

In the landscape of pharmaceutical development and materials science, the precise identification of molecular structure is a cornerstone of innovation and regulatory compliance. The isomeric purity of a compound can profoundly influence its biological activity, toxicity, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 4-(4-Chloro-3,5-dimethylphenoxy)aniline and its positional isomers. As direct experimental data for these specific isomers is not always readily available, this guide leverages established spectroscopic principles and data from analogous structures to present a robust analytical framework. The methodologies and predicted data herein are designed to empower researchers to unambiguously identify and differentiate these closely related compounds.

The isomers under consideration are:

  • Isomer 1: 4-(4-Chloro-3,5-dimethylphenoxy)aniline

  • Isomer 2: 4-(2-Chloro-3,5-dimethylphenoxy)aniline

  • Isomer 3: 4-(3-Chloro-2,5-dimethylphenoxy)aniline

The Imperative of Isomeric Differentiation

Positional isomers often exhibit subtle differences in their physical and chemical properties, yet these can translate to significant disparities in biological function. In drug development, for instance, one isomer may be a potent therapeutic agent while another could be inactive or even toxic. Therefore, the ability to selectively synthesize and analytically confirm the desired isomer is paramount. Spectroscopic techniques offer a powerful, non-destructive means to elucidate the precise atomic arrangement within a molecule.

Spectroscopic Comparison at a Glance

The following sections will delve into the predicted spectroscopic signatures of the three isomers across ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The predicted data is summarized in the tables below for ease of comparison.

Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃
Proton Isomer 1 Isomer 2 Isomer 3
Aniline H-2, H-6~6.9 ppm (d)~6.9 ppm (d)~6.9 ppm (d)
Aniline H-3, H-5~6.8 ppm (d)~6.8 ppm (d)~6.8 ppm (d)
Phenoxy H-2, H-6~6.7 ppm (s)H-6: ~7.1 ppm (d)H-6: ~6.8 ppm (d)
Phenoxy H-3/H-5-H-4: ~6.9 ppm (d)H-4: ~6.9 ppm (d)
Methyl Protons~2.3 ppm (s)~2.3 ppm (s), ~2.2 ppm (s)~2.3 ppm (s), ~2.2 ppm (s)
NH₂~3.6 ppm (br s)~3.6 ppm (br s)~3.6 ppm (br s)
Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃
Carbon Isomer 1 Isomer 2 Isomer 3
Aniline C-1~142 ppm~142 ppm~142 ppm
Aniline C-4~150 ppm~150 ppm~150 ppm
Phenoxy C-1~155 ppm~152 ppm~154 ppm
Phenoxy C-4 (with Cl)~130 ppm--
Phenoxy C-2 (with Cl)-~128 ppm-
Phenoxy C-3 (with Cl)--~135 ppm
Methyl Carbons~16 ppm~16 ppm, ~15 ppm~16 ppm, ~15 ppm
Predicted Key FT-IR Vibrational Frequencies (cm⁻¹)
Vibrational Mode Isomer 1 Isomer 2 Isomer 3
N-H Stretch3400-33003400-33003400-3300
C-H Aromatic Stretch3100-30003100-30003100-3000
C=C Aromatic Stretch1600-14501600-14501600-1450
C-O-C Stretch1270-12001270-12001270-1200
C-N Stretch1350-12501350-12501350-1250
C-Cl Stretch800-600800-600800-600
Out-of-Plane Bending~830~850, ~780~880, ~810
Predicted Mass Spectrometry Fragmentation
Isomer Molecular Ion (m/z) Key Fragments (m/z)
All Isomers 247/249 (due to ³⁵Cl/³⁷Cl)154 (cleavage of C-O bond, [M-C₆H₄NH₂]⁺), 92 (cleavage of C-O bond, [C₆H₄NH₂]⁺)

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, splitting pattern, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular framework.

¹H NMR Spectroscopy

The predicted ¹H NMR spectra of the three isomers will exhibit distinct differences, primarily in the aromatic region of the phenoxy ring.

  • Isomer 1 (4-(4-Chloro-3,5-dimethylphenoxy)aniline): Due to the symmetrical substitution on the phenoxy ring, the two aromatic protons (H-2 and H-6) are chemically equivalent and will appear as a singlet. The two methyl groups are also equivalent, giving rise to a single sharp singlet.

  • Isomer 2 (4-(2-Chloro-3,5-dimethylphenoxy)aniline): The protons on the phenoxy ring are no longer equivalent. We expect to see two doublets for H-4 and H-6. The two methyl groups will also be in different chemical environments and are expected to show two distinct singlets.

  • Isomer 3 (4-(3-Chloro-2,5-dimethylphenoxy)aniline): Similar to isomer 2, the phenoxy ring protons will be non-equivalent, leading to two doublets for H-4 and H-6. The methyl groups will also be non-equivalent and appear as two separate singlets.

The aniline portion of the molecule is expected to show a characteristic AA'BB' system, appearing as two doublets, for all three isomers. The NH₂ protons will likely appear as a broad singlet.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectra will also show clear differences, particularly in the chemical shifts of the carbons in the substituted phenoxy ring.

  • Isomer 1: The symmetry of the phenoxy ring will result in fewer signals compared to the other isomers. The carbons bearing the methyl groups (C-3 and C-5) will be equivalent, as will the carbons adjacent to the ether linkage (C-2 and C-6).

  • Isomer 2 & 3: The lack of symmetry will result in six distinct signals for the phenoxy ring carbons. The position of the carbon attached to the chlorine atom will be a key diagnostic feature, with a downfield shift compared to the other carbons.[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. While the spectra of the isomers will share many common features, the "fingerprint region" (below 1500 cm⁻¹) will exhibit unique patterns of absorption bands arising from the different substitution patterns on the benzene ring.[3][4]

  • Common Features: All isomers will show characteristic N-H stretching bands for the primary amine (around 3400-3300 cm⁻¹), aromatic C-H stretching (3100-3000 cm⁻¹), C=C stretching in the aromatic rings (1600-1450 cm⁻¹), and a strong C-O-C ether stretch (1270-1200 cm⁻¹).[5]

  • Differentiating Features: The most significant differences will be in the out-of-plane C-H bending vibrations. The substitution pattern on the phenoxy ring will give rise to a unique set of absorption bands in the 900-650 cm⁻¹ region.[6][7] For example, Isomer 1 with its 1,2,3,5-tetrasubstituted pattern will have a different out-of-plane bending absorption compared to the other isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to predictable fragmentation pathways.

All three isomers have the same molecular formula (C₁₄H₁₄ClNO) and therefore the same molecular weight (247.72 g/mol ). The mass spectra will show a characteristic M+ and M+2 isotopic pattern for the molecular ion due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio).[8]

The primary fragmentation pathway for aromatic ethers is the cleavage of the C-O bond.[9][10] This will lead to two major fragment ions:

  • A fragment corresponding to the substituted chlorodimethylphenoxide radical cation.

  • A fragment corresponding to the aminophenoxy radical cation.

Further fragmentation of these initial ions can provide additional structural information. For example, the loss of a methyl radical from the chlorodimethylphenoxide fragment would be observed. The relative intensities of these fragment ions may differ slightly between the isomers due to the influence of the substituent positions on bond strengths.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the 4-(4-Chloro-3,5-dimethylphenoxy)aniline isomers.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the TMS signal (0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization source.

  • Data Acquisition:

    • Ionization energy: 70 eV.

    • Mass range: m/z 40-500.

    • Scan speed: 1-2 scans/second.

  • Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the isomers.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Isomers purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ftir FT-IR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms interpretation Comparative Analysis of Spectra nmr->interpretation ftir->interpretation ms->interpretation structure Structure Elucidation and Isomer Identification interpretation->structure

Caption: Workflow for Isomer Differentiation.

Conclusion

The spectroscopic techniques of NMR, FT-IR, and Mass Spectrometry provide a complementary and powerful suite of tools for the unambiguous identification of 4-(4-Chloro-3,5-dimethylphenoxy)aniline and its positional isomers. By carefully analyzing the predicted differences in their spectra, researchers can confidently confirm the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific findings. This guide serves as a foundational resource for navigating the subtleties of isomeric differentiation in the pursuit of novel chemical entities.

References

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.

  • MASS SPECTRUM OF ETHERS.

  • The use of MM/QM calculations of 13 C and 15 N chemical shifts in the conformational analysis of alkyl substituted anilines.

  • Mass Spectrometry: Fragmentation Patterns.

  • GCMS Section 6.13.

  • Mass Spectrometry: Fragmentation.

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.

  • 12.8: Infrared Spectra of Some Common Functional Groups.

  • 18.8: Spectral Characteristics of the Benzene Ring.

  • Mass spectral fragmentation of aniline-1-carbon-13.

  • Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.

  • Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and...

  • The Benzene Fingers, Part I: Overtone and Combination Bands.

  • Determining benzene ring subs tu on pa erns from IR spectra.

  • Mass spectra of aniline with different ionization methods.

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

  • Mass spectral fragmentation of aniline-1-carbon-13.

  • 4-Chloro-3,5-dimethylphenol(88-04-0) 1H NMR spectrum.

  • p-Anisidine(104-94-9) 13C NMR spectrum.

  • NMR shifts 1H -general.cdx.

  • 2-Chloro-4,5-dimethylphenol.

  • 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

  • p-Anisidine.

  • Supporting information for - The Royal Society of Chemistry.

  • Mass Spectrometry Part 4-Fragmentation in Ethers.

  • FT-IR spectra of (a) Phenoxyaniline initiator (PA-INI) and different...

  • P-ANISIDINE HYDROCHLORIDE(20265-97-8) 13C NMR spectrum.

  • mass spectrometry #mass fragmenation of Aromatic amine#Aniline#Amide#Nitrobenzene#Nitrile.

  • Mass spectral fragmentation patterns of various 6-substituted 2,4-bis-(m-aminoanilino)-s-triazines.

  • p-Anisidine.

  • 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

  • 2-Chloro-3,5-dimethylphenol.

  • 2-Chloro-3,5-dimethylphenol Formula.

  • 2-Chloro-3,5-dimethylphenol.

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal.

  • 2-Chloro-3,5-dimethylphenol.

  • VI. 1H and 13C NMR Spectra.

  • 3,5-Dimethylphenol.

  • 4-Chloro-3,5-dimethylphenol 99 88-04-0.

  • Infrared Spectroscopy.

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.

  • NMR Chemical Shifts of Impurities.

  • FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts.

  • Showing Compound 3,5-Dimethylphenol (FDB007241).

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Comparative

A Comparative Guide to the Efficacy of 4-(4-Chloro-3,5-dimethylphenoxy)aniline-Based Compounds

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold has emerged as a privileged structure, serving as the f...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold has emerged as a privileged structure, serving as the foundation for a diverse array of biologically active compounds. This guide provides a comprehensive comparison of the efficacy of various derivatives based on this core structure, with a focus on their anticancer, antimicrobial, and antimalarial activities. We delve into the structure-activity relationships that govern their potency and provide detailed experimental protocols to enable researchers to rigorously evaluate and compare these and other novel chemical entities.

I. Anticancer Efficacy: A Tale of Substitution and Selectivity

Derivatives of the 4-(4-chloro-3,5-dimethylphenoxy)aniline core have demonstrated significant potential as anticancer agents, with their efficacy being highly dependent on the nature and position of substituents. A notable example is the class of 4-anilinoquinolinylchalcone derivatives, which, while not a direct modification of the core, incorporates the anilino moiety and showcases the importance of structural modifications.

Comparative Cytotoxicity of 4-Anilinoquinolinylchalcone Derivatives

A study on a series of 4-anilinoquinolinylchalcone derivatives revealed potent cytotoxic effects against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[1] Importantly, these compounds exhibited significantly lower cytotoxicity against normal human lung fibroblasts (MRC-5), suggesting a favorable therapeutic window.[1]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of selected 4-anilinoquinolinylchalcone derivatives. [1]

CompoundR1 SubstituentR2 SubstituentHuh-7 (Liver Cancer)MDA-MB-231 (Breast Cancer)MRC-5 (Normal Lung Fibroblasts)
4a OMeH1.470.11>20
4d OMe3-Cl0.690.18>20
4f OMe3-OMe1.411.94>20
5a FH1.241.65>20
Lapatinib (Control) --12.4612.80>20

Data presented as mean ± standard deviation from at least three independent experiments.

Structure-Activity Relationship (SAR) Insights:

The data in Table 1 highlights key SAR trends. The presence of an electron-donating methoxy group (OMe) at the R1 position (compounds 4a-h ) generally confers greater cytotoxicity compared to an electron-withdrawing fluorine atom (F) (compounds 5a-h ).[1] Furthermore, the substitution on the benzyloxy-phenyl moiety (R2) also plays a critical role. For instance, the introduction of a chlorine atom at the 3-position (4d ) enhanced the activity against both Huh-7 and MDA-MB-231 cell lines compared to the unsubstituted analog (4a ).[1]

Experimental Protocol: MTT Assay for Cell Viability

The determination of cytotoxicity, as exemplified by the IC50 values in Table 1, is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a robust and widely accepted method for assessing cell viability.

Causality Behind Experimental Choices:

The MTT assay is selected for its reliability and its basis in cellular metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This allows for a quantitative measurement of the effect of a compound on cell proliferation and viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., Huh-7, MDA-MB-231) and a normal cell line (e.g., MRC-5) in 96-well plates at a predetermined density (typically 5,000-10,000 cells per well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Lapatinib).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can then be determined by plotting a dose-response curve.

Experimental Workflow for Anticancer Drug Screening

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis A Cell Culture (Cancer & Normal Lines) C Cell Seeding (96-well plate) A->C B Compound Dilution D Compound Treatment B->D C->D E Incubation (48-72h) D->E F MTT Addition & Incubation (2-4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570 nm) G->H I IC50 Calculation H->I

Caption: Workflow of the MTT assay for determining the cytotoxic efficacy of test compounds.

II. Antimicrobial Efficacy: Targeting Bacterial Pathogens

The 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold has also been explored for its antimicrobial properties. While specific data on a wide range of derivatives is emerging, related compounds have shown promising activity.

Comparative Antimicrobial Activity

Studies on structurally similar diamide compounds have demonstrated potent antimicrobial effects against Gram-positive bacteria. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.070 to 35.8 μM against Staphylococcus aureus and Enterococcus faecalis.[2]

Table 2: Antimicrobial Activity of a Structurally Related Diamide Compound [2]

Bacterial StrainMIC (µM)
Staphylococcus aureus0.070 - 35.8
Enterococcus faecalis0.070 - 35.8
Experimental Protocol: Broth Microdilution for MIC Determination

The minimum inhibitory concentration (MIC) is a key parameter for quantifying the antimicrobial efficacy of a compound. The broth microdilution method is a standard and widely used technique for determining MIC values.

Causality Behind Experimental Choices:

This method is favored for its ability to provide a quantitative measure of a compound's potency against a range of microbial strains simultaneously in a high-throughput format. By exposing bacteria to a gradient of compound concentrations, the lowest concentration that visibly inhibits growth can be determined, providing a clear endpoint.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum: Culture the bacterial strains of interest (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Microdilution Assay cluster_analysis Data Analysis A Bacterial Culture & Standardization C Inoculation of 96-well Plate A->C B Compound Serial Dilution B->C D Incubation (18-24h at 37°C) C->D E Visual Inspection or OD Reading D->E F MIC Determination E->F

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

III. Antimalarial Efficacy: Combating a Global Health Threat

The versatility of the 4-(4-chloro-3,5-dimethylphenoxy)aniline core extends to the development of antimalarial agents. While comprehensive comparative data for a series of direct derivatives is still under active investigation, related phenoxy aniline compounds have shown promise in preclinical models.

In Vivo Efficacy in a Murine Model

The in vivo efficacy of antimalarial compounds is a critical step in their development. The Peter's 4-day suppressive test in mice infected with Plasmodium berghei is a standard model for this evaluation.

Experimental Protocol: Peter's 4-Day Suppressive Test

This in vivo assay provides a robust measure of a compound's ability to suppress parasitemia in a living organism, offering insights into its potential therapeutic efficacy.

Causality Behind Experimental Choices:

The murine model is a well-established and ethically regulated system for preclinical drug testing. Plasmodium berghei infection in mice mimics key aspects of human malaria, allowing for the assessment of a compound's activity against the blood stages of the parasite, which are responsible for the clinical manifestations of the disease. The 4-day suppressive test is a standardized and reproducible method to evaluate the early efficacy of a drug candidate.

Step-by-Step Methodology:

  • Infection of Mice: Inoculate mice intraperitoneally with Plasmodium berghei-infected red blood cells.

  • Compound Administration: Administer the test compounds to the mice orally or via another appropriate route for four consecutive days, starting on the day of infection. Include a vehicle control group and a positive control group treated with a known antimalarial drug (e.g., chloroquine).

  • Parasitemia Determination: On day 4 post-infection, collect blood samples from the tail of each mouse and prepare thin blood smears.

  • Microscopic Examination: Stain the blood smears with Giemsa stain and examine them under a microscope to determine the percentage of parasitized red blood cells.

  • Calculation of Parasite Suppression: Calculate the average percentage of parasitemia in each group and determine the percentage of parasite suppression for the treated groups compared to the vehicle control group.

Workflow for In Vivo Antimalarial Efficacy Testing

G cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation A Inoculation of Mice with P. berghei B Daily Compound Administration (4 days) A->B C Blood Smear Preparation (Day 4) B->C D Microscopic Examination & Parasitemia Count C->D E Calculation of % Suppression D->E

Caption: A streamlined workflow for the Peter's 4-day suppressive test to evaluate the in vivo antimalarial efficacy of compounds.

IV. Mechanism of Action: Targeting Kinase Signaling Pathways

Many anilino-based compounds exert their biological effects by inhibiting protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

The 4-anilinoquinazoline scaffold, which is structurally related to the compounds discussed, is a well-known kinase inhibitor framework found in several clinically approved drugs like gefitinib and erlotinib.[3] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling cascade.

Potential Kinase Targets and Signaling Pathways:

While the specific kinase targets for many 4-(4-chloro-3,5-dimethylphenoxy)aniline derivatives are still under investigation, their structural similarity to known kinase inhibitors suggests they may target key signaling pathways implicated in cancer, such as the EGFR and VEGFR pathways.

Signaling Pathway Inhibition by a Hypothetical Anilino-Based Kinase Inhibitor

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Proliferation Transcription->Proliferation Cell Proliferation, Survival, Angiogenesis Inhibitor Anilino-Based Inhibitor Inhibitor->RTK Inhibition

Caption: A simplified diagram illustrating the potential mechanism of action of an anilino-based kinase inhibitor targeting a receptor tyrosine kinase (RTK) and inhibiting downstream signaling pathways involved in cancer progression.

V. Conclusion and Future Directions

The 4-(4-chloro-3,5-dimethylphenoxy)aniline scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The comparative data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers in this field. Future studies should focus on synthesizing and evaluating a broader range of derivatives to establish more comprehensive structure-activity relationships. Furthermore, elucidating the specific molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective drug candidates.

VI. References

  • Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Semantic Scholar. [Link]

  • Optimization of the 4-anilinoquin(az)oline scaffold as epidermal growth factor receptor (EGFR) inhibitors for chordoma utilizing a toxicology profiling assay platform. PubMed Central. [Link]

Sources

Validation

A Comparative Guide to the Analytical Validation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline Purity

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a cornerstone of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of an active pharmaceutical ingredient (API) or a key intermediate like 4-(4-Chloro-3,5-dimethylphenoxy)aniline is a cornerstone of quality, safety, and efficacy. The presence of impurities, even at trace levels, can significantly impact downstream synthetic yields, introduce unforeseen toxicological risks, and compromise the stability of the final product.[1][2] Therefore, a robust, validated analytical methodology is not merely a regulatory formality but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of 4-(4-Chloro-3,5-dimethylphenoxy)aniline. We will dissect the causality behind experimental choices, present detailed, self-validating protocols, and objectively compare the performance of the most pertinent techniques, grounding our discussion in internationally recognized validation standards.

Chapter 1: Foundational Principles of Analytical Method Validation

The objective of any analytical validation is to demonstrate, with a high degree of assurance, that a method is fit for its intended purpose.[3][4] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is globally recognized by regulatory bodies.[5][6] A properly validated method ensures that the results generated are reliable, reproducible, and accurate.[7]

The core parameters that must be evaluated are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]

  • Accuracy: The closeness of test results obtained by the method to the true value, often expressed as percent recovery.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

    • Reproducibility: Precision between laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Chapter 2: Comparative Analysis of Primary Chromatographic Techniques

For a semi-complex organic molecule like 4-(4-Chloro-3,5-dimethylphenoxy)aniline, chromatographic techniques are the methods of choice for purity assessment due to their high resolving power. The two most prominent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is the preeminent technique for the analysis of non-volatile or thermally labile compounds, making it exceptionally well-suited for 4-(4-Chloro-3,5-dimethylphenoxy)aniline and its potential non-volatile process impurities or degradation products.[8][9]

Causality of Method Design:

  • Stationary Phase: A reversed-phase (RP) C18 column is selected due to the predominantly non-polar character of the analyte. The C18 alkyl chains provide a hydrophobic surface that interacts with the analyte, retaining it based on its hydrophobicity.

  • Mobile Phase: A gradient elution using acetonitrile and a buffered aqueous phase is employed. This allows for the effective separation of compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved from the main analyte peak. A phosphate buffer is used to maintain a constant pH, which is critical for the consistent ionization state and retention time of the aniline moiety.

  • Detection: UV detection is chosen because the aromatic rings in the molecule are strong chromophores, providing excellent sensitivity at a wavelength of approximately 240 nm.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 240 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh ~10 mg of 4-(4-Chloro-3,5-dimethylphenoxy)aniline reference standard and dissolve in 100 mL of a 50:50 acetonitrile/water mixture to obtain a concentration of 100 µg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • System Suitability Test (Self-Validating Check):

    • Inject the standard solution six times.

    • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area must be ≤ 2.0%. The theoretical plates for the analyte peak should be ≥ 2000, and the tailing factor should be ≤ 2.0. This ensures the system is performing adequately before sample analysis.[7]

  • Analysis and Calculation:

    • Inject the sample solution.

    • Purity is calculated based on the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard sst System Suitability Test (6x Standard Injections) %RSD ≤ 2.0% prep_std->sst prep_smp Weigh & Dissolve Test Sample analysis Inject Sample prep_smp->analysis sst->analysis If Pass data_acq Data Acquisition (Chromatogram @ 240 nm) analysis->data_acq integration Peak Integration data_acq->integration calculation Calculate % Purity (Area Percent Method) integration->calculation report Final Report calculation->report

Caption: HPLC-UV workflow for purity validation.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative

GC is highly effective for separating volatile and semi-volatile compounds.[1] While 4-(4-Chloro-3,5-dimethylphenoxy)aniline has a relatively high boiling point, it is amenable to GC analysis, especially when coupled with a mass spectrometer (MS), which provides definitive structural information for impurity identification.[10] This is particularly useful for identifying residual solvents or volatile by-products from synthesis.[1]

Causality of Method Design:

  • Derivatization: To improve volatility and chromatographic peak shape, derivatization of the primary amine group (e.g., via acylation) can be employed, though direct injection is often feasible on modern columns. For this protocol, we will assume direct injection for simplicity.

  • Stationary Phase: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point, offering a balance of interactions to resolve a variety of potential impurities.

  • Injection: A splitless injection is used to maximize the transfer of the sample onto the column, which is essential for trace impurity analysis.

  • Detection: Mass spectrometry is the detector of choice. It provides not only quantitative data (from the total ion chromatogram, TIC) but also qualitative mass spectra for each peak, allowing for confident identification of impurities by comparing their fragmentation patterns to spectral libraries.

  • Instrumentation: GC system with a split/splitless injector, coupled to a Mass Spectrometric detector.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, hold for 5 minutes.

    • MS Transfer Line Temp: 290 °C.

    • Ion Source Temp: 230 °C.

    • Mass Range: 50-500 amu.

  • Preparation of Solutions:

    • Standard/Sample Solution: Accurately weigh ~10 mg of the substance and dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • System Suitability Test (Self-Validating Check):

    • Inject a known standard mixture (e.g., a performance check mix for GC-MS) to verify instrument performance, including mass accuracy and detector sensitivity.

    • Inject the analyte standard solution to establish its retention time and mass spectrum.

  • Analysis and Calculation:

    • Inject the sample solution.

    • Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method.

    • Identify impurity peaks by comparing their mass spectra against a reference library (e.g., NIST) and the spectrum of the main component.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing & Identification prep_smp Weigh & Dissolve Sample in Ethyl Acetate instrument_check Instrument Performance Check prep_smp->instrument_check analysis Inject Sample (Splitless Mode) instrument_check->analysis If Pass separation GC Separation (Temperature Program) analysis->separation detection MS Detection (Scan 50-500 amu) separation->detection tic Generate Total Ion Chromatogram (TIC) detection->tic id Identify Impurities (Mass Spectral Library Search) detection->id calc Calculate % Purity tic->calc report Final Report calc->report id->report

Caption: GC-MS workflow for purity and impurity identification.

Chapter 3: Performance Comparison and Data Summary

The choice between HPLC and GC-MS depends on the specific requirements of the analysis. HPLC is generally superior for quantitative accuracy and precision for the main component and non-volatile impurities, while GC-MS excels at the identification of unknown volatile and semi-volatile impurities.[11]

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) Rationale / Commentary
Applicability Excellent for the parent compound and non-volatile impurities/degradation products.Good for the parent compound; excellent for volatile/semi-volatile impurities and residual solvents.HPLC is the default for large, non-volatile molecules. GC is ideal for smaller, more volatile compounds.
Specificity High; achieved through chromatographic separation and confirmed with techniques like PDA or MS.Very High; chromatographic separation combined with unique mass fragmentation patterns provides definitive identification.MS is a more powerful identification tool than UV, giving GC-MS an edge in specificity.
Precision (%RSD) Typically < 1.5% for the main component.[7]Typically < 5% for the main component.HPLC generally offers better injection precision and detector stability for quantitative analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be highly accurate when properly validated.
Typical LOQ ~0.01 - 0.05%~0.01 - 0.05%Both techniques can achieve the required sensitivity for impurity profiling as per ICH guidelines.
Impurity ID Requires coupling to MS (LC-MS) for definitive identification.Intrinsic to the technique; provides mass spectra for structural elucidation of unknown peaks.This is a major advantage of GC-MS for impurity profiling.[1][8]
Throughput Moderate (Typical run time: 20-30 min).Moderate (Typical run time: 20-30 min).Run times are comparable for impurity profiling methods.

Conclusion

For the comprehensive analytical validation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline purity, a dual-pronged approach is recommended.

  • For routine quality control and quantification of purity, a validated HPLC-UV method is the superior choice. It provides excellent precision, accuracy, and robustness for determining the assay value of the main component and quantifying known impurities.

  • For impurity profiling, identification of unknown impurities, and analysis of residual solvents, a validated GC-MS method is indispensable. Its inherent ability to provide structural information is critical during process development and for investigating out-of-specification results.

Ultimately, the two techniques are complementary. Employing HPLC for accurate quantification and GC-MS for confident identification provides a complete and robust analytical package, ensuring the quality and safety of 4-(4-Chloro-3,5-dimethylphenoxy)aniline for its intended use in research and drug development.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • AMSbiopharma. (2025).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023).
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • Biomedical Journal of Scientific & Technical Research. (2024).
  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review.
  • Research and Reviews. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • IJCRT.org. (n.d.). A BRIEF REVIEW ON DIFFERENT ANALYTICAL TECHNIQUES FOR IMPURITY PROFILING IN ANTIVIRAL DRUGS.
  • Rasayan Journal of Chemistry. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS) - PMC.
  • Benchchem. (2025). A Technical Guide to the Spectroscopic Analysis of Aromatic Amines: Exemplified by Data for Structurally Related Analogs of 2-Ethyl-4- propylaniline.
  • Benchchem. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)-2-(trifluoromethyl)aniline.
  • U.S. Environmental Protection Agency. (n.d.).
  • SIELC Technologies. (n.d.). Separation of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline on Newcrom R1 HPLC column.
  • NC State University Libraries. (n.d.). 24.
  • Environment Canada. (n.d.).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ScienceDirect. (2021).
  • PubMed. (n.d.).
  • PubMed. (2010).
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-3,5-dimethylphenoxy)aniline | SCBT.
  • Merck Millipore. (n.d.). HPLC Application Note: USP method - 4-Chloroaniline using Purospher STAR columns.
  • Benchchem. (2025). Validating the Purity of Synthesized 2,4-Bis(2-methylphenoxy)
  • Chemistry Central. (n.d.).
  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • PubChem. (n.d.). 4-(3,5-dimethylphenoxy)aniline (C14H15NO).
  • Google Patents. (n.d.).
  • Azelis. (n.d.).
  • Royal Society of Chemistry. (n.d.). On the edge of the steric repulsion and reactivity of bulky anilines; a case study of chloro(imino)phosphine synthesis - Dalton Transactions.

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Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline via Nuclear Magnetic Resonance (NMR) Spectroscopy

Introduction: The Imperative of Unambiguous Structural Confirmation In the landscape of drug development and materials science, the precise molecular structure of a synthetic compound is its fundamental identity. 4-(4-Ch...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation

In the landscape of drug development and materials science, the precise molecular structure of a synthetic compound is its fundamental identity. 4-(4-Chloro-3,5-dimethylphenoxy)aniline, a diaryl ether amine, represents a class of molecules with significant potential as intermediates in the synthesis of pharmaceuticals and agrochemicals. Its efficacy and safety are inextricably linked to its exact isomeric form. Any ambiguity, such as the position of substituents on the aromatic rings, can lead to drastically different biological activities and toxicological profiles.

While techniques like Mass Spectrometry (MS) can confirm molecular weight and elemental composition, and Infrared (IR) Spectroscopy can identify functional groups, only Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed atomic-level blueprint of connectivity and spatial relationships.[1][2] NMR is the cornerstone for definitively establishing the constitution of a molecule by observing the magnetic properties of its atomic nuclei.[3][4] This guide provides an in-depth, experience-driven protocol for the complete structural confirmation of 4-(4-Chloro-3,5-dimethylphenoxy)aniline using ¹H and ¹³C NMR, comparing its definitive power against other common analytical methods.

The Strategic Workflow: From Sample to Structure

G cluster_prep Phase 1: Sample Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation Sample Obtain Pure Sample Solvent Select Deuterated Solvent (e.g., CDCl3) Sample->Solvent Dissolve Dissolve 5-25 mg of Sample in ~0.7 mL Solvent Solvent->Dissolve Transfer Filter & Transfer to 5 mm NMR Tube Dissolve->Transfer Load Load Sample into NMR Spectrometer Transfer->Load Shim Shim Magnetic Field for Homogeneity Load->Shim Acquire_H1 Acquire ¹H NMR Spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Spectrum Acquire_H1->Acquire_C13 Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_C13->Process Analyze_H1 Analyze ¹H Data (Shift, Integration, Splitting) Process->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Shift, Number of Signals) Process->Analyze_C13 Assign Assign Signals to Molecular Structure Analyze_H1->Assign Analyze_C13->Assign Validate Cross-Validate with Alternative Techniques (MS, IR) Assign->Validate Confirm Final Structure Confirmed Validate->Confirm

Sources

Validation

A Comparative Guide to Catalytic Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

Introduction: The Significance of a Diaryl Ether Linkage The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials. The specific scaffold of 4-(4-Chlo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Diaryl Ether Linkage

The diaryl ether moiety is a cornerstone in the architecture of numerous biologically active molecules and functional materials. The specific scaffold of 4-(4-Chloro-3,5-dimethylphenoxy)aniline serves as a critical intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, which involves the formation of a C-O bond between an aniline and a phenol derivative, presents a classic challenge in organic synthesis. This guide provides an in-depth comparative analysis of the two primary catalytic methodologies for constructing this linkage: the traditional copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of each catalytic system, present a side-by-side comparison of their performance based on experimental data for analogous systems, and provide detailed, actionable protocols. The objective is to equip the reader with the necessary knowledge to make an informed decision on the most suitable catalytic strategy for their specific synthetic needs.

Chapter 1: The Ullmann Condensation - A Time-Honored Approach

First described over a century ago, the Ullmann condensation has been a workhorse for the synthesis of diaryl ethers.[1] The classical iteration of this reaction often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper.[2] However, modern advancements, particularly the introduction of ligands, have rendered the Ullmann-type reaction significantly milder and more versatile.[2]

Mechanistic Insights

The contemporary understanding of the ligand-assisted Ullmann diaryl ether synthesis involves a Cu(I) catalytic cycle. The key steps are:

  • Coordination: The Cu(I) catalyst coordinates with the phenoxide.

  • Oxidative Addition: The resulting complex undergoes oxidative addition with the aryl halide.

  • Reductive Elimination: The final diaryl ether product is formed through reductive elimination, regenerating the active Cu(I) catalyst.

The choice of ligand is critical in stabilizing the copper intermediates and facilitating the catalytic cycle at lower temperatures. N,N-dimethylglycine has been shown to be a particularly effective and inexpensive ligand for promoting these reactions at temperatures as low as 90°C.[3]

Ullmann_Catalytic_Cycle Cu(I) Cu(I) Phenoxide_Complex [L-Cu(I)-OAr'] Cu(I)->Phenoxide_Complex + Ar'O⁻ + Ligand (L) Cu(III)_Intermediate [L-Cu(III)(OAr')(Ar)(X)] Phenoxide_Complex->Cu(III)_Intermediate + Ar-X (Oxidative Addition) Product Ar-O-Ar' Cu(III)_Intermediate->Product Reductive Elimination Product->Cu(I)

Caption: Proposed Catalytic Cycle for the Ligand-Assisted Ullmann Diaryl Ether Synthesis.

Performance Comparison and Key Parameters

The effectiveness of the Ullmann condensation is highly dependent on several factors, including the choice of catalyst, ligand, base, and solvent.

ParameterUllmann CondensationTypical Conditions & Remarks
Catalyst CuI, Cu₂O, CuO nanoparticlesCu(I) salts are generally more effective.[4]
Ligand N,N-dimethylglycine, 1,10-phenanthroline, L-prolineLigands accelerate the reaction and allow for milder conditions.[3][4]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The choice of base can significantly impact yield.[5]
Solvent Toluene, Dioxane, DMF, DMSONon-polar aprotic solvents are often preferred.[5]
Temperature 90 - 140 °CSignificantly lower than classical Ullmann conditions.[3]
Yields Moderate to ExcellentHighly substrate-dependent.
Experimental Protocol: Ullmann Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol is adapted from established procedures for the synthesis of analogous diaryl ethers.[3][6]

Materials:

  • 4-Amino-1-iodobenzene (or 4-bromoaniline as a less reactive alternative)

  • 4-Chloro-3,5-dimethylphenol

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylglycine

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add 4-Chloro-3,5-dimethylphenol (1.0 equiv.), Copper(I) Iodide (0.1 equiv.), and N,N-Dimethylglycine (0.2 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 4-Amino-1-iodobenzene (1.2 equiv.) and Cesium Carbonate (2.0 equiv.).

  • Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(4-Chloro-3,5-dimethylphenoxy)aniline.

Chapter 2: The Buchwald-Hartwig C-O Coupling - A Modern Powerhouse

Emerging in the mid-1990s, the Buchwald-Hartwig amination, which can be adapted for C-O bond formation, has revolutionized the synthesis of diaryl ethers.[7] This palladium-catalyzed cross-coupling reaction generally offers milder conditions, a broader substrate scope, and greater functional group tolerance compared to the classical Ullmann condensation.[2]

Mechanistic Insights

The Buchwald-Hartwig C-O coupling proceeds via a Pd(0)/Pd(II) catalytic cycle. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.

  • Ligand Exchange/Deprotonation: The phenol coordinates to the palladium center, and a base facilitates the deprotonation of the hydroxyl group to form a phenoxide.

  • Reductive Elimination: The diaryl ether product is formed via reductive elimination, regenerating the Pd(0) catalyst.

The choice of a bulky, electron-rich phosphine ligand is paramount to the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination steps.[8]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L_n Oxidative_Addition_Complex [L_nPd(II)(Ar)(X)] Pd(0)L->Oxidative_Addition_Complex + Ar-X (Oxidative Addition) Phenoxide_Complex [L_nPd(II)(Ar)(OAr')] Oxidative_Addition_Complex->Phenoxide_Complex + Ar'OH + Base Product Ar-O-Ar' Phenoxide_Complex->Product Reductive Elimination Product->Pd(0)L

Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Diaryl Ether Synthesis.

Performance Comparison and Key Parameters

The Buchwald-Hartwig reaction is renowned for its efficiency and broad applicability, which is largely attributed to the continuous development of sophisticated ligand systems.

ParameterBuchwald-Hartwig C-O CouplingTypical Conditions & Remarks
Catalyst Pd(OAc)₂, Pd₂(dba)₃Pre-catalysts that form the active Pd(0) species in situ.[9]
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich biaryl phosphine ligands are crucial.[10]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are typically used.[11]
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.[7]
Temperature Room Temperature to 110 °COften milder than modern Ullmann conditions.[12]
Yields Good to ExcellentGenerally high yields across a broad substrate scope.
Experimental Protocol: Buchwald-Hartwig Synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline

This protocol is based on well-established procedures for palladium-catalyzed C-O bond formation.[9][13]

Materials:

  • 1-Bromo-4-nitrobenzene (or other suitable precursor to the aniline)

  • 4-Chloro-3,5-dimethylphenol

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • To a flame-dried Schlenk flask, add Palladium(II) Acetate (0.02 equiv.) and XPhos (0.04 equiv.).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous toluene, followed by 4-Chloro-3,5-dimethylphenol (1.2 equiv.), 1-Bromo-4-nitrobenzene (1.0 equiv.), and Sodium tert-butoxide (1.5 equiv.).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-(4-Chloro-3,5-dimethylphenoxy)nitrobenzene.

  • The nitro group can then be reduced to the target aniline using standard reduction procedures (e.g., SnCl₂/HCl or catalytic hydrogenation).

Chapter 3: Head-to-Head Comparison and Concluding Remarks

FeatureUllmann CondensationBuchwald-Hartwig C-O Coupling
Catalyst Cost Lower (Copper-based)Higher (Palladium-based)
Ligand Cost Generally lower (e.g., amino acids)Higher (complex phosphines)
Reaction Conditions Generally higher temperaturesMilder temperatures, often room temp. possible
Substrate Scope Good, but can be limited with certain substratesExcellent, very broad scope
Functional Group Tolerance ModerateExcellent
Reaction Times Often longer (24-48h)Can be faster (4-24h)
Ease of Setup Relatively straightforwardRequires strict inert atmosphere

Expert Insights and Recommendations:

The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of 4-(4-Chloro-3,5-dimethylphenoxy)aniline depends on several factors.

  • For large-scale industrial synthesis , where cost is a primary driver, the Ullmann condensation may be more attractive due to the lower cost of the copper catalyst and simpler ligands.[2]

  • For medicinal chemistry and discovery applications , where substrate scope, functional group tolerance, and high yields are paramount, the Buchwald-Hartwig reaction is often the superior choice, despite the higher cost of the catalyst system.[7] The milder reaction conditions are also advantageous for complex molecules with sensitive functional groups.

Ultimately, the optimal catalytic system should be determined on a case-by-case basis through careful consideration of the specific synthetic goals, available resources, and the scale of the reaction.

References

  • Arkat USA. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination - Ligands. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Beilstein Journals. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Available from: [Link]

  • Organic Syntheses. 2,4-DIMETHYLQUINOLINE. Available from: [Link]

  • ACS Publications. Ullmann Diaryl Ether Synthesis: Rate Acceleration by 2,2,6,6-Tetramethylheptane-3,5-dione. Available from: [Link]

  • Beilstein Journals. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Available from: [Link]

  • ACS Publications. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Available from: [Link]

  • ResearchGate. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Available from: [Link]

  • Nature. Copper-catalysed dynamic kinetic asymmetric C−O cross-coupling to access chiral aryl oxime ethers and diaryl ethers. Available from: [Link]

  • ScholarWorks. Exploring Copper Mediated Synthesis of Diaryl Ethers. Available from: [Link]

  • ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Available from: [Link]

  • RSC Publishing. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • National Institutes of Health. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Available from: [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • ResearchGate. Recent Progress in Diaryl Ether Synthesis. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed direct C7-arylation of substituted indazoles. Available from: [Link]

  • National Institutes of Health. Palladium-catalyzed C(sp3)-H arylation of diarylmethanes at room temperature: synthesis of triarylmethanes via deprotonative-cross-coupling processes. Available from: [Link]

  • Organic Chemistry Portal. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Available from: [Link]

  • Google Patents. Preparation process of 4-chloro-2,5-dimethoxy-aniline.

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